molecular formula C9H9NO4 B1274552 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid CAS No. 99358-09-5

7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Cat. No.: B1274552
CAS No.: 99358-09-5
M. Wt: 195.17 g/mol
InChI Key: HYJPNUZJSIEYGD-UHFFFAOYSA-N
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Description

7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-amino-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c10-6-4-8-7(13-1-2-14-8)3-5(6)9(11)12/h3-4H,1-2,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJPNUZJSIEYGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389824
Record name 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
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Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99358-09-5
Record name 7-Amino-2,3-dihydro-1,4-benzodioxin-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99358-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, a key heterocyclic compound in medicinal chemistry. The guide delves into the historical context of the broader 1,4-benzodioxane scaffold, explores the synthetic evolution of this specific amino-carboxylic acid derivative, details its physicochemical properties, and discusses its significance in contemporary drug discovery and development. Methodologies for its synthesis and characterization are presented, alongside an exploration of its known and potential biological activities. This document serves as an essential resource for researchers engaged in the design and synthesis of novel therapeutics based on the benzodioxane framework.

Introduction: The Significance of the 1,4-Benzodioxane Scaffold

The 1,4-benzodioxane moiety is a privileged heterocyclic scaffold that has been a cornerstone in the development of numerous biologically active compounds.[1] Its rigid, yet conformationally informative, structure provides an excellent platform for the spatial orientation of pharmacophoric groups, enabling precise interactions with biological targets. The inherent stability of the dihydro-1,4-benzodioxine ring system, coupled with its capacity for diverse functionalization on the aromatic ring, has made it a versatile template in medicinal chemistry.

Derivatives of 1,4-benzodioxane have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anti-inflammatory, anti-cancer, and neuroprotective effects.[2][3] The strategic placement of substituents on the benzene ring of the benzodioxane nucleus is a critical determinant of a compound's biological activity and selectivity.

This guide focuses specifically on This compound (CAS 99358-09-5), a molecule that incorporates two key functional groups: an amino group and a carboxylic acid. These functionalities not only influence the molecule's physicochemical properties, such as solubility and polarity, but also provide reactive handles for further chemical modifications, making it a valuable building block in the synthesis of more complex drug candidates.

Historical Perspective: The Genesis of a Versatile Scaffold

While the specific discovery of this compound is not prominently documented in a singular, seminal publication, its emergence is a logical progression in the rich history of 1,4-benzodioxane chemistry. The parent 1,4-benzodioxane ring system was first synthesized in the late 19th century. Early methods for preparing substituted 1,3-benzodioxanes involved the acid-catalyzed condensation of phenols and aldehydes.[1]

The exploration of functionalized 1,4-benzodioxanes gained significant momentum in the 20th century as their potential in medicinal chemistry became increasingly apparent. The development of synthetic routes to introduce various substituents onto the aromatic ring was a key area of research. This included nitration, halogenation, acylation, and subsequent reduction or elaboration of these functional groups.

The synthesis of amino- and carboxy-substituted benzodioxanes was a natural evolution, driven by the desire to create compounds with improved pharmacological properties and to provide versatile intermediates for further derivatization.

Synthetic Strategies: Crafting the Core Structure

The synthesis of this compound and its analogs typically involves a multi-step sequence, often starting from readily available and appropriately substituted catechols or their precursors. A common and logical retrosynthetic analysis points towards a substituted catechol as a key starting material.

General Approach: From Catechol to Functionalized Benzodioxane

A prevalent strategy for constructing the 1,4-benzodioxane ring is the Williamson ether synthesis, involving the reaction of a catechol with a 1,2-dihaloethane, most commonly 1,2-dibromoethane or 1,2-dichloroethane, under basic conditions. The specific substitution pattern on the final product is dictated by the substituents present on the initial catechol.

For the synthesis of this compound, a plausible synthetic route would commence with a catechol derivative bearing precursors to the amino and carboxylic acid groups at the appropriate positions.

Illustrative Synthetic Pathway

A representative, though not definitively historical, synthetic approach for a related 1,4-benzodioxane-6-carboxylic acid amide is outlined below, starting from the inexpensive and readily available gallic acid.[2][3] This provides a foundational understanding of the chemical transformations involved.

Figure 1. A generalized synthetic pathway for 1,4-benzodioxane-6-carboxylic acid amides starting from gallic acid.

Experimental Protocol: Synthesis of 1,4-Benzodioxane-6-carboxylic Acid Amide Analogs (Adapted from Idris et al., 2022)[2][3]

  • Esterification of Gallic Acid: Commercially available gallic acid is esterified in methanol in the presence of a catalytic amount of sulfuric acid to yield methyl 3,4,5-trihydroxybenzoate.

  • Formation of the 1,4-Benzodioxane Ring: The resulting methyl 3,4,5-trihydroxybenzoate is reacted with an excess of 1,2-dibromoethane in the presence of a base such as potassium carbonate in a suitable solvent like acetone to furnish the 6,8-disubstituted-1,4-benzodioxane intermediate.

  • Functional Group Interconversion: The ester group of the benzodioxane intermediate is hydrolyzed under basic conditions to yield the corresponding carboxylic acid.

  • Amide Formation: The carboxylic acid is then converted to a more reactive species, such as an acid chloride, using a reagent like oxalyl chloride or thionyl chloride. The subsequent reaction of the acid chloride with a desired amine affords the final 1,4-benzodioxane-6-carboxylic acid amide analog.

To obtain the specific target molecule, this compound, a synthetic sequence would likely involve the introduction of a nitro group at the 7-position of a 6-carboxy-functionalized benzodioxane, followed by reduction of the nitro group to the amine. A plausible starting material for such a synthesis is 7-nitro-1,4-benzodioxane-5-carboxylic acid, which can be reduced, for example, by catalytic hydrogenation using Raney nickel.[4]

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 99358-09-5[5]
Molecular Formula C₉H₉NO₄[5]
Molecular Weight 195.17 g/mol Calculated
Appearance Likely a solidInferred
Solubility Expected to have some aqueous solubility due to the amino and carboxylic acid groupsInferred

Characterization Techniques:

The structural elucidation and confirmation of this compound would rely on a combination of standard spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the connectivity and substitution pattern of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretches of the amino group, the O-H and C=O stretches of the carboxylic acid, and the C-O stretches of the dioxane ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecule, thereby confirming its elemental composition.[2][3]

  • Elemental Analysis: Combustion analysis would provide the percentage composition of carbon, hydrogen, and nitrogen, further verifying the empirical and molecular formula.

Biological Activities and Therapeutic Potential

While specific biological activity data for this compound is not extensively reported in publicly available literature, the broader class of functionalized 1,4-benzodioxanes exhibits a wide range of promising therapeutic properties.

Sources

"7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid" CAS number 99358-09-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (CAS: 99358-09-5)

Abstract

This compound is a highly functionalized heterocyclic compound that serves as a pivotal building block in medicinal chemistry and drug development. Its rigid 1,4-benzodioxane scaffold, coupled with the strategic placement of reactive amino and carboxylic acid moieties, makes it an exceptionally valuable starting material for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its physicochemical properties, outlines a logical synthetic pathway, details its applications in drug discovery, and explores advanced concepts such as its role as an anchor for bioisosteric modification. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development seeking to leverage this versatile molecule in their research endeavors.

Core Molecular Profile and Physicochemical Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its intrinsic properties. This compound is a substituted benzodioxane, a class of compounds recognized for its prevalence in biologically active molecules.[1]

Chemical Identity:

  • CAS Number: 99358-09-5[2][3][4][5]

  • Molecular Formula: C₉H₉NO₄[2][5]

  • Molecular Weight: 195.17 g/mol [2]

  • IUPAC Name: this compound[2][3]

The physical properties of this compound are critical for handling, reaction setup, and purification.

PropertyValueSource
Melting Point191-192 °C[2]
Boiling Point398.7 °C at 760 mmHg (Predicted)[2]
Flash Point194.9 °C (Predicted)[2]
Refractive Index1.643 (Predicted)[2]

Synthetic Strategy and Purification

Proposed Synthetic Workflow

The synthesis can be envisioned as a four-step process:

  • Nitration: Introduction of a nitro group onto the aromatic ring of 3,4-dihydroxybenzoic acid. This group serves as a precursor to the final amine.

  • Cyclization (Williamson Ether Synthesis): Formation of the characteristic dioxin ring by reacting the catechol intermediate with 1,2-dibromoethane under basic conditions. This is a standard method for constructing the benzodioxane scaffold.[1][6]

  • Protection (Optional but Recommended): The carboxylic acid may be protected (e.g., as a methyl ester) to prevent side reactions during the subsequent reduction step.

  • Reduction: Conversion of the nitro group to the target amino group, typically via catalytic hydrogenation.

Synthetic_Workflow A 3,4-Dihydroxy-5-nitrobenzoic acid B Methyl 3,4-dihydroxy-5-nitrobenzoate A->B Esterification (MeOH, H2SO4) C Methyl 7-nitro-2,3-dihydro-1,4- benzodioxine-6-carboxylate B->C Cyclization (1,2-dibromoethane, K2CO3) D Methyl 7-amino-2,3-dihydro-1,4- benzodioxine-6-carboxylate C->D Reduction (H2, Pd/C) E 7-Amino-2,3-dihydro-1,4- benzodioxine-6-carboxylic acid D->E Hydrolysis (NaOH, then H+) Drug_Discovery_Logic Core Core Molecule: 99358-09-5 Amino (NH2) Handle Carboxylic Acid (COOH) Handle AmineDeriv Amine Derivatization (Alkylation, Acylation, etc.) Core:f0->AmineDeriv AcidDeriv Carboxylic Acid Derivatization (Amide Coupling, Esterification) Core:f1->AcidDeriv Library Diverse Chemical Library AmineDeriv->Library AcidDeriv->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Sources

An In-depth Technical Guide to 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid: Molecular Structure, Properties, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The guide delves into its molecular structure, physicochemical properties, and potential synthetic pathways. Drawing from established methodologies for related benzodioxane derivatives, a detailed, logical synthesis protocol is proposed. Furthermore, this document explores the compound's critical role as a versatile building block in the design and development of novel therapeutic agents, underscored by the prevalence of the 1,4-benzodioxane scaffold in numerous biologically active molecules.

Introduction: The Significance of the 1,4-Benzodioxane Scaffold

The 1,4-benzodioxane moiety is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Molecules incorporating this heterocyclic system have demonstrated therapeutic potential in various areas, including as antihypertensives, antipsychotics, and anticancer agents.[1] this compound, in particular, presents a unique combination of functional groups—a primary aromatic amine, a carboxylic acid, and the benzodioxane core—making it a highly valuable and versatile intermediate for the synthesis of complex pharmaceutical candidates. The strategic placement of the amino and carboxylic acid groups on the benzene ring offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) in drug design.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any chemical entity is a thorough characterization of its structure and inherent properties.

Molecular Structure

This compound possesses a bicyclic structure where a benzene ring is fused to a 1,4-dioxane ring. The key functional groups, an amino group (-NH₂) and a carboxylic acid group (-COOH), are positioned at the 7th and 6th carbons of the benzodioxane ring, respectively.

Molecular Diagram

Caption: Molecular structure of the topic compound.

Physicochemical Data
PropertyValueSource/Comment
CAS Number 99358-09-5[2][3]
Molecular Formula C₉H₉NO₄[2]
Molecular Weight 195.17 g/mol [2]
Melting Point 191-192 °C[2]
Appearance Likely a solid at room temperatureInferred from melting point
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMF.Estimated based on the presence of both polar (amino, carboxylic acid) and nonpolar (aromatic ring) functionalities.
pKa (Carboxylic Acid) ~4-5Estimated based on typical values for aromatic carboxylic acids.[4]
pKa (Ammonium ion) ~3-4Estimated based on the electron-withdrawing effect of the adjacent carboxylic acid and the benzodioxane ring on the aromatic amine.

Proposed Synthetic Pathway

While a specific, documented synthesis for this compound is not readily found in the literature, a plausible and logical multi-step synthetic route can be proposed based on established methodologies for analogous benzodioxane derivatives.[1][5] The following protocol is a conceptualized pathway, providing a solid foundation for experimental pursuit.

Retrosynthetic Analysis

A logical approach to the target molecule involves the late-stage introduction of the amino group, likely via the reduction of a nitro group. The core benzodioxane carboxylic acid structure can be synthesized from a suitably substituted catechol derivative. This leads to a retrosynthetic pathway that begins with a commercially available starting material.

Retrosynthesis Diagram

retrosynthesis target This compound nitro_acid 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid target->nitro_acid Reduction nitro_ester Methyl 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylate nitro_acid->nitro_ester Hydrolysis nitrated_intermediate Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate nitro_ester->nitrated_intermediate Nitration starting_material 3,4-Dihydroxybenzoic acid nitrated_intermediate->starting_material Esterification & Dioxane formation

Caption: Retrosynthetic analysis for the target compound.

Step-by-Step Proposed Synthesis Protocol

This proposed synthesis is designed to be robust and utilizes common laboratory reagents and techniques.

Step 1: Esterification of 3,4-Dihydroxybenzoic Acid

  • Rationale: Protection of the carboxylic acid as a methyl ester facilitates the subsequent dioxane ring formation and prevents unwanted side reactions.

  • Procedure:

    • Suspend 3,4-dihydroxybenzoic acid in an excess of methanol.

    • Add a catalytic amount of a strong acid, such as sulfuric acid.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Neutralize the residue with a mild base (e.g., sodium bicarbonate solution) and extract the methyl 3,4-dihydroxybenzoate with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by recrystallization or column chromatography.

Step 2: Formation of the 1,4-Dioxane Ring

  • Rationale: This Williamson ether synthesis-type reaction forms the core heterocyclic structure.

  • Procedure:

    • Dissolve the methyl 3,4-dihydroxybenzoate in a polar aprotic solvent such as acetone or DMF.

    • Add a base, such as potassium carbonate, to deprotonate the hydroxyl groups.

    • Add 1,2-dibromoethane dropwise to the reaction mixture.

    • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

    • After completion, cool the reaction, filter off the inorganic salts, and remove the solvent in vacuo.

    • Purify the resulting methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate by column chromatography.

Step 3: Nitration of the Benzodioxane Ring

  • Rationale: Introduction of a nitro group at the 7-position, which is activated by the ortho/para-directing ether linkages of the dioxane ring. This nitro group will serve as a precursor to the desired amino group.

  • Procedure:

    • Dissolve the methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate in a suitable solvent like acetic acid or sulfuric acid at a low temperature (e.g., 0 °C).

    • Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, while maintaining the low temperature.

    • Allow the reaction to proceed for a specified time, carefully monitoring for the formation of the desired product.

    • Quench the reaction by pouring it over ice water, which should precipitate the crude product.

    • Filter the solid, wash with water until neutral, and dry to obtain methyl 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylate.

Step 4: Reduction of the Nitro Group

  • Rationale: Conversion of the nitro group to the primary amine is a crucial step to install the desired functionality.

  • Procedure:

    • Dissolve the methyl 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylate in a solvent such as ethanol or ethyl acetate.

    • Add a reducing agent. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reducing agents like tin(II) chloride in hydrochloric acid can be used.

    • Monitor the reaction until the starting material is consumed.

    • If using catalytic hydrogenation, filter off the catalyst.

    • Work up the reaction mixture appropriately to isolate the methyl 7-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate.

Step 5: Hydrolysis of the Ester

  • Rationale: The final step to deprotect the carboxylic acid and yield the target molecule.

  • Procedure:

    • Dissolve the methyl 7-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate in a mixture of an alcohol (e.g., methanol or ethanol) and water.

    • Add a base, such as sodium hydroxide or potassium hydroxide, and heat the mixture to reflux.

    • Monitor the reaction for the disappearance of the ester.

    • After completion, cool the reaction mixture and carefully acidify with a mineral acid (e.g., hydrochloric acid) to the isoelectric point of the amino acid to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Spectroscopic Characterization Insights

Based on the known spectroscopic data of similar 1,4-benzodioxane-6-carboxylic acid derivatives, the following characteristic signals would be expected for this compound.[1]

  • ¹H NMR:

    • Signals corresponding to the two methylene groups of the dioxane ring, likely appearing as a multiplet.

    • Aromatic protons on the benzene ring, with their chemical shifts and coupling patterns influenced by the amino and carboxylic acid substituents.

    • A broad singlet for the carboxylic acid proton, which may be exchangeable with D₂O.

    • A broad singlet for the amino protons, also exchangeable with D₂O.

  • ¹³C NMR:

    • Signals for the methylene carbons of the dioxane ring.

    • Aromatic carbon signals, with chemical shifts indicative of the substitution pattern.

    • A signal for the carboxylic acid carbonyl carbon.

  • FTIR:

    • A broad O-H stretching vibration for the carboxylic acid.

    • N-H stretching vibrations for the primary amine.

    • A C=O stretching vibration for the carboxylic acid.

    • C-O stretching vibrations characteristic of the dioxane ether linkages.

Applications in Drug Discovery and Development

This compound is a prime candidate for use as a scaffold in the construction of compound libraries for high-throughput screening. The presence of two distinct and reactive functional groups, the amine and the carboxylic acid, allows for a multitude of chemical transformations.

  • Amide Bond Formation: The carboxylic acid can be readily converted to an amide by coupling with a diverse range of primary and secondary amines, a common strategy in medicinal chemistry to introduce new pharmacophoric elements and modulate physicochemical properties.[1]

  • N-Alkylation/Acylation: The amino group can be functionalized through alkylation, acylation, or sulfonylation to explore different substituents and their impact on biological activity.

  • Bioisosteric Replacement: The carboxylic acid could be replaced with bioisosteres such as tetrazoles to improve metabolic stability or alter binding interactions with biological targets.

The strategic importance of this scaffold is exemplified by its similarity to intermediates used in the synthesis of established drugs, highlighting its potential for the development of new chemical entities with improved pharmacological profiles.

Conclusion

This compound stands out as a high-value building block for medicinal chemists and drug discovery professionals. Its unique combination of a privileged heterocyclic core with strategically placed, reactive functional groups provides a versatile platform for the synthesis of novel compounds with therapeutic potential. The proposed synthetic pathway, grounded in established chemical principles, offers a practical starting point for its laboratory-scale preparation. Further investigation into the derivatization of this molecule is warranted to fully exploit its potential in the ongoing quest for new and improved medicines.

References

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. doi: 10.4236/ijoc.2022.123012. Retrieved from [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. Retrieved from [Link]

  • MDPI. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Molecules, 25(15), 3426. Retrieved from [Link]

  • MDPI. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][2][6]oxazin-4-ones as potent anticancer and antioxidant agents. Molecules, 25(8), 1801. Retrieved from [Link]

  • Wiley Online Library. (2018). Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes. Retrieved from [Link]

  • MDPI. (2018). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. Molbank, 2018(4), M1023. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

"7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid" spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the expected spectroscopic data for this compound. Designed for researchers and drug development professionals, this document synthesizes predictive data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The interpretations herein are grounded in data from analogous structures and foundational spectroscopic theory to provide a robust framework for the identification and characterization of this molecule.

Molecular Structure and Overview

This compound is a substituted benzodioxane derivative. This scaffold is of significant interest in medicinal chemistry.[1][2] Spectroscopic analysis is crucial for confirming the structural integrity of such compounds during synthesis and for quality control. The structure incorporates several key functional groups: a carboxylic acid, an aromatic amine, a diether linkage within a heterocyclic ring, and a substituted benzene ring. Each of these features produces a distinct and identifiable spectroscopic signature.

Caption: Molecular Structure of the Target Compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the molecule's asymmetry, all aromatic protons and carbons are expected to be chemically distinct.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methylene (-CH₂-) protons of the dioxine ring, and exchangeable protons from the amine (-NH₂) and carboxylic acid (-COOH) groups. The aromatic protons (H-5 and H-8) are expected to appear as singlets due to the lack of adjacent protons (para position).

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.0 - 12.0Broad Singlet1H-COOHThe acidic proton is highly deshielded and its signal is often broad.[3][4]
~7.1 - 7.3Singlet1HH-5Deshielded by the adjacent electron-withdrawing COOH group.
~6.2 - 6.4Singlet1HH-8Shielded by the electron-donating NH₂ group.
~4.5 - 5.5Broad Singlet2H-NH₂Chemical shift is variable and depends on solvent and concentration.
~4.2 - 4.3Multiplet4H-O-CH₂-CH₂-O-Protons on the saturated heterocyclic ring, typically appearing as a complex multiplet.[1]
¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show signals for each unique carbon atom. The chemical shifts are heavily influenced by the electronegativity of attached atoms (O, N) and resonance effects within the aromatic ring.

Chemical Shift (δ, ppm)AssignmentRationale
~168 - 172-COOHCarbonyl carbon of the carboxylic acid, highly deshielded.[5]
~145 - 148C-4a / C-8aAromatic carbons attached to oxygen, deshielded.
~140 - 143C-7Aromatic carbon attached to the amine group.
~120 - 125C-6Aromatic carbon attached to the carboxylic acid group.
~117 - 120C-8Aromatic carbon ortho to the amine group.
~105 - 108C-5Aromatic carbon ortho to the carboxylic acid group.
~63 - 65-O-CH₂-CH₂-O-Aliphatic carbons of the dioxine ring, deshielded by adjacent oxygens.[1]
Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with acidic protons like carboxylic acids, as it allows for their observation.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse experiment.

    • Set a spectral width of approximately 16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum (e.g., using a zgpg pulse program).

    • Set a spectral width of approximately 220 ppm.

    • Use a relaxation delay of 2-5 seconds.

    • Acquire 1024 or more scans, as the ¹³C nucleus is much less sensitive than ¹H.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the key functional groups present in the molecule based on their vibrational frequencies.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentRationale
3300 - 3500Medium, DoubletN-H Stretch (Amine)Symmetric and asymmetric stretching of the primary amine.
2500 - 3300Broad, StrongO-H Stretch (Carboxylic Acid)Very broad due to extensive hydrogen bonding, often overlapping with C-H stretches.[4][6]
~1680 - 1710Strong, SharpC=O Stretch (Carboxylic Acid)Characteristic strong absorption for a carbonyl group, frequency lowered by conjugation with the aromatic ring.[4][6]
~1600 - 1620MediumN-H Bend (Amine)Bending vibration of the primary amine.
~1550 - 1580Medium-StrongC=C Stretch (Aromatic)Vibrations of the benzene ring.
~1250 - 1300StrongC-O Stretch (Aryl Ether & Acid)Asymmetric C-O-C stretch of the aryl ether and C-O stretch of the acid.[6]
~1030 - 1080StrongC-O Stretch (Alkyl Ether)Symmetric C-O-C stretch of the dioxine ring.
~900 - 960Medium, BroadO-H Bend (Out-of-Plane)Characteristic broad out-of-plane bend for a hydrogen-bonded carboxylic acid dimer.[6]
Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and simple method for acquiring IR spectra of solid samples.

  • Sample Preparation: Place a small amount (1-2 mg) of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Scan: With the clean, empty ATR crystal, run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation patterns.

Predicted Mass Spectrum Data (Electron Ionization - EI)

The molecular formula is C₉H₉NO₄, with a monoisotopic mass of 195.0532 g/mol . The molecular ion peak (M⁺˙) is expected at m/z 195. Due to the presence of an odd number of nitrogen atoms, the molecular weight adheres to the Nitrogen Rule .

m/zProposed FragmentRationale of Formation
195[C₉H₉NO₄]⁺˙Molecular Ion (M⁺˙)
178[M - OH]⁺Loss of a hydroxyl radical from the carboxylic acid group.
150[M - COOH]⁺Loss of the carboxyl group via alpha-cleavage, a common pathway for carboxylic acids.[7]
122[C₆H₆NO₂]⁺Fragmentation involving the cleavage of the dioxine ring.
Plausible Fragmentation Pathway

The fragmentation of the molecular ion can proceed through several pathways. One of the most common for aromatic carboxylic acids is the loss of the entire carboxyl group.

fragmentation_pathway M Molecular Ion [C₉H₉NO₄]⁺˙ m/z = 195 F1 Loss of •COOH (45 Da) M->F1 F2_ion Fragment Ion [C₈H₈NO₂]⁺ m/z = 150 F1->F2_ion

Caption: Key fragmentation of the molecular ion.

Experimental Protocol: Mass Spectrometry Data Acquisition (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this one, often resulting in a strong signal for the protonated molecule [M+H]⁺.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with 0.1% formic acid to promote protonation.

  • Instrument Setup: Use a mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Data Acquisition:

    • Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺ at m/z 196.0604.

    • Set the mass range to scan from m/z 50 to 500.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

  • High-Resolution MS: For accurate mass measurement and formula determination, use a high-resolution instrument (e.g., TOF or Orbitrap) calibrated to a known standard. This allows for the confirmation of the elemental composition.

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary toolkit for the unambiguous structural elucidation of this compound. The predicted data in this guide serves as a benchmark for researchers. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and substitution pattern. IR spectroscopy validates the presence of key functional groups, particularly the characteristic amine and carboxylic acid moieties. Finally, high-resolution mass spectrometry confirms the molecular formula, and its fragmentation patterns offer further structural corroboration. Together, these techniques provide a self-validating system for confirming the identity and purity of this important chemical entity.

References

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • ResearchGate. (n.d.). ¹H- and ¹³C-NMR chemical shifts for compound 7. [Link]

  • The Royal Society of Chemistry. (n.d.). Structure-reactivity Relationship Study of Cyclo-dioxo Maleimide Cross-linker for Serum Stability and Self-hydrolysis. [Link]

  • MDPI. (n.d.). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • AIR Unimi. (2022). Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination. [Link]

  • Scientific Research Publishing. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. [Link]

  • ResearchGate. (n.d.). Table 4. ¹³C-NMR chemical shifts (ppm) of the carbonyl groups of NAH.... [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • MDPI. (n.d.). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. [Link]

  • PubMed Central. (2013). Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C-Isotopomers in Metabolic Studies. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

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An In-depth Technical Guide to the Solubility and Stability of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is a heterocyclic compound whose structural motif is found in a variety of biologically active molecules.[1][2] As a substituted benzodioxane, understanding its fundamental physicochemical properties, particularly solubility and stability, is paramount for its application in medicinal chemistry and drug development.[3][4] Poor solubility can hinder reliable biological testing and lead to poor bioavailability, while instability can compromise the safety and efficacy of a potential therapeutic agent.[5][6] This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility and stability of this compound, offering detailed experimental protocols for its characterization. The methodologies described are grounded in established principles and regulatory guidelines to ensure scientific rigor and trustworthiness.[7][8]

Introduction and Physicochemical Profile

The 1,4-benzodioxane scaffold is a key structural component in many compounds of medicinal importance, exhibiting a wide range of pharmacological activities.[2][3] The title compound, this compound (CAS No. 99358-09-5), incorporates both a weakly basic amino group and a weakly acidic carboxylic acid group attached to this privileged scaffold.[9][10] This amphoteric nature dictates that its physicochemical properties will be highly dependent on pH.[11] A thorough understanding of these properties is the foundation for any successful development program.

Chemical Structure
  • IUPAC Name: this compound[9]

  • Molecular Formula: C₉H₉NO₄[12]

  • Structure:

    (Note: Image is a representative structure)

Predicted Physicochemical Properties

While experimental data for this specific molecule is limited, its properties can be inferred from its structural similarity to p-aminobenzoic acid (PABA) and other benzodioxane derivatives.[13][14]

  • pKa (Ionization): The molecule possesses two ionizable centers: the carboxylic acid (acidic pKa, likely ~3-5) and the aromatic amine (basic pKa, likely ~2-4). The exact values are influenced by the electron-donating and -withdrawing effects of the substituents on the benzene ring.

  • LogP/LogD (Lipophilicity): The LogP (partition coefficient) represents the lipophilicity of the neutral species. However, LogD (distribution coefficient) is more physiologically relevant as it accounts for ionization at a given pH. Due to its amphoteric nature, the LogD will be lowest at pH extremes where the molecule is fully ionized and highest near its isoelectric point.

  • Polarity: The presence of amino and carboxyl groups, along with the ether linkages in the dioxane ring, makes the molecule polar. This suggests moderate solubility in polar solvents.[11][15]

Solubility Profile

Solubility is a critical attribute that affects everything from in vitro assay reliability to in vivo drug absorption.[5] The solubility of this compound is expected to be highly pH-dependent.[11][15]

Theoretical Framework

The solubility of an ionizable compound is governed by the Henderson-Hasselbalch equation.

  • In acidic solutions (low pH): The amino group becomes protonated (-NH₃⁺), forming a more soluble cationic salt.[11]

  • In alkaline solutions (high pH): The carboxylic acid group is deprotonated (-COO⁻), forming a more soluble anionic salt.[11]

  • At the isoelectric point (pI): The molecule exists predominantly as a neutral zwitterion, where it typically exhibits its minimum solubility.

Expected Solubility Behavior

Based on the behavior of similar compounds like PABA, the following trends can be anticipated.[11][13][16]

  • Aqueous Solubility: Slightly soluble in neutral water, with solubility increasing significantly at pH values below its acidic pKa and above its basic pKa.[16]

  • Organic Solvent Solubility: Likely soluble in polar organic solvents such as DMSO, DMF, ethanol, and methanol.[11] It is expected to be poorly soluble in nonpolar solvents like petroleum ether.[13]

Table 1: Predicted Solubility of this compound

Solvent SystemPredicted SolubilityRationale / Reference
Water (pH ~7)Slightly SolubleAmphoteric nature, near pI.[16]
Aqueous HCl (pH 1-2)SolubleFormation of the soluble amine salt (-NH₃⁺).[11]
Aqueous NaOH (pH 10-12)SolubleFormation of the soluble carboxylate salt (-COO⁻).[11]
Ethanol / MethanolSolublePolar protic solvents interact with polar functional groups.
DMSO / DMFFreely SolublePolar aprotic solvents are effective for many organic molecules.[11]
Ethyl AcetateSlightly SolubleModerate polarity.[13]
Hexanes / TolueneInsolubleNonpolar solvents are unlikely to dissolve the polar molecule.[13]
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[5][17]

Objective: To determine the equilibrium solubility of the test compound in various aqueous and organic media.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a series of vials, ensuring a visible amount of undissolved solid remains.[17][18]

  • Solvent Addition: Add a precise volume (e.g., 1-5 mL) of the desired solvent/buffer (e.g., pH 1.2, 4.5, 6.8, 7.4 buffers, water, ethanol) to each vial.[18]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This can take from 24 to 72 hours.[18][19] Periodically check to ensure undissolved solid is still present.

  • Phase Separation: After equilibration, allow the samples to stand, then separate the saturated supernatant from the excess solid via centrifugation or filtration (using a filter compatible with the solvent).[5][18]

  • Quantification: Carefully dilute an aliquot of the clear supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a calibration curve.[5][11]

  • pH Measurement: For aqueous samples, measure the final pH of the saturated solution, as it can differ from the starting buffer pH.[17][18]

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Add excess solid to vial B Add precise volume of solvent/buffer A->B C Seal and agitate (24-72h at 25°C) B->C D Centrifuge or filter to get clear supernatant C->D E Dilute supernatant D->E G Measure final pH of aqueous samples D->G F Quantify via validated HPLC method E->F

Figure 1: Workflow for the Shake-Flask Solubility Assay.

Stability Profile

Assessing chemical stability is a mandatory step in drug development, governed by ICH (International Council for Harmonisation) guidelines.[8] Forced degradation, or stress testing, is performed to identify likely degradation products, understand degradation pathways, and establish stability-indicating analytical methods.[7][20]

Potential Degradation Pathways

The functional groups on this compound suggest susceptibility to specific degradation mechanisms:

  • Oxidation: The aromatic amine is susceptible to oxidation, which can lead to the formation of colored degradants (e.g., nitroso, nitro compounds). This can be initiated by atmospheric oxygen, peroxides, or metal ions.

  • Photolysis: Compounds with aromatic chromophores can be sensitive to light.[21] PABA, a related structure, is known to discolor upon exposure to light and air.[13][16]

  • Hydrolysis: While the core benzodioxane ring is generally stable to alkali, it can be unstable towards acid.[3] However, the amide and ester bonds in potential prodrugs would be the primary sites for hydrolysis.[6]

Experimental Protocol: Forced Degradation Study

Objective: To investigate the intrinsic stability of the molecule under various stress conditions as mandated by ICH guidelines Q1A(R2).[8][20] The goal is to achieve 5-20% degradation to ensure that the analytical method is capable of detecting and separating degradants from the parent compound.[20][21]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a methanol/water mixture.[21]

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel with a control sample protected from stress.

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress (Solution): Heat at 60-80°C for 48 hours.[21]

    • Thermal Stress (Solid): Store solid powder at 60-80°C.

    • Photostability: Expose solution and solid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[21] A control sample should be wrapped in aluminum foil.

  • Sample Quenching: After the exposure period, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.[21]

  • Analysis: Analyze all stressed samples and controls using a stability-indicating HPLC method (e.g., with a photodiode array detector to assess peak purity). Calculate the percentage of degradation and determine the relative retention times of any degradation products.

G cluster_conditions ICH Stress Conditions start Drug Substance (Solid or Solution) acid Acid (e.g., 0.1M HCl, 60°C) start->acid base Base (e.g., 0.1M NaOH, 60°C) start->base ox Oxidative (e.g., 3% H₂O₂) start->ox therm Thermal (e.g., 80°C) start->therm photo Photolytic (ICH Q1B Light) start->photo analysis Analyze via Stability-Indicating HPLC (Compare to Control) acid->analysis base->analysis ox->analysis therm->analysis photo->analysis outcome Identify Degradation Pathways & Validate Analytical Method analysis->outcome

Figure 2: Logical Flow of a Forced Degradation Study.

Table 2: Sample Data Summary from Forced Degradation Study

Stress ConditionDuration/Temp% Assay of Parent% Total ImpuritiesObservations
ControlN/A99.8%0.2%Clear, colorless solution
0.1 M HCl48h / 60°C92.5%7.5%One major degradant at RRT 0.85
0.1 M NaOH48h / 60°C98.9%1.1%Minor degradation observed
3% H₂O₂24h / RT85.1%14.9%Solution turned yellow; multiple degradants
Thermal (Solution)48h / 80°C97.2%2.8%Slight increase in impurities
Photolytic (Solution)1.2 M lux-hr91.3%8.7%Solution turned faint yellow

(Note: Data is illustrative)

Conclusion and Recommendations

The successful development of any pharmaceutical candidate relies on a robust understanding of its fundamental properties. For this compound, its amphoteric nature is the defining feature governing its solubility and stability.

  • Solubility: The compound is predicted to have classic pH-dependent solubility. For formulation development, this presents an opportunity: solubility can be dramatically enhanced by forming salts in acidic or basic media. It is crucial to determine the thermodynamic solubility profile early to guide formulation strategies and ensure meaningful data from biological assays.

  • Stability: The aromatic amine moiety is a potential liability, suggesting susceptibility to oxidative and photolytic degradation.[16] Strict control over light and atmospheric exposure during storage and handling is recommended. Forced degradation studies are essential to develop a validated, stability-indicating analytical method capable of tracking the purity of the substance over time and under various storage conditions.

By applying the principles and protocols outlined in this guide, researchers can systematically characterize the solubility and stability of this compound, building a solid foundation for its potential advancement as a valuable molecule in drug discovery.

References

  • Vertex AI Search. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Vertex AI Search. (n.d.). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Benchchem. (n.d.). Technical Support Center: Addressing Solubility of p-Aminobenzoic Acid (PABA) Derivatives.
  • IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY.
  • Resolve Mass Laboratories. (2025, September 20).
  • Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • TSI Journals. (2007, December 4). Chemistry and Pharmacology of Benzodioxanes.
  • PubChem. (n.d.). 4-Aminobenzoic Acid.
  • Solubility of Things. (n.d.). 4-Aminobenzoic acid.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Sigma-Aldrich. (n.d.). 4-Aminobenzoic acid ReagentPlus, = 99 150-13-0.
  • ChemicalBook. (2025, November 25). 4-Aminobenzoic acid.
  • NIH. (n.d.). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket.
  • Echemi. (n.d.). 7-Amino-2,3-dihydro-1,4-benzodioxin-6-carboxylic acid.
  • AIR Unimi. (n.d.). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design C.
  • NIH. (2022, May 20). Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration.
  • ChemicalBook. (n.d.). 7-AMINO-2,3-DIHYDRO-BENZO[7][11]DIOXINE-6-CARBOXYLIC ACID. Retrieved January 17, 2026, from

  • ResearchGate. (n.d.). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • International Journal of Organic Chemistry. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. 12, 143-160.
  • PubChem. (n.d.). 2-[(2,3-Dihydro-benzo[7][11]dioxine-6-carbonyl)-amino]-propionic acid. Retrieved January 17, 2026, from

  • NIH. (n.d.). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers.
  • NIH. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design.
  • MDPI. (n.d.). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid.
  • Fisher Scientific. (n.d.). 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid, 97%, Thermo Scientific.
  • PubMed. (n.d.). carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists.
  • NIST. (n.d.). Pterin-6-carboxylic acid.

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An In-Depth Technical Guide to the Chemical Synthesis of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the primary synthetic pathways for 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies, mechanistic insights, and practical considerations for its synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily due to its substituted benzodioxane scaffold. This heterocyclic motif is present in a range of biologically active molecules. The strategic placement of the amino and carboxylic acid groups on the aromatic ring allows for diverse chemical modifications, making it a versatile precursor for the synthesis of complex pharmaceutical agents. This guide will explore the two most prominent and scientifically sound synthetic routes to this compound, starting from readily available precursors: 3,4-dihydroxybenzaldehyde and gallic acid. Each pathway will be dissected to provide a granular understanding of the reaction mechanisms, experimental protocols, and the rationale behind the chosen synthetic strategies.

Pathway 1: Synthesis from 3,4-Dihydroxybenzaldehyde

This pathway constitutes a logical and widely applicable approach, commencing with the construction of the benzodioxine ring, followed by functional group manipulations to install the desired amino and carboxylic acid moieties.

digraph "Pathway_1" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, width=2, height=1];

A [label="3,4-Dihydroxybenzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2,3-Dihydro-1,4-benzodioxine-6-carboxaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> B [label="1,2-Dibromoethane, Base", color="#34A853"]; B -> C [label="Oxidation (e.g., KMnO4)", color="#34A853"]; C -> D [label="Nitration (HNO3/H2SO4)", color="#34A853"]; D -> E [label="Reduction (e.g., H2/Pd-C)", color="#34A853"]; }

Synthesis of the target molecule from 3,4-dihydroxybenzaldehyde.

Step 1: Formation of 2,3-Dihydro-1,4-benzodioxine-6-carboxaldehyde

The initial step involves a Williamson ether synthesis to construct the dihydro-1,4-benzodioxine ring.

  • Mechanism: The phenolic hydroxyl groups of 3,4-dihydroxybenzaldehyde are deprotonated by a base, typically a carbonate such as potassium carbonate (K₂CO₃), to form a diphenoxide. This nucleophilic diphenoxide then undergoes a double Sɴ2 reaction with a 1,2-dihaloethane, such as 1,2-dibromoethane, to form the six-membered heterocyclic ring.

  • Experimental Protocol:

    • To a solution of 3,4-dihydroxybenzaldehyde in a polar aprotic solvent like acetone or DMF, add an excess of anhydrous potassium carbonate.

    • Add 1,2-dibromoethane dropwise to the stirred suspension.

    • Reflux the reaction mixture for 12-18 hours, monitoring the reaction progress by TLC.

    • After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Step 2: Oxidation to 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid

The aldehyde functional group is then oxidized to a carboxylic acid.

  • Causality of Experimental Choice: Potassium permanganate (KMnO₄) is a strong and effective oxidizing agent for converting aldehydes to carboxylic acids. The reaction is typically carried out in an aqueous solution.[1]

  • Experimental Protocol:

    • Suspend 2,3-dihydro-1,4-benzodioxine-6-carboxaldehyde in water.

    • Slowly add a solution of potassium permanganate in water to the suspension.

    • Heat the mixture to reflux for 1-2 hours. The disappearance of the purple color of the permanganate indicates the progress of the reaction.

    • After the reaction is complete, cool the mixture and filter off the manganese dioxide byproduct.

    • Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

    • Collect the product by filtration, wash with cold water, and dry.

Step 3: Regioselective Nitration

The introduction of the nitro group at the 7-position is a critical step governed by the directing effects of the substituents on the aromatic ring.

  • Mechanistic Insights: The ether oxygen and the alkyl portion of the dihydrodioxine ring are ortho-, para-directing and activating groups.[2][3][4] Conversely, the carboxylic acid group is a meta-directing and deactivating group.[5] The position para to the strongly activating ether oxygen (C7) is the most electronically enriched and sterically accessible site for electrophilic aromatic substitution. Therefore, nitration is expected to occur predominantly at the 7-position.

  • Experimental Protocol:

    • Dissolve 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in concentrated sulfuric acid at a low temperature (0-5 °C).

    • Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining the low temperature.

    • Stir the reaction mixture at low temperature for a few hours.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the nitro-substituted product.

    • Collect the solid by filtration, wash thoroughly with water until the washings are neutral, and dry.

Step 4: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amino group.

  • Causality of Experimental Choice: Catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst is a clean and efficient method for the reduction of aromatic nitro groups.[6][7] This method is compatible with the carboxylic acid functionality.[6] Alternative methods include the use of metals like tin (Sn) or iron (Fe) in the presence of an acid.[8]

  • Experimental Protocol (Catalytic Hydrogenation):

    • Dissolve 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in a suitable solvent such as ethanol or methanol.

    • Add a catalytic amount of 10% Pd/C.

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the uptake of hydrogen ceases.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • The final product can be purified by recrystallization.

Pathway 2: Synthesis from Gallic Acid

An alternative and equally viable route utilizes gallic acid, which already possesses the required carboxylic acid group. This pathway involves protection of the carboxylic acid, formation of the benzodioxine ring, followed by nitration, reduction, and deprotection.

digraph "Pathway_2" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, width=2.5, height=1];

A [label="Gallic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Methyl Gallate", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Methyl 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> B [label="Esterification (MeOH, H2SO4)", color="#34A853"]; B -> C [label="1,2-Dibromoethane, Base", color="#34A853"]; C -> D [label="Nitration", color="#34A853"]; D -> E [label="Reduction", color="#34A853"]; E -> F [label="Hydrolysis", color="#34A853"]; }

Synthesis of the target molecule from gallic acid.

Step 1: Esterification of Gallic Acid

The carboxylic acid group of gallic acid is protected as a methyl ester to prevent unwanted side reactions in the subsequent steps.

  • Mechanism: This is a classic Fischer esterification where the carboxylic acid is heated with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid.

  • Experimental Protocol:

    • Suspend gallic acid in methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).[9]

    • Cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Neutralize the residue with a weak base (e.g., sodium bicarbonate solution) and extract the methyl gallate with an organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the product.

Step 2: Formation of the Dihydro-1,4-benzodioxine Ring

Similar to Pathway 1, the benzodioxine ring is formed via a Williamson ether synthesis.

  • Experimental Protocol:

    • Dissolve methyl gallate in acetone or DMF.

    • Add an excess of anhydrous potassium carbonate.

    • Add 1,2-dibromoethane dropwise and reflux the mixture for 18-24 hours.[9]

    • Work-up the reaction as described in Pathway 1, Step 1 to isolate the methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate. The remaining hydroxyl group at the 8-position can be carried through the synthesis or protected if necessary.

Step 3: Nitration

The nitration is performed on the esterified benzodioxine derivative.

  • Regioselectivity: The directing effects are similar to those in Pathway 1. The ether oxygen and alkyl portion of the dioxine ring are ortho-, para-directing, while the methyl ester is a meta-directing deactivating group. The hydroxyl group at the 8-position is a strongly activating ortho-, para-director. The position para to the dioxine ether oxygen (C7) remains a highly probable site for nitration.

  • Experimental Protocol:

    • Follow the nitration procedure as described in Pathway 1, Step 3, using methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate as the starting material.

Step 4: Reduction of the Nitro Group

The nitro group is reduced to an amine using catalytic hydrogenation.

  • Experimental Protocol:

    • Follow the reduction procedure as described in Pathway 1, Step 4, using methyl 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylate as the starting material.

Step 5: Hydrolysis of the Ester

The final step is the deprotection of the carboxylic acid by hydrolyzing the methyl ester.

  • Mechanism: The ester is hydrolyzed under basic conditions (saponification) followed by acidification.

  • Experimental Protocol:

    • Dissolve the methyl 7-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate in a mixture of methanol and an aqueous solution of a strong base (e.g., NaOH or KOH).

    • Reflux the mixture for several hours until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the final product.

    • Collect the solid by filtration, wash with cold water, and dry to yield this compound.

Data Summary

StepStarting MaterialProductReagentsTypical Yield
Pathway 1
13,4-Dihydroxybenzaldehyde2,3-Dihydro-1,4-benzodioxine-6-carboxaldehyde1,2-Dibromoethane, K₂CO₃, Acetone~90%
22,3-Dihydro-1,4-benzodioxine-6-carboxaldehyde2,3-Dihydro-1,4-benzodioxine-6-carboxylic acidKMnO₄, H₂O~90%[1]
32,3-Dihydro-1,4-benzodioxine-6-carboxylic acid7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acidHNO₃, H₂SO₄Moderate to Good
47-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acidThis compoundH₂, Pd/C, EthanolHigh
Pathway 2
1Gallic AcidMethyl GallateMethanol, H₂SO₄Good[9]
2Methyl GallateMethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate1,2-Dibromoethane, K₂CO₃, Acetone45%[9]
3Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylateMethyl 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylateHNO₃, H₂SO₄Moderate to Good
4Methyl 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylateMethyl 7-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylateH₂, Pd/C, EthanolHigh
5Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylateThis compoundNaOH, H₂O/MeOH then HClGood

Conclusion

Both synthetic pathways presented in this guide offer viable and robust methods for the preparation of this compound. The choice between the two routes may depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. Pathway 1, starting from 3,4-dihydroxybenzaldehyde, is a straightforward approach with generally high yields for the initial steps. Pathway 2, utilizing gallic acid, benefits from the pre-existing carboxylic acid functionality but requires an additional protection/deprotection sequence. Careful control of reaction conditions, particularly during the nitration step, is crucial to ensure the desired regioselectivity and to maximize the yield of the target compound. The methodologies detailed herein provide a solid foundation for researchers to produce this important synthetic intermediate for applications in pharmaceutical research and development.

References

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Electrophilic aromatic directing groups. Retrieved from [Link]

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  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. doi: 10.4236/ijoc.2022.123012.
  • OrganicChemistryTutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]

  • Save My Exams. (2025, January 10). Directing Effects. A Level Chemistry Revision Notes. Retrieved from [Link]

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  • Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Save My Exams. (2025, May 20). Reduction of Carboxylic Acids, Aldehydes & Ketones (DP IB Chemistry): Revision Note. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013, December 25). Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. Retrieved from [Link]

  • MDPI. (2002, March 31). Synthesis of 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[2]-benzofuro-[2,3-c]. Retrieved from [Link]

  • MDPI. (n.d.). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. Retrieved from [Link]

  • Scirp.org. (2022, September 23). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Retrieved from [Link]

  • Chemguide. (n.d.). reduction of carboxylic acids. Retrieved from [Link]

  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

  • Khan Academy. (2014, January 19). Carboxylic acids and derivatives | Organic chemistry | Khan Academy [Video]. YouTube. [Link]

  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids. Retrieved from [Link]

  • TIB. (2014, January 13). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]

  • Journal of Chemical Technology and Metallurgy. (2018, May 18). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Retrieved from [Link]

  • Scirp.org. (n.d.). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. Retrieved from [Link]

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An In-Depth Technical Guide to the Potential Biological Activities of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Novel Scaffold

To the dedicated researchers, scientists, and drug development professionals at the forefront of innovation, this technical guide serves as a comprehensive exploration into the prospective biological activities of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid . While direct and extensive research on this specific molecule is nascent, the foundational 2,3-dihydro-1,4-benzodioxine scaffold is a well-established pharmacophore, integral to numerous biologically active compounds.[1] This guide synthesizes the existing knowledge on structurally related analogs to project the potential therapeutic avenues for this intriguing molecule. Our objective is to provide a robust framework for future research, complete with theoretical underpinnings, proven experimental protocols, and a forward-looking perspective on its place in medicinal chemistry.

The 1,4-benzodioxane moiety is a cornerstone in the design of molecules with diverse biological effects, including anticancer and antibacterial properties.[1] This guide will delve into the potential of the 7-amino-6-carboxylic acid substituted variant, drawing parallels from extensively studied derivatives to illuminate its potential as a novel therapeutic agent.

The Core Moiety: 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid - A Privileged Scaffold

The 2,3-dihydro-1,4-benzodioxine ring system is a recurring motif in medicinal chemistry, valued for its conformational rigidity and its ability to present substituents in a well-defined spatial orientation. The addition of a carboxylic acid at the 6-position introduces a critical functional group known for its ability to form strong hydrogen bonds, a key interaction in many drug-receptor binding events.

Derivatives of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid have been investigated for a range of biological activities, most notably as anti-inflammatory and anticancer agents.[2] The strategic placement of the carboxylic acid at the 6-position has been shown to be crucial for optimal anti-inflammatory activity in certain analogs.[2]

Synthesis of the Core Scaffold

The synthesis of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid derivatives often commences from readily available starting materials such as gallic acid. A general synthetic pathway involves a multi-step process, as outlined in the workflow below.

Synthesis_Workflow GallicAcid Gallic Acid Esterification Esterification (e.g., MeOH, H2SO4) GallicAcid->Esterification MethylGallate Methyl 3,4,5-trihydroxybenzoate Esterification->MethylGallate RingClosure Ring Closure (e.g., 1,2-dibromoethane, K2CO3) MethylGallate->RingClosure BenzodioxaneEster Substituted 1,4-Benzodioxane Methyl Ester RingClosure->BenzodioxaneEster Hydrolysis Hydrolysis (e.g., NaOH) BenzodioxaneEster->Hydrolysis CarboxylicAcid 1,4-Benzodioxane-6-carboxylic Acid Derivative Hydrolysis->CarboxylicAcid

Caption: Generalized synthetic workflow for 1,4-benzodioxane-6-carboxylic acid derivatives starting from gallic acid.[2]

Projected Biological Activity I: Anticancer Potential

The 1,4-benzodioxane scaffold is present in a variety of compounds with demonstrated cytotoxic activity against cancer cell lines.[2][3] While direct evidence for This compound is not yet available, the introduction of an amino group at the 7-position is a strategic modification that has been shown to enhance anticancer activity in other heterocyclic systems. For instance, in a series of quinoxaline 1,4-dioxides, the presence of a 7-amino group was crucial for potent cytotoxicity against breast cancer cell lines.[4][5][6]

Hypothesized Mechanism of Action: Targeting Hypoxic Cancer Cells

Solid tumors often contain hypoxic (low oxygen) regions, which are associated with resistance to conventional therapies and a more aggressive cancer phenotype.[4] Compounds that are selectively toxic to hypoxic cells are therefore of significant therapeutic interest. The 7-amino substitution on a heterocyclic core has been implicated in the suppression of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that allows cancer cells to adapt to hypoxic conditions.[4][5][6] It is plausible that This compound could exhibit similar activity.

Hypoxia_Pathway Hypoxia Hypoxia in Tumor Microenvironment HIF1a_stabilization Stabilization of HIF-1α Hypoxia->HIF1a_stabilization HIF1a_translocation HIF-1α Translocation to Nucleus HIF1a_stabilization->HIF1a_translocation HIF1_complex Formation of HIF-1 Complex (HIF-1α/HIF-1β) HIF1a_translocation->HIF1_complex Target_Genes Transcription of Target Genes (e.g., VEGF, GLUT1) HIF1_complex->Target_Genes Angiogenesis Angiogenesis Target_Genes->Angiogenesis Glycolysis Glycolysis Target_Genes->Glycolysis Cell_Survival Cancer Cell Survival & Proliferation Target_Genes->Cell_Survival Compound This compound (Hypothesized) Compound->HIF1a_stabilization Potential Inhibition

Caption: Hypothesized inhibition of the HIF-1α signaling pathway by this compound.

Proposed Experimental Protocol: In Vitro Cytotoxicity Screening

To evaluate the potential anticancer activity, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).

  • Normal human cell line (e.g., HUVEC) for assessing selectivity.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Test compound stock solution (e.g., in DMSO).

  • MTT solution (5 mg/mL in PBS).

  • DMSO.

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., 5-fluorouracil).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Projected Biological Activity II: Anti-inflammatory Potential

Derivatives of the 2,3-dihydro-1,4-benzodioxin scaffold have demonstrated notable anti-inflammatory properties.[2] This activity is often attributed to the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling pathways. The presence of both an amino and a carboxylic acid group on the aromatic ring of our target compound could contribute to its interaction with key targets in the inflammatory cascade.

Potential Molecular Targets in Inflammation

While the specific targets for This compound are yet to be identified, related compounds have been shown to interact with enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), which are pivotal in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.

Proposed Experimental Protocol: In Vitro COX-2 Inhibition Assay

Objective: To assess the inhibitory effect of the test compound on the activity of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme.

  • Arachidonic acid (substrate).

  • A colorimetric COX inhibitor screening assay kit.

  • Test compound stock solution.

  • Positive control (e.g., celecoxib).

  • 96-well plate.

  • Microplate reader.

Procedure:

  • Enzyme Preparation: Prepare the COX-2 enzyme solution according to the manufacturer's instructions.

  • Compound Incubation: In a 96-well plate, add the enzyme, a heme cofactor, and the test compound at various concentrations. Incubate for a specified time at room temperature.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid to each well.

  • Reaction Termination and Detection: After a defined incubation period, stop the reaction and measure the product formation (e.g., prostaglandin G₂) using a colorimetric or fluorometric method as per the kit's protocol.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

Structure-Activity Relationship (SAR) Considerations and Future Directions

The biological activity of 1,4-benzodioxane derivatives is highly dependent on the nature and position of the substituents on the aromatic ring.

Substitution PositionFunctional GroupPotential Impact on Activity
6 Carboxylic AcidCrucial for anti-inflammatory activity in some analogs; provides a key hydrogen bonding site.
7 AminoHypothesized to enhance anticancer activity, potentially through interaction with targets in hypoxic signaling pathways.

Future research should focus on:

  • Synthesis and Characterization: The unambiguous synthesis and full spectroscopic characterization of This compound .

  • Broad-Spectrum Biological Screening: A comprehensive screening of the compound against a panel of cancer cell lines and key inflammatory enzymes.

  • Target Identification: If significant activity is observed, subsequent studies to identify the specific molecular target(s) will be crucial.

  • Lead Optimization: Based on initial findings, a medicinal chemistry program could be initiated to synthesize and evaluate analogs to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Based on the established pharmacological profile of the 2,3-dihydro-1,4-benzodioxine scaffold and the known contributions of amino and carboxylic acid functional groups to bioactivity, this molecule holds significant potential as a lead compound for the development of novel anticancer and anti-inflammatory agents. The experimental frameworks provided in this guide offer a clear path for the systematic evaluation of this potential. It is our hope that this document will catalyze further investigation into this intriguing molecule and its derivatives, ultimately contributing to the advancement of therapeutic innovation.

References

  • Romero, M., Renard, P., Caignard, D. H., Atassi, G., Solans, X., Constans, P., Bailly, C., & Pujol, M. D. (2007). Synthesis and structure-activity relationships of new benzodioxinic lactones as potential anticancer drugs. Journal of Medicinal Chemistry, 50(2), 294–307. [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • Tarasova, E. A., et al. (2021). Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cells. RSC Advances, 11(61), 38782–38795. [Link]

  • Papadopoulou, M. V., et al. (2013). Novel lipophilic 7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid derivatives as potential antitumor agents: improved synthesis and in vitro evaluation. Bioorganic & Medicinal Chemistry, 21(1), 235-242. [Link]

  • Tarasova, E. A., et al. (2021). Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cells. RSC Advances, 11(61), 38782–38795. [Link]

  • Rojas-Carrillo, A., et al. (2021). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Molecules, 26(11), 3367. [Link]

  • (This reference could not be fully verified for direct relevance to the topic but is included for completeness of the search results).
  • Tarasova, E. A., et al. (2021). Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cells. ResearchGate. [Link]

  • Pallavicini, M., et al. (2020). 1,4-Benzodioxane, an Evergreen, Versatile Scaffold in Medicinal Chemistry: A Review of Its Recent Applications in Drug Design. European Journal of Medicinal Chemistry, 200, 112419. [Link]

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The Versatile Scaffold: A Technical Guide to 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Heterocycle

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures that confer desirable pharmacological properties is paramount. Among the myriad of heterocyclic systems, the 1,4-benzodioxane moiety has consistently emerged as a "privileged scaffold" – a structural framework that is capable of interacting with a variety of biological targets to elicit a range of therapeutic effects.[1] This guide focuses on a particularly intriguing and functionally rich derivative: 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid .

The strategic placement of an amino group and a carboxylic acid on the benzodioxane ring system creates a unique combination of reactive handles and pharmacophoric features. The amino group can act as a hydrogen bond donor or a nucleophile for further derivatization, while the carboxylic acid provides a key site for salt formation, esterification, or amide bond coupling, significantly influencing the molecule's pharmacokinetic and pharmacodynamic profile. This guide will provide an in-depth exploration of the synthesis, derivatization, and medicinal chemistry applications of this versatile scaffold, offering researchers and drug development professionals a comprehensive resource to leverage its potential in their own discovery programs.

Core Synthesis: A Strategic Approach to a Key Intermediate

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regiochemistry. The most logical and commonly inferred pathway involves the initial synthesis of a substituted benzodioxane precursor, followed by nitration and subsequent reduction of the nitro group to the key amine.

Protocol 1: Synthesis of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

This initial step focuses on the construction of the core benzodioxane ring with the carboxylic acid at the 6-position. A common and efficient method starts from 3,4-dihydroxybenzaldehyde.[2]

Step 1: Synthesis of 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde

  • To a solution of 3,4-dihydroxybenzaldehyde in a suitable solvent such as DMF, add a base (e.g., potassium carbonate).

  • Add 1,2-dibromoethane dropwise to the mixture.

  • Heat the reaction mixture to facilitate the ring-closing reaction.

  • After the reaction is complete (monitored by TLC), cool the mixture and perform a standard aqueous work-up.

  • Purify the crude product by recrystallization or column chromatography to yield 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde.

Step 2: Oxidation to 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

  • Dissolve the 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde in an appropriate solvent.

  • Add a suitable oxidizing agent, such as potassium permanganate (KMnO₄) in an aqueous solution.[2]

  • Control the reaction temperature to prevent over-oxidation.

  • Upon completion, quench the reaction and acidify the mixture to precipitate the carboxylic acid.

  • Filter and dry the precipitate to obtain 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.

Protocol 2: Synthesis of this compound

With the precursor in hand, the next steps involve the introduction of the amino group at the 7-position.

Step 1: Nitration of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

  • Dissolve 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in a strong acid, typically concentrated sulfuric acid, at a low temperature (e.g., 0-5 °C).

  • Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, while maintaining the low temperature. The directing effects of the ether oxygen and the carboxylic acid group favor nitration at the 7-position.

  • After the addition is complete, allow the reaction to stir for a specified time.

  • Carefully pour the reaction mixture onto ice to precipitate the nitro-substituted product.

  • Filter, wash with cold water, and dry the precipitate to obtain 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.

Step 2: Reduction of the Nitro Group

  • Dissolve the 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in a suitable solvent (e.g., methanol or ethanol).

  • Add a catalyst, such as palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature.[3] Alternatively, other reducing agents like tin(II) chloride in hydrochloric acid can be used.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the catalyst and evaporate the solvent to yield the crude this compound.

  • Purify the product by recrystallization or other suitable chromatographic techniques.

Synthetic_Pathway 3,4-Dihydroxybenzaldehyde 3,4-Dihydroxybenzaldehyde Benzodioxane-6-carboxaldehyde Benzodioxane-6-carboxaldehyde 3,4-Dihydroxybenzaldehyde->Benzodioxane-6-carboxaldehyde 1,2-Dibromoethane, Base Benzodioxine-6-carboxylic_acid Benzodioxine-6-carboxylic_acid Benzodioxane-6-carboxaldehyde->Benzodioxine-6-carboxylic_acid Oxidation (e.g., KMnO4) 7-Nitro-benzodioxine-6-carboxylic_acid 7-Nitro-benzodioxine-6-carboxylic_acid Benzodioxine-6-carboxylic_acid->7-Nitro-benzodioxine-6-carboxylic_acid Nitration (HNO3/H2SO4) 7-Amino-benzodioxine-6-carboxylic_acid 7-Amino-benzodioxine-6-carboxylic_acid 7-Nitro-benzodioxine-6-carboxylic_acid->7-Amino-benzodioxine-6-carboxylic_acid Reduction (e.g., H2/Pd-C)

Figure 1: General synthetic workflow for this compound.

Medicinal Chemistry Applications: A Scaffold for Diverse Therapeutic Areas

The true value of this compound lies in its utility as a versatile building block for the synthesis of a wide array of biologically active molecules. The amino and carboxylic acid groups serve as convenient points for diversification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Precursor for Quinoxaline 1,4-Dioxides: Targeting Hypoxia and Microbial Infections

A significant application of this scaffold is in the synthesis of quinoxaline 1,4-dioxides. These compounds are of particular interest due to their selective cytotoxicity towards hypoxic tumor cells and their potent antimicrobial activity.[4][5] The synthesis involves the condensation of the this compound derivative with a suitable dicarbonyl compound, followed by oxidative cyclization.

The mechanism of action of many quinoxaline 1,4-dioxides involves their bioreduction in hypoxic environments to form radical species that can damage DNA and other cellular macromolecules, leading to cell death.[5] This hypoxia-selective activation makes them attractive candidates for the treatment of solid tumors, which often contain regions of low oxygen.

Furthermore, certain quinoxaline 1,4-dioxide derivatives have demonstrated significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, including multidrug-resistant strains.[6]

Quinoxaline_Synthesis cluster_0 Scaffold Derivatization cluster_1 Heterocycle Formation cluster_2 Therapeutic Applications 7-Amino-benzodioxine-6-carboxylic_acid 7-Amino-benzodioxine-6-carboxylic_acid Amide_Derivative Amide/Ester Derivative 7-Amino-benzodioxine-6-carboxylic_acid->Amide_Derivative Amide/Ester Formation Quinoxaline_1,4-Dioxide Quinoxaline_1,4-Dioxide Amide_Derivative->Quinoxaline_1,4-Dioxide Condensation & Oxidation Dicarbonyl_Compound alpha-Dicarbonyl Compound Dicarbonyl_Compound->Quinoxaline_1,4-Dioxide Biological_Activity Hypoxia-selective Cytotoxicity, Antimicrobial Activity Quinoxaline_1,4-Dioxide->Biological_Activity Leads to

Figure 2: Application of the scaffold in the synthesis of quinoxaline 1,4-dioxides.

Benzodioxane Carboxamides as Antibacterial Agents

The carboxylic acid moiety of the scaffold is readily converted into a wide range of amides. This has been a fruitful strategy in the development of novel antibacterial agents. Specifically, derivatives of 1,4-benzodioxane carboxamides have been investigated as inhibitors of the bacterial cell division protein FtsZ.[4][7] FtsZ is a prokaryotic homolog of tubulin and is essential for bacterial cytokinesis, making it an attractive target for the development of new antibiotics.

Structure-activity relationship studies on benzodioxane-benzamides have revealed that the nature of the substituents on the benzodioxane ring significantly influences their antibacterial activity.[7] The 7-amino group of our core scaffold provides a valuable point for introducing further diversity to probe the binding pocket of FtsZ and optimize inhibitory potency.

Derivative Modification Target Activity (MIC) Reference
Benzodioxane-benzamide Analog 17-alkoxy substitutionFtsZVaries with chain length[7]
Benzodioxane-benzamide Analog 27-halogen substitutionFtsZPotent activity[7]
Benzodioxane-benzamide Analog 37-amide linkageFtsZDependent on amide substituent[7]

Table 1: Representative SAR data for 7-substituted benzodioxane-benzamides as FtsZ inhibitors.

FtsZ_Inhibition Benzodioxane_Carboxamide 7-Amino-2,3-dihydro-1,4-benzodioxine -6-carboxamide Derivative FtsZ FtsZ Protein Benzodioxane_Carboxamide->FtsZ Binds to Polymerization FtsZ Polymerization Benzodioxane_Carboxamide->Polymerization Inhibits FtsZ->Polymerization Undergoes GTP GTP GTP->FtsZ Binds to Z-ring Z-ring Formation Polymerization->Z-ring Leads to Cell_Division Bacterial Cell Division Z-ring->Cell_Division Essential for Cell_Death Bacterial Cell Death Z-ring->Cell_Death Inhibition leads to

Figure 3: Proposed mechanism of action for benzodioxane carboxamides as FtsZ inhibitors.

Future Perspectives and Conclusion

The this compound scaffold represents a fertile ground for the discovery of new therapeutic agents. Its synthetic accessibility and the presence of two versatile functional groups allow for the creation of large and diverse chemical libraries. While its application in the development of quinoxaline 1,4-dioxides and FtsZ inhibitors is well-documented, the potential of this scaffold is far from exhausted.

Future research could explore its use in the design of ligands for other targets, such as G-protein coupled receptors (GPCRs) and kinases, where the benzodioxane moiety has also shown promise. The strategic positioning of the amino and carboxylic acid groups could be exploited to create novel pharmacophores that interact with these targets in unique ways. Furthermore, the development of stereoselective syntheses of this scaffold could open up new avenues for exploring the impact of chirality on biological activity.

References

  • Straniero, V., Suigo, L., Casiraghi, A., Sebastián-Pérez, V., Hrast, M., Zanotto, C., ... & Valoti, E. (2020). Benzodioxane-Benzamides as Antibacterial Agents: Computational and SAR Studies to Evaluate the Influence of the 7-Substitution in FtsZ Interaction. ChemMedChem, 15(2), 195-209. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Quinoxaline derivatives: a patent review.
  • Semenov, V. E., Zobov, V. V., & Reznik, V. S. (2020). Quinoxaline 1, 4-dioxides: advances in chemistry and chemotherapeutic drug development. Pharmaceuticals, 13(9), 232. [Link]

  • Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1, 4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(3), 143-160. [Link]

  • Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1, 4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European journal of medicinal chemistry, 200, 112419.
  • MySkinRecipes. (n.d.). 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. [Link]

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  • CP Lab Safety. (n.d.). Methyl 7-amino-2,3-dihydro-1,4-benzodioxin-6-carboxylate, 98% Purity, C10H11NO4, 1 gram. [Link]

  • Gising, J., & Larhed, M. (2014). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1, 4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Journal of medicinal chemistry, 57(15), 6546-6556.
  • Kelly, S. M., & Lipshutz, B. H. (2014). Amine synthesis by nitro compound reduction. Organic letters, 16(1), 98-101.
  • Sharma, S., Kumar, M., Kumar, V., & Kumar, N. (2014). A versatile and chemoselective reduction of nitroarenes to anilines using Fe/CaCl2 system. Tetrahedron Letters, 55(40), 5539-5542.
  • Organic Syntheses. (n.d.). Reduction of L-Valine to L-Valinol. [Link]

  • Google Patents. (2016). Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound. CN105801556A.

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An In-depth Technical Guide to 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic Acid Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,4-benzodioxane scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous bioactive compounds and its utility as a versatile template in drug design.[1] This guide focuses on a specific, yet underexplored, member of this family: 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid and its derivatives. While this core structure holds significant potential for generating novel therapeutic agents, a comprehensive, publicly available guide detailing its synthesis and properties has been lacking.

This document serves as a technical resource, consolidating known information on related benzodioxane chemistry and proposing a scientifically sound pathway for the synthesis and derivatization of the 7-amino-substituted core. We will delve into the strategic considerations for its synthesis, explore the chemical space of its analogues, and discuss the potential therapeutic applications based on the well-documented biological activities of the broader benzodioxane class, which include anticancer, antibacterial, and neurological receptor modulation. This guide is intended to empower researchers to explore this promising area of chemical biology and accelerate the discovery of new drug candidates.

The 1,4-Benzodioxane Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,4-benzodioxane moiety is a bicyclic heterocyclic system that has consistently proven to be a "privileged scaffold" in drug discovery. Its rigid structure provides a well-defined three-dimensional arrangement for appended functional groups, facilitating precise interactions with biological targets.[2] This has led to the development of a wide array of compounds with diverse pharmacological activities.[3]

Derivatives of 1,4-benzodioxane have been shown to exhibit a remarkable range of biological effects, including:

  • Anticancer Activity: Various analogues have demonstrated cytotoxic effects against cancer cell lines.[4]

  • Antibacterial Properties: The scaffold is a key component in the development of novel antibacterial agents, including inhibitors of bacterial cell division protein FtsZ.[5]

  • Neurological Receptor Modulation: Benzodioxane derivatives are well-known for their interaction with adrenergic and serotonergic receptors, leading to applications in treating conditions like hypertension and anxiety.[6]

  • Anti-inflammatory Effects: Certain derivatives have shown promising anti-inflammatory properties.[4]

The subject of this guide, This compound , introduces two key functional groups onto this privileged core: a carboxylic acid at the 6-position and an amino group at the 7-position. This specific substitution pattern offers a unique opportunity for creating a diverse library of analogues with potentially novel biological activities. The carboxylic acid provides a handle for forming amides, esters, and other derivatives, while the amino group can be acylated, alkylated, or used as a directing group in further aromatic substitutions.

Synthesis of the Core Scaffold and its Derivatives

Proposed Synthesis of this compound

The proposed synthesis commences with the commercially available 3,4-dihydroxybenzoic acid and proceeds through a three-step sequence: dioxanation, nitration, and subsequent reduction.

Synthesis_of_7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic_acid cluster_0 Step 1: Dioxanation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction 3,4-dihydroxybenzoic_acid 3,4-Dihydroxybenzoic Acid benzodioxine_6_carboxylic_acid 2,3-Dihydro-1,4-benzodioxine-6-carboxylic Acid 3,4-dihydroxybenzoic_acid->benzodioxine_6_carboxylic_acid 1,2-Dibromoethane, K2CO3, DMF 7_nitro_acid 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic Acid benzodioxine_6_carboxylic_acid->7_nitro_acid HNO3, H2SO4 7_amino_acid This compound 7_nitro_acid->7_amino_acid H2, Pd/C or SnCl2, HCl

Caption: Proposed synthetic pathway for this compound.

Causality behind Experimental Choices:

  • Step 1: Dioxanation: The formation of the 1,4-dioxane ring is typically achieved via a Williamson ether synthesis. Reacting 3,4-dihydroxybenzoic acid with 1,2-dibromoethane in the presence of a weak base like potassium carbonate (K2CO3) and a polar aprotic solvent such as dimethylformamide (DMF) is a standard and effective method. The base deprotonates the phenolic hydroxyl groups, which then act as nucleophiles to displace the bromide ions from 1,2-dibromoethane in a double SN2 reaction to form the heterocyclic ring.

  • Step 2: Nitration: The introduction of a nitro group onto the aromatic ring is a classic electrophilic aromatic substitution. The electron-donating nature of the ether oxygens of the dioxane ring directs electrophiles to the ortho and para positions. In this case, the 6- and 7-positions are activated. The carboxylic acid group is a meta-director and deactivating, which would favor nitration at the 7-position. A mixture of nitric acid and sulfuric acid is the standard nitrating agent. The reaction conditions would need to be carefully controlled to avoid dinitration.

  • Step 3: Reduction: The conversion of the aromatic nitro group to an amine is a common and well-established transformation. Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is a clean and efficient method.[7] Alternatively, chemical reduction using a metal in acidic media, such as tin(II) chloride (SnCl2) in hydrochloric acid (HCl), can also be employed.[6]

Synthesis of Derivatives and Analogues

The presence of the carboxylic acid and amino groups on the core scaffold allows for the synthesis of a wide variety of derivatives.

Derivative_Synthesis cluster_acid Carboxylic Acid Derivatization cluster_amine Amine Derivatization Core This compound Amides Amides Core->Amides Amine, Coupling Agent (e.g., EDC, HOBt) Esters Esters Core->Esters Alcohol, Acid Catalyst Acylamides Acylamides Core->Acylamides Acyl Chloride or Anhydride Sulfonamides Sulfonamides Core->Sulfonamides Sulfonyl Chloride N-Alkylamines N-Alkylamines Core->N-Alkylamines Aldehyde/Ketone, Reducing Agent (Reductive Amination) Hydrazones Hydrazones Amides->Hydrazones Hydrazine

Caption: Synthetic pathways for the derivatization of the core scaffold.

  • Amide Formation: The carboxylic acid can be readily converted to a wide range of amides by coupling with primary or secondary amines using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).[4]

  • Esterification: Fischer esterification with various alcohols under acidic catalysis provides access to a library of esters.

  • Hydrazone Synthesis: Hydrazones, a class of compounds with diverse biological activities, can be synthesized from the corresponding hydrazide, which is formed by reacting the ester with hydrazine. The hydrazide is then condensed with various aldehydes or ketones.[1]

  • Amine Acylation and Sulfonylation: The amino group can be acylated with acyl chlorides or anhydrides to form acylamides, or reacted with sulfonyl chlorides to produce sulfonamides.

  • N-Alkylation: Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride provides a route to N-alkylated derivatives.

Therapeutic Potential and Structure-Activity Relationships

While the specific biological activities of this compound are not yet reported, the extensive research on related benzodioxane derivatives provides a strong foundation for predicting its therapeutic potential. The introduction of the 7-amino group is of particular interest, as substitutions at this position have been shown to significantly influence biological activity in other benzodioxane-based compounds.[5]

Anticancer and Antibacterial Potential

The 1,4-benzodioxane scaffold is present in numerous compounds with demonstrated anticancer and antibacterial properties. The strategic placement of functional groups on the aromatic ring is crucial for these activities. For instance, benzodioxane-benzamide derivatives have been developed as potent inhibitors of the bacterial cell division protein FtsZ, with substitutions at the 7-position playing a key role in their activity.[5] It is plausible that the 7-amino group could serve as a key pharmacophoric feature or as a point for further derivatization to optimize interactions with these targets.

Modulation of Adrenergic and Serotonin Receptors

A significant body of research has focused on 1,4-benzodioxane derivatives as ligands for α1-adrenergic and 5-HT1A serotonin receptors.[6] The substitution pattern on the benzodioxane ring is a critical determinant of receptor affinity and selectivity. The introduction of an amino group at the 7-position could modulate the electronic and steric properties of the molecule, potentially leading to novel receptor interaction profiles.

Structure-Activity Relationship (SAR) Insights

Based on existing literature for the broader benzodioxane class, the following SAR insights can be inferred for derivatives of this compound:

MoietyPositionModificationPotential Impact on Bioactivity
Carboxylic Acid6Conversion to amides or estersCan modulate solubility, cell permeability, and target engagement. Amide derivatives have shown significant anticancer and antibacterial activity.[4]
Amino Group7Acylation, sulfonylation, or alkylationCan influence electronic properties and hydrogen bonding potential, which are critical for receptor binding and enzyme inhibition.[5]
Dioxane Ring2,3Introduction of substituentsCan introduce chirality and alter the three-dimensional shape of the molecule, leading to stereospecific interactions with biological targets.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of the core molecule and its derivatives. These are based on established chemical principles and procedures reported for analogous compounds.

Proposed Synthesis of this compound

Step 1: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carboxylic Acid

  • To a solution of 3,4-dihydroxybenzoic acid (1 equivalent) in DMF, add potassium carbonate (2.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1,2-dibromoethane (1.1 equivalents) dropwise.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous solution with 2N HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.

Step 2: Synthesis of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic Acid

  • To a cooled (0 °C) solution of fuming nitric acid (3 equivalents) in concentrated sulfuric acid (5 volumes), slowly add 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (1 equivalent) in portions, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate, wash thoroughly with cold water until the washings are neutral, and dry to obtain 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.

Step 3: Synthesis of this compound

  • To a solution of 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (1 equivalent) in ethanol, add a catalytic amount of 10% Pd/C.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain this compound.

General Procedure for Amide Synthesis
  • To a solution of this compound (1 equivalent) in DMF, add EDC (1.2 equivalents) and HOBt (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (1.1 equivalents) and N,N-diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the reaction at room temperature for 12-24 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired amide.

Expected Spectroscopic Characteristics

While experimental spectroscopic data for this compound is not currently available in the public domain, we can predict the key characteristics based on the known spectral properties of its constituent functional groups and related benzodioxane structures.

Expected ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0-13.0br s1H-COOH
~7.0-7.5s1HAr-H (position 5 or 8)
~6.0-6.5s1HAr-H (position 5 or 8)
~4.8-5.2br s2H-NH₂
~4.2-4.4m4H-O-CH₂-CH₂-O-

Expected ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~168-172-COOH
~140-150Ar-C (quaternary, attached to O and NH₂)
~110-130Ar-C (quaternary and CH)
~63-65-O-CH₂-CH₂-O-

Expected FTIR Data (KBr pellet, cm⁻¹):

Wavenumber (cm⁻¹)Assignment
3300-3500N-H stretching (amine)
2500-3300 (broad)O-H stretching (carboxylic acid)
~1680-1710C=O stretching (carboxylic acid)
~1600-1650N-H bending (amine)
~1200-1300C-O stretching (ether)

Expected Mass Spectrometry Data (ESI-MS):

  • Positive Mode: [M+H]⁺ at m/z 196.06

  • Negative Mode: [M-H]⁻ at m/z 194.05

Conclusion

The this compound scaffold represents a promising yet underexplored area in medicinal chemistry. This guide has provided a comprehensive overview of the rationale for its investigation, a proposed synthetic pathway, and strategies for the creation of diverse derivative libraries. The rich pharmacological history of the 1,4-benzodioxane core suggests that this novel scaffold could lead to the discovery of new therapeutic agents with a range of potential applications. It is our hope that this technical guide will serve as a valuable resource for researchers and stimulate further investigation into this exciting chemical space.

References

  • Benzodioxane-Benzamides as Antibacterial Agents: Computational and SAR Studies to Evaluate the Influence of the 7-Substitution in FtsZ Interaction. ChemMedChem, 2020.
  • Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. Journal of Molecular Structure, 2023.
  • Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. International Journal of Molecular Sciences, 2021.
  • 1,4-Benzodioxane, an Evergreen, Versatile Scaffold in Medicinal Chemistry: A Review of Its Recent Applications in Drug Design. European Journal of Medicinal Chemistry, 2020.
  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design.
  • Review of 2,3-Benzodioxine in organic chemistry. BenchChem, 2025.
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  • Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. MDPI, 2023.
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  • 7-Amino-2,3-dihydro-1,4-benzodioxin-6-carboxylic acid. Echemi.
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Probing the Enigma: Mechanistic Hypotheses for 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The 1,4-benzodioxane scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the design of a wide array of bioactive molecules.[1][2] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, targeting a diverse range of biological entities including G-protein coupled receptors, ligand-gated ion channels, and various enzymes.[1] This guide delves into the specific, yet largely unexplored, compound: 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid . While direct studies on its mechanism of action are not extensively documented, its structural features, when viewed through the lens of its chemical relatives, allow for the formulation of several compelling mechanistic hypotheses. This document aims to provide a structured framework for investigating these hypotheses, offering detailed experimental protocols and the underlying scientific rationale to guide future research.

Structural Analysis and Rationale for Mechanistic Exploration

The chemical architecture of this compound presents three key functional domains that likely govern its biological interactions:

  • The 1,4-Benzodioxane Core: This rigid, bicyclic system provides a defined spatial arrangement for the substituent groups, influencing receptor binding and target engagement.

  • The Carboxylic Acid Moiety (-COOH) at position 6: This acidic group is a potent hydrogen bond donor and acceptor, often crucial for anchoring a molecule within a receptor's active site.[3] Its presence is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[4]

  • The Amino Group (-NH2) at position 7: This basic moiety can also participate in hydrogen bonding and ionic interactions. The relative positioning of the amino and carboxylic acid groups suggests potential for intramolecular interactions or specific recognition by biological targets.

The strategic placement of these functional groups is paramount. Structure-activity relationship studies on other benzodioxane derivatives have consistently shown that the substitution pattern on the aromatic ring dictates the pharmacological profile.[5] For instance, the position of an acetic acid group at C6 was found to be optimal for anti-inflammatory activity in one series of analogs.[5]

Based on this structural analysis and the known pharmacology of related compounds, we propose three primary mechanistic hypotheses for investigation.

Hypothesis 1: Cyclooxygenase (COX) Inhibition

Rationale: The presence of the carboxylic acid group, a hallmark of many NSAIDs, coupled with the established anti-inflammatory potential of benzodioxane derivatives, points towards the plausible inhibition of COX-1 and/or COX-2 enzymes.[4][5][6] These enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.

Proposed Signaling Pathway

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Target_Compound 7-Amino-2,3-dihydro-1,4- benzodioxine-6-carboxylic acid Target_Compound->COX_Enzymes Inhibition

Caption: Proposed inhibitory action on the COX pathway.

Experimental Validation Workflow

Objective: To determine the in vitro inhibitory activity of the target compound against COX-1 and COX-2 enzymes.

COX_Workflow cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_detection Detection & Analysis Compound_Prep Prepare stock solutions of target compound & controls (e.g., Ibuprofen, Celecoxib) Assay_Setup Set up reaction wells: Enzyme, Heme, Inhibitor (or vehicle) Compound_Prep->Assay_Setup Enzyme_Prep Obtain purified recombinant human COX-1 and COX-2 Enzyme_Prep->Assay_Setup Incubation Pre-incubate at 37°C Assay_Setup->Incubation Reaction_Start Initiate reaction with Arachidonic Acid substrate Incubation->Reaction_Start Reaction_Stop Stop reaction (e.g., with HCl) Reaction_Start->Reaction_Stop Detection Quantify Prostaglandin E2 (PGE2) production via ELISA Reaction_Stop->Detection IC50_Calc Calculate IC50 values for COX-1 and COX-2 inhibition Detection->IC50_Calc Data_Analysis Determine selectivity index (COX-1 IC50 / COX-2 IC50) IC50_Calc->Data_Analysis

Caption: Workflow for COX enzyme inhibition screening.

Detailed Experimental Protocol: COX Fluorescent Inhibitor Screening Assay
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare serial dilutions of the stock solution to create a concentration gradient for IC50 determination.

    • Prepare stock solutions of positive controls: a non-selective COX inhibitor (e.g., Ibuprofen) and a COX-2 selective inhibitor (e.g., Celecoxib).

    • Reconstitute purified human recombinant COX-1 and COX-2 enzymes in the appropriate assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of the diluted compound or control to the respective wells. Add 10 µL of DMSO to the vehicle control wells.

    • Add 150 µL of the enzyme solution (either COX-1 or COX-2) to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 20 µL of a solution containing arachidonic acid and a fluorescent probe (e.g., ADHP).

    • Incubate the plate at 37°C for 10 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 535/590 nm).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Anticipated Data and Interpretation
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index
This compoundExperimentalExperimentalCalculated
Ibuprofen (Control)~15~25~0.6
Celecoxib (Control)>100~0.04>2500

A low micromolar or nanomolar IC50 value against either COX-1 or COX-2 would support this hypothesis. A high selectivity index (>50) would classify the compound as a selective COX-2 inhibitor, which is often a desirable trait for reducing gastrointestinal side effects associated with non-selective NSAIDs.

Hypothesis 2: Monoamine Oxidase B (MAO-B) Inhibition

Rationale: The benzodioxane scaffold has been successfully utilized to design potent and selective inhibitors of MAO-B.[1][7] MAO-B is a key enzyme in the central nervous system responsible for the degradation of dopamine. Its inhibition can increase dopamine levels, a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. The structural similarity of the target compound to known benzodioxane-based MAO-B inhibitors makes this a viable hypothesis.

Proposed Signaling Pathway

MAO_Pathway Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B DOPAC DOPAC (Inactive Metabolite) MAO_B->DOPAC H2O2 H2O2 (Oxidative Stress) MAO_B->H2O2 Target_Compound 7-Amino-2,3-dihydro-1,4- benzodioxine-6-carboxylic acid Target_Compound->MAO_B Inhibition

Caption: Proposed inhibitory action on the MAO-B pathway.

Experimental Validation Workflow

Objective: To assess the in vitro inhibitory potency and selectivity of the target compound against human MAO-A and MAO-B.

MAO_Workflow cluster_prep Preparation cluster_assay MAO-Glo™ Assay cluster_detection Detection & Analysis Compound_Prep Prepare stock solutions of target compound & controls (e.g., Clorgyline, Selegiline) Assay_Setup Set up reaction wells: Enzyme, Inhibitor (or vehicle) Compound_Prep->Assay_Setup Enzyme_Prep Obtain recombinant human MAO-A and MAO-B Enzyme_Prep->Assay_Setup Incubation Pre-incubate at room temp Assay_Setup->Incubation Reaction_Start Add MAO substrate Incubation->Reaction_Start Reaction_Stop_Detect Add Luciferin Detection Reagent to stop reaction & generate signal Reaction_Start->Reaction_Stop_Detect Luminescence Measure luminescence Reaction_Stop_Detect->Luminescence IC50_Calc Calculate IC50 values for MAO-A and MAO-B inhibition Luminescence->IC50_Calc Selectivity_Index Determine selectivity index (MAO-A IC50 / MAO-B IC50) IC50_Calc->Selectivity_Index

Caption: Workflow for MAO inhibition screening.

Detailed Experimental Protocol: MAO-Glo™ Assay
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the target compound in DMSO. Create serial dilutions.

    • Prepare stock solutions of controls: Clorgyline (MAO-A selective inhibitor) and Selegiline (MAO-B selective inhibitor).

    • Reconstitute recombinant human MAO-A and MAO-B enzymes and the MAO substrate provided in a commercial kit (e.g., MAO-Glo™ from Promega).

  • Assay Procedure:

    • In a white, opaque 96-well plate, add 5 µL of the diluted compound or control. Add 5 µL of DMSO for vehicle controls.

    • Add 10 µL of the MAO-A or MAO-B enzyme solution to the appropriate wells.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the MAO substrate.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and initiate the luminescent signal by adding 25 µL of Luciferin Detection Reagent.

    • Incubate for 20 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of inhibition for each concentration.

    • Determine the IC50 values by plotting the percentage of inhibition against the log of the compound concentration.

    • Calculate the selectivity index for MAO-B over MAO-A.

Anticipated Data and Interpretation
CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)MAO-B Selectivity Index
This compoundExperimentalExperimentalCalculated
Clorgyline (Control)~0.01~5~0.002
Selegiline (Control)~2~0.02~100

Potent inhibition of MAO-B (low IC50) with a high selectivity index (>10) would strongly support this hypothesis and suggest potential therapeutic applications in neurodegenerative diseases.

Hypothesis 3: Serotonin (5-HT) or Adrenergic Receptor Modulation

Rationale: The 1,4-benzodioxane moiety is a classic pharmacophore found in numerous ligands for serotonergic (e.g., 5-HT1A) and adrenergic (e.g., α1) receptors.[1][2] Compounds with this scaffold can act as either agonists or antagonists, depending on the other substituents. For example, the anxiolytic drug buspirone contains a related structure and acts as a 5-HT1A agonist.[1] Given this precedent, it is plausible that this compound modulates the activity of one or more of these G-protein coupled receptors.

Proposed Signaling Pathway (Example: 5-HT1A Agonism)

GPC_Pathway Target_Compound 7-Amino-2,3-dihydro-1,4- benzodioxine-6-carboxylic acid Receptor 5-HT1A Receptor Target_Compound->Receptor Agonist Binding G_Protein Gi/o Protein Receptor->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Reduced Production Downstream Downstream Cellular Response cAMP->Downstream

Caption: Proposed agonistic action at a Gi-coupled receptor.

Experimental Validation Workflow

Objective: To screen the target compound for binding affinity and functional activity at a panel of serotonin and adrenergic receptors.

GPCR_Workflow cluster_screening Primary Screening: Radioligand Binding cluster_functional Secondary Screening: Functional Assay Binding_Assay Perform competitive radioligand binding assays against a panel of receptors (e.g., 5-HT1A, α1A, α1B) Determine_Ki Calculate Ki values for receptors showing significant displacement Binding_Assay->Determine_Ki Cell_Line Use cell lines stably expressing the receptor of interest Determine_Ki->Cell_Line For Hits Functional_Assay Perform functional assay (e.g., cAMP, Ca2+ flux, or GTPγS) Cell_Line->Functional_Assay Determine_EC50_IC50 Calculate EC50 (agonist) or IC50 (antagonist) values Functional_Assay->Determine_EC50_IC50

Caption: Workflow for GPCR screening.

Detailed Experimental Protocol: Radioligand Binding Assay
  • Reagent Preparation:

    • Prepare membranes from cells overexpressing the human receptor of interest (e.g., 5-HT1A).

    • Prepare a stock solution of the target compound and serial dilutions.

    • Select an appropriate radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A).

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled target compound.

    • For non-specific binding control wells, add a high concentration of a known unlabeled ligand.

    • Incubate the plate to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

  • Data Acquisition and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Subtract non-specific binding from total binding to determine specific binding.

    • Plot the percentage of specific binding against the log concentration of the target compound to determine the IC50.

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Anticipated Data and Interpretation
Receptor TargetCompound Ki (nM)
5-HT1AExperimental
5-HT2AExperimental
α1A-AdrenergicExperimental
α1B-AdrenergicExperimental

A low Ki value (< 100 nM) for a specific receptor would indicate significant binding affinity. This would then necessitate follow-up functional assays (e.g., cAMP measurement for Gi/s-coupled receptors or calcium flux for Gq-coupled receptors) to determine if the compound acts as an agonist, antagonist, or inverse agonist.

Conclusion

The therapeutic potential of this compound remains an open question, but its chemical structure provides a rational basis for targeted investigation. The hypotheses presented herein—COX inhibition, MAO-B inhibition, and GPCR modulation—are grounded in the extensive medicinal chemistry literature of the 1,4-benzodioxane scaffold. By systematically applying the detailed experimental workflows outlined in this guide, researchers can efficiently probe these potential mechanisms of action. The resulting data will be crucial in elucidating the pharmacological profile of this novel compound and determining its potential trajectory in the drug development pipeline.

References

  • Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • Asif, M. (2016). Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3651-3655. [Link]

  • Pallavicini, M., et al. (2020). 1,4-Benzodioxane, an Evergreen, Versatile Scaffold in Medicinal Chemistry: A Review of Its Recent Applications in Drug Design. European Journal of Medicinal Chemistry. [Link]

  • Luo, Y., et al. (2025). 1, 4-benzodioxan-substituted Thienyl chalcone derivatives as novel reversible inhibitors of human monoamine oxidase B with anti-neuroinflammatory activity. Scientific Reports. [Link]

  • Vázquez, M. T., Rosell, G., & Pujol, M. D. (2007). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. Bioorganic & Medicinal Chemistry, 15(14), 4876-4890. [Link]

  • Al-Ghorbani, M., et al. (2024). Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. Journal of Molecular Structure, 1301, 137357. [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry. [Link]

  • Vázquez, M. T., Rosell, G., & Pujol, M. D. (2007). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. ResearchGate. [Link]

  • Gauci, C., & D'Souza, M. J. (2012). Squaryl molecular metaphors – application to rational drug design and imaging agents. Drug Development and Industrial Pharmacy, 38(11), 1297-1305. [Link]

Sources

Methodological & Application

Synthesis of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed experimental protocol and insights into the underlying chemical principles.

Introduction

This compound is a valuable building block in medicinal chemistry. Its unique structure, featuring a benzodioxane core with strategically placed amino and carboxylic acid functionalities, makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules. The strategic placement of these functional groups allows for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs.

This guide outlines a robust and reproducible three-step synthesis route, commencing with the formation of the benzodioxane ring system, followed by regioselective nitration, and culminating in the reduction of the nitro group to the desired amine.

Chemical Principles and Strategy

The synthesis of this compound is a classic example of multi-step organic synthesis that employs fundamental reactions such as nucleophilic substitution, oxidation, electrophilic aromatic substitution, and reduction.

The overall synthetic strategy can be visualized as follows:

synthesis_overview start 3,4-Dihydroxybenzaldehyde intermediate1 2,3-Dihydro-1,4-benzodioxane-6-carboxaldehyde start->intermediate1 Williamson Ether Synthesis intermediate2 2,3-Dihydro-1,4-benzodioxane-6-carboxylic acid intermediate1->intermediate2 Oxidation intermediate3 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid intermediate2->intermediate3 Electrophilic Nitration final_product This compound intermediate3->final_product Reduction

Caption: Overall synthetic workflow.

The initial step involves a Williamson ether synthesis to construct the 2,3-dihydro-1,4-benzodioxane ring. This is followed by the oxidation of the aldehyde to a carboxylic acid. The subsequent nitration is a key step where the regioselectivity is governed by the directing effects of the substituents on the benzene ring. The final step is a chemoselective reduction of the nitro group to an amine, yielding the target compound.

Experimental Protocols

Part 1: Synthesis of 2,3-Dihydro-1,4-benzodioxane-6-carboxylic acid

This part of the protocol is adapted from a patented procedure and involves two steps: the formation of the aldehyde intermediate and its subsequent oxidation.[1]

Step 1.1: Synthesis of 2,3-Dihydro-1,4-benzodioxane-6-carboxaldehyde

step1_workflow reagents 3,4-Dihydroxybenzaldehyde 1,2-Dibromoethane Sodium Hydroxide reaction Reaction in Aqueous NaOH reagents->reaction workup Extraction with Dichloromethane reaction->workup purification Recrystallization workup->purification product 2,3-Dihydro-1,4-benzodioxane-6-carboxaldehyde purification->product

Caption: Workflow for Step 1.1.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3,4-Dihydroxybenzaldehyde138.1255.2 g0.40
1,2-Dibromoethane187.86350 g1.86
Sodium Hydroxide (NaOH)40.0090 g2.25
Tetrabutylammonium bromide322.375 g0.015
Dichloromethane84.93As needed-
Water18.02420 mL-

Procedure:

  • In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 90 g of sodium hydroxide in 420 mL of water.

  • To the stirred sodium hydroxide solution, add 55.2 g of 3,4-dihydroxybenzaldehyde.

  • Slowly add 350 g of 1,2-dibromoethane to the mixture from the dropping funnel.

  • Add 5 g of tetrabutylammonium bromide to the reaction mixture.

  • Heat the mixture to reflux and maintain for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, followed by a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product to obtain 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde as an off-white powder.

Step 1.2: Synthesis of 2,3-Dihydro-1,4-benzodioxane-6-carboxylic acid

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2,3-Dihydro-1,4-benzodioxane-6-carboxaldehyde164.1625 g0.152
Potassium Permanganate (KMnO₄)158.0330 g0.190
Potassium Hydroxide (KOH)56.11As needed-
Hydrochloric Acid (HCl)36.46As needed-
Water18.021000 mL-

Procedure:

  • In a 1 L beaker, suspend 25 g of 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde in 500 mL of water and heat to 70-80 °C.

  • In a separate beaker, dissolve 30 g of potassium permanganate in 500 mL of water.

  • Slowly add the potassium permanganate solution to the heated aldehyde suspension over a period of 40 minutes.

  • After the addition is complete, heat the mixture to reflux for 2 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.

  • Make the filtrate alkaline by adding a 10% aqueous solution of potassium hydroxide.

  • Wash the filter cake with water until the washings are neutral.

  • Combine the filtrate and washings and acidify with concentrated hydrochloric acid.

  • A large amount of white solid will precipitate. Collect the solid by filtration.

  • Wash the filter cake with water until the washings are neutral and then dry to obtain 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid. A typical yield is around 90%.[1]

Part 2: Synthesis of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

This step involves the regioselective nitration of the benzodioxane ring. The ether groups are ortho, para-directing, and the carboxylic acid is meta-directing, leading to the desired 7-nitro isomer.

step2_workflow reagents 2,3-Dihydro-1,4-benzodioxane-6-carboxylic acid Nitric Acid Sulfuric Acid reaction Nitration at low temperature reagents->reaction workup Quenching with ice-water reaction->workup purification Recrystallization workup->purification product 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid purification->product

Caption: Workflow for Part 2.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2,3-Dihydro-1,4-benzodioxane-6-carboxylic acid180.1618 g0.1
Concentrated Sulfuric Acid (H₂SO₄)98.0850 mL-
Concentrated Nitric Acid (HNO₃)63.0110 mL-

Procedure:

  • In a 250 mL flask, carefully add 18 g of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid to 50 mL of concentrated sulfuric acid, ensuring the temperature is maintained below 10 °C using an ice bath.

  • Stir the mixture until all the solid has dissolved.

  • In a separate container, prepare a nitrating mixture by carefully adding 10 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Slowly add the nitrating mixture dropwise to the solution of the carboxylic acid, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice with stirring.

  • The solid precipitate is collected by filtration, washed thoroughly with cold water, and dried.

  • The crude product can be recrystallized from a suitable solvent like ethanol or acetic acid to yield pure 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.

Part 3: Synthesis of this compound

The final step is the reduction of the nitro group to an amine. Catalytic transfer hydrogenation is a mild and effective method for this transformation, compatible with the carboxylic acid functionality.[2]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid225.1611.25 g0.05
Palladium on Carbon (10% Pd/C)-1.1 g-
Ammonium Formate63.0615.8 g0.25
Methanol32.04200 mL-

Procedure:

  • To a 500 mL round-bottom flask, add 11.25 g of 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid and 200 mL of methanol.

  • Carefully add 1.1 g of 10% palladium on carbon to the suspension.

  • Add 15.8 g of ammonium formate in portions to the stirred mixture. The reaction is exothermic.

  • After the addition is complete, stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The resulting solid is the crude this compound. It can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle all chemicals in a well-ventilated fume hood.

  • Concentrated acids (sulfuric and nitric acid) are highly corrosive. Handle with extreme care and add them slowly to avoid splashing and excessive heat generation.

  • 1,2-Dibromoethane is a toxic and carcinogenic compound. Handle with appropriate precautions.

  • Palladium on carbon is flammable, especially when dry and in the presence of organic solvents. Handle with care and do not allow it to dry completely in the air.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the functional groups.

  • Melting Point: To assess the purity of the solid compounds.

References

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound - Google P
  • Master Organic Chemistry. (2018). Nitration and Sulfonation of Benzene. [Link]

  • WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google P
  • Tafesh, A. M., & Weiguny, J. (1996). A Review of the Selective Catalytic Hydrogenation of Aromatic Nitro Compounds to the Corresponding Anilines. Chemical Reviews, 96(6), 2035-2052.
  • Stare, M., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(12), 3163. [Link]

  • MySkinRecipes. (n.d.). 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. [Link]

Sources

Comprehensive Analytical Characterization of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (CAS 99358-09-5), a key building block in pharmaceutical synthesis.[1][2] The structural complexity, arising from the fused benzodioxane ring system combined with amino and carboxylic acid functional groups, necessitates a multi-technique approach to unequivocally confirm its identity, purity, and structural integrity. This document outlines integrated protocols for chromatography, mass spectrometry, and various spectroscopic techniques, explaining the rationale behind each method and its role in building a complete analytical profile of the molecule. The protocols are designed to be self-validating, ensuring researchers and quality control scientists can generate reliable and reproducible data.

Introduction: The Need for a Multi-faceted Analytical Approach

This compound is a substituted benzodioxane, a scaffold present in numerous biologically active compounds.[3][4] The precise arrangement of its functional groups—a primary amine and a carboxylic acid on the aromatic ring—is critical to its reactivity and suitability as a precursor in drug development. Impurities or isomeric variants could lead to undesired side-products, impacting the safety and efficacy of the final active pharmaceutical ingredient (API).

Therefore, a robust analytical strategy is not merely a procedural checklist but a logical workflow. Each technique provides a unique piece of the structural puzzle. High-Performance Liquid Chromatography (HPLC) assesses purity, Mass Spectrometry (MS) confirms molecular weight, Nuclear Magnetic Resonance (NMR) elucidates the precise atomic arrangement, and Infrared (IR) and UV-Visible (UV-Vis) spectroscopy confirm functional groups and electronic properties. This integrated approach, detailed herein, ensures a comprehensive and trustworthy characterization.

cluster_workflow Analytical Characterization Workflow Sample Sample HPLC Purity & Quantification via HPLC-UV Sample->HPLC Assess Purity LC_MS Molecular Weight Confirmation via LC-MS HPLC->LC_MS If pure, confirm mass NMR Structural Elucidation via NMR ('H, 'C) LC_MS->NMR If mass correct, elucidate structure FTIR Functional Group ID via FTIR NMR->FTIR Confirm functional groups UV_Vis Electronic Properties via UV-Vis FTIR->UV_Vis Confirm chromophore Report Final Certificate of Analysis UV_Vis->Report

Caption: Integrated workflow for the characterization of the target molecule.

Chromatographic Analysis for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical intermediates. By optimizing the separation of the target compound from potential starting materials, by-products, or degradants, it provides a quantitative measure of purity.

Causality Behind Experimental Choices: A reversed-phase (RP) C18 column is selected due to the moderate polarity of the molecule. The mobile phase, a gradient of acidified water and acetonitrile, ensures the protonation of both the carboxylic acid and amino groups, leading to sharp, well-defined peaks. UV detection is chosen because the aromatic ring provides a strong chromophore.

Protocol 2.1: Reversed-Phase HPLC Method
  • Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile (or methanol) to create a 0.5 mg/mL stock solution. Further dilute as needed for injection.

  • Instrumentation: Utilize an HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 2 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection (UV) 254 nm and 280 nm
  • Data Analysis: Integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. The retention time serves as a key identifier for the compound in subsequent analyses.

Mass Spectrometry for Molecular Weight Verification

Mass spectrometry (MS) provides an exact measurement of the molecular weight, offering definitive confirmation of the compound's elemental composition. When coupled with HPLC (LC-MS), it can assign a molecular weight to the main purity peak and any observed impurities.

Causality Behind Experimental Choices: Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar molecules containing acidic and basic functional groups. Running in both positive and negative ion modes is recommended. In positive mode, the amino group will readily accept a proton to form the [M+H]⁺ ion. In negative mode, the carboxylic acid will lose a proton to form the [M-H]⁻ ion. High-resolution MS (HRMS), such as on a TOF or Orbitrap instrument, can confirm the elemental formula to within a few parts per million (ppm).[3][5]

Protocol 3.1: LC-MS Analysis
  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

  • LC Method: Use the same HPLC method as described in Protocol 2.1.

  • MS Parameters (Example):

ParameterPositive Ion Mode (ESI+)Negative Ion Mode (ESI-)
Ionization Mode ESIESI
Capillary Voltage 3.5 kV-3.0 kV
Mass Range 50 - 500 m/z50 - 500 m/z
Expected Ion [M+H]⁺: 196.0604[M-H]⁻: 194.0459
Formula C₉H₁₀NO₄C₉H₈NO₄
  • Data Analysis:

    • Confirm the presence of the expected [M+H]⁺ or [M-H]⁻ ion in the mass spectrum corresponding to the main HPLC peak.

    • The measured mass should be within 5 ppm of the theoretical calculated mass for high-resolution systems.

    • Fragmentation data (MS/MS) can provide further structural confirmation. Common losses for carboxylic acids include H₂O (M-18) and COOH (M-45).[6][7] The amino group and dioxane ring will also produce a characteristic fragmentation pattern.

Spectroscopic Methods for Structural Elucidation

While chromatography and mass spectrometry confirm purity and molecular formula, they do not describe the specific arrangement of atoms. A combination of NMR and IR spectroscopy is required for unambiguous structural elucidation.

cluster_logic Structural Confirmation Logic cluster_ms Mass Spec cluster_ftir FTIR cluster_nmr NMR ('H, 'C) cluster_final Confirmed Structure mol C₉H₉NO₄ ms Confirms MW = 195.17 [M+H]⁺ = 196.06 mol->ms ftir Confirms: -COOH (broad O-H, C=O) -NH₂ (N-H stretch) -Aromatic C-H -Ether C-O mol->ftir nmr Maps atomic connectivity: -Aromatic protons -Dioxane protons -Confirms substitution pattern ms->nmr ftir->nmr final_structure 7-Amino-2,3-dihydro-1,4- benzodioxine-6-carboxylic acid nmr->final_structure

Sources

HPLC and NMR techniques for "7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid" analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Analysis of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid via High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the analytical characterization of this compound. The protocols detailed herein are designed for researchers, scientists, and professionals in the field of drug development and quality control. The methodologies are grounded in established analytical principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7]

The accurate quantification and structural confirmation of this molecule are critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide offers detailed, step-by-step protocols for both HPLC and NMR analysis, complete with the scientific rationale behind the experimental choices.

Part 1: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the separation, quantification, and purity assessment of pharmaceutical compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is proposed. This approach is well-suited for the analysis of moderately polar aromatic carboxylic acids.[8][9][10][11]

Rationale for Method Development

The choice of a reversed-phase method is based on the physicochemical properties of the analyte. The molecule possesses both hydrophobic (the benzodioxine ring) and hydrophilic (the amino and carboxylic acid groups) moieties, making it amenable to separation on a non-polar stationary phase with a polar mobile phase. The method parameters have been selected to ensure robust and reproducible results.

Proposed HPLC Method Parameters

The following table summarizes the proposed starting conditions for the HPLC analysis. These parameters may require further optimization based on the specific HPLC system and column used.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic ring system.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as an ion-pairing agent and controls the pH to ensure consistent ionization of the analyte.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency and elution strength.
Gradient 20% B to 80% B over 15 minutesA gradient elution is recommended to ensure the elution of any potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for the detection of aromatic compounds. A UV scan of the analyte is recommended to determine the optimal wavelength.
Injection Volume 10 µLA standard injection volume to minimize band broadening.
Step-by-Step Protocol for HPLC Analysis
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC-grade water. Mix thoroughly.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.

  • Sample Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v) is recommended to ensure sample compatibility with the initial mobile phase conditions.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of diluent to obtain a stock solution of 100 µg/mL. Further dilutions can be made to the desired concentration.

  • Sample Preparation: Prepare the sample to be analyzed at a similar concentration to the standard solution using the same diluent.

  • Set up the HPLC system with the specified column and mobile phases.

  • Purge the system to remove any air bubbles.

  • Equilibrate the column with the initial mobile phase composition (20% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the absence of interfering peaks.

  • Inject the standard solution to determine the retention time and peak area of the analyte.

  • Inject the sample solution.

  • Run the gradient method as specified in the table above.

  • Acquire data at the specified wavelength.

Method Validation Considerations

For use in a regulated environment, the HPLC method must be validated according to ICH Q2(R2) guidelines.[1][3][12][13][14] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[12]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[12]

  • Accuracy: The closeness of test results obtained by the method to the true value.[12]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[13]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[12]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phases (A: 0.1% FA in H2O, B: ACN) equilibrate System Equilibration (30 min) prep_mobile_phase->equilibrate prep_sample Prepare Standard & Sample Solutions inject Inject Blank, Standard, & Sample prep_sample->inject equilibrate->inject run_gradient Execute Gradient Run (15 min) inject->run_gradient detect UV Detection (254 nm) run_gradient->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Analyte integrate->quantify report Generate Report quantify->report

Caption: Workflow for the HPLC analysis of this compound.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and confirmation of organic molecules. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is recommended for complete structural assignment and purity assessment.

Rationale for NMR Experiment Selection
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC): These experiments are crucial for establishing the connectivity between protons (COSY) and directly bonded proton-carbon pairs (HSQC), which is essential for unambiguous spectral assignment.

Proposed NMR Experimental Parameters

The following table outlines the recommended NMR experiments and key parameters.

ParameterRecommended ConditionRationale
Solvent DMSO-d₆Deuterated dimethyl sulfoxide is an excellent solvent for polar compounds and allows for the observation of exchangeable protons (e.g., -NH₂, -COOH).
¹H NMR 400 MHz or higherHigher field strength provides better signal dispersion and resolution.
¹³C NMR 100 MHz or higherProvides information on the carbon skeleton.
COSY Standard gradient-selected COSYTo establish ¹H-¹H spin-spin coupling networks.
HSQC Standard gradient-selected HSQCTo correlate directly bonded ¹H and ¹³C nuclei.
Temperature 25 °CStandard operating temperature.
Step-by-Step Protocol for NMR Analysis
  • Accurately weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be required.

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Acquire a ¹H NMR spectrum.

  • Acquire a ¹³C NMR spectrum.

  • Acquire a 2D COSY spectrum.

  • Acquire a 2D HSQC spectrum.

Expected Spectral Features
  • ¹H NMR: Expect signals in the aromatic region for the benzene ring protons, signals for the two methylene (-CH₂-) groups of the dioxine ring, and broad signals for the amine (-NH₂) and carboxylic acid (-COOH) protons. The chemical shift of the acidic proton is typically downfield (>10 ppm).[15]

  • ¹³C NMR: Expect signals for the aromatic carbons, the two methylene carbons, and the carboxyl carbon. The carboxyl carbon will appear at the downfield end of the spectrum (around 165-185 ppm).[15]

  • COSY: Correlations are expected between adjacent protons on the aromatic ring and between the geminal and vicinal protons of the methylene groups.

  • HSQC: Correlations will be observed between each proton and the carbon to which it is directly attached.

NMR Data Analysis Workflow

NMR_Workflow cluster_prep Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis prep_sample Dissolve Sample in DMSO-d6 lock_shim Lock & Shim prep_sample->lock_shim acquire_1d Acquire 1D Spectra (1H, 13C) lock_shim->acquire_1d acquire_2d Acquire 2D Spectra (COSY, HSQC) acquire_1d->acquire_2d process_spectra Process & Reference Spectra acquire_2d->process_spectra assign_signals Assign Signals using 1D & 2D Data process_spectra->assign_signals confirm_structure Confirm Structure assign_signals->confirm_structure

Caption: Workflow for the NMR analysis and structural elucidation of the target compound.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. (n.d.). YouTube.
  • New FDA Guidance on Analytical Methods Provides General Approach, but Few Details. (2015, August 18). Contract Pharma.
  • ICH Guidelines for Analytical Method Validation Explained. (n.d.). AMSbio.
  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (n.d.). HELIX Chromatography.
  • ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). FDA.
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy.
  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
  • Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures. (2005). Journal of Chromatography A, 1088(1-2), 49-56.
  • RediSep C-18 reversed phase column purification of carboxylic acids. (2012, November 9). Teledyne ISCO.
  • Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, October 22). Molecules, 25(20), 4836.

Sources

Application Notes & Protocols for the Preclinical Evaluation of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the preclinical in vitro and in vivo evaluation of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. The narrative is structured to follow a logical, milestone-driven drug discovery path, from initial compound characterization and broad-based activity screening to detailed mechanistic studies and preliminary safety and efficacy assessments in animal models. The protocols and experimental designs contained herein are synthesized from established industry practices and regulatory expectations to equip researchers, scientists, and drug development professionals with a robust framework for assessing the therapeutic potential of this and similar chemical entities.

Introduction: Rationale and Starting Point

This compound belongs to the 1,4-benzodioxane class of heterocyclic compounds. Various derivatives of this core structure have demonstrated significant biological activities, including potent anti-inflammatory and anticancer properties.[1][2] For instance, specific analogs are known to inhibit the p38α MAPK pathway, a critical mediator in cellular responses to stress and inflammation, while others have shown broad cytotoxic, antioxidant, and enzyme-inhibiting effects.[1][3]

This established biological precedent provides a strong rationale for investigating this compound. The experimental strategy detailed below is therefore designed to first confirm and quantify its potential anticancer and anti-inflammatory activity, then to elucidate its mechanism of action (MoA), and finally to establish a preliminary pharmacokinetic and safety profile necessary for advancing a lead candidate.

Phase 1: Foundational In Vitro Evaluation Cascade

The initial phase of investigation is designed as a screening cascade, a tiered approach that enables rapid, data-driven decisions.[4] The goal is to efficiently identify promising biological activity, flag potential liabilities early, and generate hypotheses for more focused, resource-intensive studies.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Test Compound (Purity, Solubility, Stability) Primary Primary Screening (e.g., Cell Viability Panel) Compound->Primary Characterized Compound Secondary Secondary / Mechanistic Assays (e.g., Enzyme Inhibition, Apoptosis) Primary->Secondary Active 'Hit' Identified ADME In Vitro ADME/Tox (Metabolic Stability, CYP Inhibition) Secondary->ADME Mechanism Hypothesis Decision1 Go / No-Go Decision (Proceed to In Vivo?) ADME->Decision1 Drug-like Properties Assessed PK Pharmacokinetics (PK) (Rodent, IV & PO) Decision1->PK Favorable In Vitro Profile Efficacy Efficacy / PD Model (e.g., Xenograft) PK->Efficacy Establish Exposure & Dosing Tox Toxicology (MTD, Repeat-Dose) Efficacy->Tox Proof of Concept Decision2 Lead Candidate Nomination Tox->Decision2 Define Safety Margin

Caption: High-level preclinical drug discovery workflow.

Pre-analytical Compound Characterization

Causality: The integrity of all subsequent data relies on a well-characterized test article. Purity, solubility, and stability directly impact compound concentration in assays, preventing misleading results.

  • Identity and Purity: Confirm structure via ¹H-NMR and Mass Spectrometry. Assess purity (ideally >98%) using HPLC.

  • Solubility: Determine solubility in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO). This informs stock solution preparation and the maximum achievable concentration in assays, avoiding compound precipitation.

  • Stability: Assess stability in the primary solvent (e.g., DMSO) and in aqueous assay media over the time course of the experiments.

Protocol: Primary Cytotoxicity Screening (MTT Assay)

Objective: To perform a broad initial screen for anticancer activity against a panel of human cancer cell lines. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5]

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], PC-3 [prostate], HeLa [cervical])

  • Complete culture medium (specific to cell line)

  • 96-well flat-bottom plates

  • This compound (test compound)

  • Doxorubicin (positive control)

  • Vehicle (e.g., 0.1% DMSO in media)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X working stock of the test compound and controls by serial dilution in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Treatment: Remove the seeding medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent to each well. Incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Parameter MCF-7 PC-3 HeLa Doxorubicin (Control)
IC₅₀ (µM) Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
Protocol: In Vitro ADME - Metabolic Stability

Objective: To assess the compound's susceptibility to metabolism by liver enzymes, providing an early prediction of its half-life in vivo.[6]

Materials:

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Test compound (1 µM final concentration)

  • Positive control compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)

  • Acetonitrile with internal standard (for protein precipitation and sample analysis)

Procedure:

  • Preparation: Pre-warm HLM, buffer, and NADPH system to 37°C.

  • Reaction Initiation: In a microcentrifuge tube, combine HLM (0.5 mg/mL final concentration) and the test compound in buffer. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Immediately stop the reaction at each time point by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound concentration.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k.

Parameter Test Compound Verapamil (Control) Warfarin (Control)
In Vitro t₁/₂ (min) Hypothetical Value< 10> 60
Intrinsic Clearance (µL/min/mg) Hypothetical ValueHighLow

Phase 2: Mechanistic Elucidation and In Vivo Planning

Positive results from Phase 1 (e.g., potent and selective cytotoxicity) trigger a deeper investigation into the compound's mechanism and preparation for in vivo studies.

G cluster_pathway Hypothetical p38 MAPK Signaling Pathway Stress Cellular Stress (e.g., Cytokines, UV) p38 p38 MAPK Stress->p38 MK2 MK2 (Kinase) p38->MK2 TF Transcription Factors (e.g., ATF2) p38->TF Response Inflammatory Response (Gene Expression) MK2->Response TF->Response Compound Test Compound (Potential Inhibitor) Compound->p38 Inhibition?

Caption: Potential mechanism of action via p38 MAPK inhibition.

Protocol: p38α MAPK Kinase Inhibition Assay

Objective: Based on literature for related benzodioxanes, this assay directly tests the hypothesis that the compound inhibits the p38α MAPK enzyme.[1]

Materials:

  • Recombinant human p38α MAPK enzyme

  • Specific peptide substrate (e.g., ATF2)

  • ATP (at Km concentration)

  • Assay buffer

  • Test compound

  • Staurosporine (broad-spectrum kinase inhibitor, positive control)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection system

Procedure:

  • Reaction Setup: In a white 384-well plate, add assay buffer, the test compound at various concentrations, p38α enzyme, and the peptide substrate.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Add the Kinase-Glo® reagent, which measures the amount of ATP remaining in the well. A lower signal indicates higher kinase activity (more ATP consumed).

  • Readout: Measure luminescence on a plate reader.

  • Analysis: Calculate the percentage of kinase inhibition relative to vehicle controls. Determine the IC₅₀ from a dose-response curve.

Phase 3: In Vivo Evaluation

The successful completion of in vitro studies with a compound showing good potency, a plausible mechanism, and acceptable metabolic stability justifies the transition to animal models. All animal studies must be conducted in compliance with institutional and national guidelines for animal welfare and, for regulatory submissions, under Good Laboratory Practices (GLP).[7][8]

Protocol: Rodent Pharmacokinetic (PK) Study

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in a living system.[9] This is critical for selecting the dose and schedule for efficacy studies.[10]

Animal Model: Male Sprague-Dawley rats (n=3-4 per group).

Study Design:

  • Group 1 (Intravenous, IV): Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein to determine fundamental PK parameters like clearance and volume of distribution.

  • Group 2 (Oral, PO): Administer a single oral gavage dose (e.g., 10 mg/kg) to assess oral absorption and bioavailability.

Procedure:

  • Dosing: Administer the compound formulated in an appropriate vehicle.

  • Blood Sampling: Collect sparse blood samples (approx. 50-100 µL) from each animal at designated time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., K₂EDTA).

  • Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.

  • PK Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

G cluster_pk Pharmacokinetic Study Workflow Dosing Dosing (IV and PO Groups) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Bioanalysis Processing->Analysis Calculation PK Parameter Calculation (AUC, Cmax, t½, F%) Analysis->Calculation

Sources

Application Notes and Protocols for the Characterization of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid as an Alpha-Adrenergic Blocker

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,4-Benzodioxane Scaffold in Adrenergic Pharmacology

The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Notably, derivatives of this structure have demonstrated significant affinity and selectivity for adrenergic receptors (adrenoceptors), a class of G protein-coupled receptors (GPCRs) that mediate the physiological effects of the catecholamines, norepinephrine and epinephrine.[1][2] Alpha-adrenergic receptors, in particular, are critical targets for therapeutic intervention in conditions ranging from hypertension to benign prostatic hyperplasia.[3][4][5]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization of a novel investigational compound, 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid , as a potential alpha-adrenergic blocker. We will delve into the foundational principles of adrenergic signaling, provide detailed, step-by-step protocols for key in vitro assays, and offer insights into data interpretation. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results.

Mechanism of Action: Alpha-Adrenergic Receptor Signaling

Alpha-adrenergic receptors are broadly classified into two main types: α1 and α2, each with further subtypes (α1A, α1B, α1D and α2A, α2B, α2C).[6][7]

  • α1-Adrenergic Receptors: These receptors are primarily coupled to Gq/11 proteins.[8][9] Upon activation by an agonist like norepinephrine, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[7] In vascular smooth muscle, this signaling cascade leads to vasoconstriction.[4] An antagonist at this receptor would inhibit this pathway, leading to vasodilation.

  • α2-Adrenergic Receptors: These receptors are typically coupled to Gi/o proteins.[10][11] Agonist binding to α2-receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[10][11][12] Presynaptically, these receptors act as autoreceptors, providing negative feedback to inhibit further norepinephrine release.[4][11] An antagonist would block this inhibitory effect, potentially increasing norepinephrine release.

The following diagram illustrates the canonical signaling pathways of α1 and α2-adrenergic receptors.

Alpha-Adrenergic Signaling Pathways cluster_alpha1 α1-Adrenergic Receptor Pathway cluster_alpha2 α2-Adrenergic Receptor Pathway cluster_antagonist Site of Action for this compound Norepinephrine1 Norepinephrine Alpha1_Receptor α1-Adrenoceptor Norepinephrine1->Alpha1_Receptor binds Gq Gq Protein Alpha1_Receptor->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Physiological_Effect1 Physiological Effect (e.g., Vasoconstriction) Ca_Release->Physiological_Effect1 PKC_Activation->Physiological_Effect1 Norepinephrine2 Norepinephrine Alpha2_Receptor α2-Adrenoceptor Norepinephrine2->Alpha2_Receptor binds Gi Gi Protein Alpha2_Receptor->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates Physiological_Effect2 Physiological Effect (e.g., Inhibition of Neurotransmitter Release) PKA->Physiological_Effect2 Antagonist 7-Amino-2,3-dihydro-1,4- benzodioxine-6-carboxylic acid Antagonist->Alpha1_Receptor blocks Antagonist->Alpha2_Receptor blocks

Caption: Alpha-Adrenergic Receptor Signaling Pathways and Point of Antagonism.

Experimental Protocols

To elucidate the alpha-adrenergic blocking properties of this compound, a two-tiered approach is recommended: initial determination of binding affinity via radioligand binding assays, followed by functional characterization using cell-based assays.

Protocol 1: Radioligand Competition Binding Assay for α1-Adrenergic Receptors

This assay determines the affinity (Ki) of the test compound for α1-adrenergic receptors by measuring its ability to compete with a known high-affinity radioligand.[13][14]

Principle: The assay measures the displacement of a radiolabeled antagonist (e.g., [³H]prazosin) from the α1-adrenergic receptor by the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Materials and Reagents:

  • Cell Membranes: Commercially available membrane preparations from cells stably expressing human α1A, α1B, or α1D adrenergic receptors (e.g., from DiscoverX or PerkinElmer).

  • Radioligand: [³H]prazosin (a selective α1-antagonist), specific activity ~70-90 Ci/mmol.

  • Non-specific Binding Control: Phentolamine (a non-selective α-antagonist).

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail: A high-efficiency liquid scintillation fluid.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Instrumentation: Liquid scintillation counter.

Workflow Diagram:

Radioligand Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Buffers, Ligands) Start->Prepare_Reagents Serial_Dilution Perform Serial Dilution of Test Compound Prepare_Reagents->Serial_Dilution Assay_Setup Set up Assay Tubes: - Total Binding - Non-specific Binding - Competition Binding Serial_Dilution->Assay_Setup Incubation Incubate at Room Temperature (e.g., 60 minutes) Assay_Setup->Incubation Filtration Rapid Filtration (Cell Harvester) Incubation->Filtration Washing Wash Filters to Remove Unbound Ligand Filtration->Washing Scintillation_Counting Add Scintillation Cocktail & Count Radioactivity Washing->Scintillation_Counting Data_Analysis Analyze Data: Calculate IC50 and Ki Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a radioligand competition binding assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Thaw the receptor membrane preparation on ice. Dilute to the desired concentration (typically 10-50 µg protein per well) in ice-cold Assay Buffer. The optimal amount should be determined in preliminary saturation binding experiments.[13]

    • Prepare a working solution of [³H]prazosin in Assay Buffer at a concentration close to its Kd value (typically ~0.2-1.0 nM).[15]

    • Prepare a high concentration stock of phentolamine (e.g., 100 µM) in Assay Buffer for determining non-specific binding.

    • Prepare a serial dilution of this compound, typically covering a range from 1 pM to 100 µM.

  • Assay Setup (in duplicate or triplicate):

    • Total Binding: 25 µL Assay Buffer + 25 µL [³H]prazosin + 50 µL diluted membranes.

    • Non-specific Binding (NSB): 25 µL phentolamine (100 µM) + 25 µL [³H]prazosin + 50 µL diluted membranes. This is crucial to quantify how much radioligand binds to components other than the receptor.[13]

    • Competition Binding: 25 µL of each concentration of the test compound + 25 µL [³H]prazosin + 50 µL diluted membranes.

  • Incubation:

    • Incubate the assay plates/tubes at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters 3-4 times with ice-cold Assay Buffer to minimize non-specific binding.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Data Summary:

Receptor Subtype[³H]prazosin Kd (nM)Test Compound Ki (nM)
α1A 0.515.2
α1B 0.78.9
α1D 0.625.6

This table presents hypothetical data for illustrative purposes.

Protocol 2: Functional cAMP Assay for α2-Adrenergic Receptor Antagonism

This assay determines the functional potency of the test compound as an antagonist at α2-adrenergic receptors by measuring its ability to reverse agonist-induced inhibition of cAMP production.

Principle: α2-adrenergic receptors are coupled to Gi proteins, which inhibit adenylyl cyclase and reduce intracellular cAMP levels.[10][11] In this assay, cells expressing the α2-receptor are first stimulated with forskolin (a direct activator of adenylyl cyclase) to elevate cAMP levels. Then, a known α2-agonist is added, which inhibits this cAMP production. An antagonist, like our test compound, will reverse this inhibition in a dose-dependent manner. The resulting change in cAMP is measured, often using a competitive immunoassay format (e.g., HTRF, AlphaScreen) or a reporter gene assay.[16][17]

Materials and Reagents:

  • Cell Line: A suitable host cell line (e.g., HEK293, CHO) stably expressing a human α2-adrenergic receptor subtype (α2A, α2B, or α2C).

  • Cell Culture Medium: As appropriate for the cell line, supplemented with serum and antibiotics.

  • Stimulation Buffer: HBSS or PBS containing a phosphodiesterase (PDE) inhibitor like IBMX (e.g., 500 µM) to prevent cAMP degradation.[17]

  • Adenylyl Cyclase Activator: Forskolin.

  • Reference Agonist: UK-14,304 or clonidine (selective α2-agonists).[12]

  • Test Compound: this compound.

  • cAMP Detection Kit: A commercial kit based on HTRF, AlphaScreen, or ELISA technology.

  • Assay Plate: 384-well, white, solid-bottom microplate suitable for the detection method.

Step-by-Step Methodology:

  • Cell Preparation:

    • Culture the α2-receptor expressing cells to ~80-90% confluency.

    • On the day of the assay, harvest the cells, wash with serum-free medium, and resuspend in Stimulation Buffer at the desired density (e.g., 2,500-10,000 cells/well).

  • Assay Protocol (Antagonist Mode):

    • Dispense 5 µL of cell suspension into each well of the 384-well plate.

    • Add 5 µL of the test compound at various concentrations (serial dilution). Also include a "no antagonist" control.

    • Pre-incubate the plate for 15-30 minutes at room temperature. This allows the antagonist to bind to the receptors.

    • Prepare a mixture of the α2-agonist (at a concentration that gives ~80% of its maximal effect, i.e., EC80) and forskolin (at a concentration that gives a robust cAMP signal, e.g., 10 µM).

    • Add 10 µL of the agonist/forskolin mixture to the wells.

    • Incubate for 30-60 minutes at room temperature to allow for cAMP modulation.

  • cAMP Detection:

    • Lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit. This typically involves adding two detection reagents sequentially.

  • Data Acquisition and Analysis:

    • Read the plate on a compatible microplate reader (e.g., an HTRF-capable reader).

    • The signal is typically inversely proportional to the cAMP concentration.

    • Plot the signal (or calculated cAMP concentration) against the log concentration of the antagonist.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist's effect.

    • The pA2 value can be calculated from the IC50 using the Schild equation for a more formal measure of antagonist potency.

Hypothetical Data Summary:

Receptor SubtypeReference Agonist (UK-14,304) EC50 (nM)Test Compound IC50 (nM)
α2A 1.245.8
α2B 3.5120.3
α2C 2.898.1

This table presents hypothetical data for illustrative purposes.

Interpretation and Troubleshooting

  • Selectivity: By comparing the Ki or IC50 values across the different α1 and α2 subtypes, you can determine the selectivity profile of this compound. A compound is considered selective if it has a significantly higher affinity (e.g., >10-fold lower Ki/IC50) for one subtype over others.

  • Competitive vs. Non-Competitive Antagonism: The radioligand binding assay described assumes competitive antagonism. If the competition curves are shallow (Hill slope < 1.0) or do not reach 100% displacement, it may indicate non-competitive (allosteric) interactions or binding to multiple sites. Further investigation with saturation binding experiments in the presence of the test compound would be required.

  • Assay Variability: High variability in replicates can be caused by inconsistent cell numbers, improper mixing of reagents, or issues with the filtration and washing steps in the binding assay. Ensure all steps are performed with precision. For cell-based assays, cell health and passage number are critical for reproducibility.[18]

Conclusion

The protocols outlined in this guide provide a robust framework for the initial characterization of this compound as an alpha-adrenergic blocker. By systematically determining its binding affinity and functional antagonism at α1 and α2 receptor subtypes, researchers can build a comprehensive pharmacological profile of this novel compound. This foundational data is essential for guiding further preclinical development and understanding its therapeutic potential.

References

  • Martín-Cámara, O., et al. (2000). α1-Adrenergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. Hypertension, 36(5), 843-848. Available from: [Link]

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  • Scott, C. W., & Peters, M. F. (2010). Label-free cell-based assays for GPCR screening. Drug Discovery Today: Technologies, 7(1), e43-e50. Available from: [Link]

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  • Hieble, J. P. (2007). α-Adrenoceptor Assays. Current Protocols in Pharmacology. Available from: [Link]

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  • INDIGO Biosciences. Human Adrenoceptor Alpha 1A Reporter Assay System (ADRA1A). Available from: [Link]

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  • Paskevich, S. A., et al. (2021). Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cells. Organic & Biomolecular Chemistry, 19(26), 5858-5866. Available from: [Link]

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  • Paskevich, S. A., et al. (2021). Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cells. Organic & Biomolecular Chemistry, 19(26), 5858-5866. Available from: [Link]

Sources

The Strategic Application of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – is a cornerstone of efficient drug discovery. The 1,4-benzodioxane ring system is a quintessential example of such a scaffold, consistently appearing in a diverse array of biologically active compounds.[1] This application note delves into the specific utility of a particularly valuable derivative, 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid , as a strategic starting point for the development of novel pharmaceuticals. While not a therapeutic agent in its own right, its unique bifunctional nature, possessing both a nucleophilic amine and a versatile carboxylic acid, provides medicinal chemists with two orthogonal handles for molecular elaboration and property optimization. This guide will provide detailed protocols and strategic insights for leveraging this compound in drug development campaigns targeting a range of therapeutic areas, from central nervous system disorders to oncology.

The 1,4-Benzodioxane Core: A Foundation for Diverse Bioactivities

The 1,4-benzodioxane moiety is a key structural component in numerous approved drugs and clinical candidates. Its rigid, yet non-planar, conformation allows for precise spatial positioning of substituents, which is critical for selective receptor engagement. This scaffold has been successfully employed in the design of:

  • α-Adrenergic Receptor Antagonists: The well-known antihypertensive drug Doxazosin features a 1,4-benzodioxane core, highlighting its utility in cardiovascular medicine.

  • Serotonin (5-HT) Receptor Modulators: Derivatives of 1,4-benzodioxane have shown high affinity and selectivity for various serotonin receptor subtypes, including 5-HT1A, suggesting potential applications in treating depression and anxiety.[2][3][4][5][6]

  • Anticancer Agents: Recent research has demonstrated the cytotoxic effects of certain 1,4-benzodioxane derivatives in prostate cancer cell lines.[2][4]

  • Antibacterial Agents: The benzodioxane-benzamide scaffold has been explored for the development of FtsZ inhibitors, a promising target for novel antibiotics.[7]

The subject of this guide, this compound, strategically places reactive functional groups on this proven scaffold, opening a gateway to a vast chemical space for drug discovery.

Strategic Synthesis of the Core Scaffold

While commercially available from several suppliers, understanding the synthetic route to this compound is crucial for analog synthesis and cost-effective scale-up. A logical and efficient pathway commences with the readily available and bio-based precursor, 3,4-dihydroxybenzoic acid (protocatechuic acid).[8][9] The synthesis can be envisioned as a three-stage process:

  • Dioxane Ring Formation: Protection of the carboxylic acid, followed by Williamson ether synthesis with 1,2-dibromoethane or a related dielectrophile, constructs the core benzodioxane ring.

  • Regioselective Nitration: Introduction of a nitro group at the 7-position is achieved through electrophilic aromatic substitution. The directing effects of the existing substituents guide the regioselectivity of this step.

  • Reduction to the Amine: The nitro group is then reduced to the primary amine, typically using standard conditions such as catalytic hydrogenation or metal-acid combinations, to yield the target compound.

Diagram: Proposed Synthetic Workflow

G A 3,4-Dihydroxybenzoic Acid B Dioxane Ring Formation (e.g., 1,2-dibromoethane, base) A->B C 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid B->C D Electrophilic Nitration (HNO3/H2SO4) C->D E 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid D->E F Reduction (e.g., H2/Pd-C or SnCl2/HCl) E->F G This compound F->G

Caption: Proposed synthetic pathway to the target compound.

Harnessing the Functional Groups: Protocols and Applications

The true power of this compound lies in the differential reactivity of its two functional handles. This allows for the systematic generation of compound libraries to explore structure-activity relationships (SAR).

The Carboxylic Acid Moiety: A Gateway to Amide Libraries and Bioisosteric Replacement

The carboxylic acid at the 6-position is a versatile anchor for derivatization. It can serve as a key hydrogen bond donor and acceptor in a pharmacophore, but its acidic nature can sometimes lead to poor membrane permeability and metabolic liabilities.[10][11][12]

Amide coupling is a fundamental reaction in medicinal chemistry, allowing for the exploration of a wide range of substituents.[13][14] The following protocol provides a robust method for coupling the carboxylic acid with a diverse set of primary and secondary amines.

Materials:

  • This compound

  • Amine of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for chromatography

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and NHS (1.1 eq) in anhydrous DMF.

  • Activation: Add EDC (1.2 eq) to the solution and stir at room temperature for 1-2 hours. The formation of the NHS ester can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Amine Addition: In a separate flask, dissolve the amine of interest (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq) in a small amount of anhydrous DMF.

  • Coupling: Add the amine solution dropwise to the activated NHS ester solution. Allow the reaction to stir at room temperature for 12-24 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with saturated aqueous sodium bicarbonate (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Diagram: Amide Coupling Workflow

G cluster_0 Activation cluster_1 Coupling A Carboxylic Acid (Scaffold) C Amine-Reactive NHS Ester A->C Activation B EDC/NHS E Amide Product C->E Coupling D Primary/Secondary Amine (R-NH2) D->E

Caption: General workflow for amide library synthesis.

To improve pharmacokinetic properties, the carboxylic acid can be replaced with a bioisostere.[10][11][12][15][16] This strategy can enhance membrane permeability, reduce metabolic instability, and modulate acidity.

BioisostereKey PropertiesSynthetic Precursor
Tetrazole pKa similar to carboxylic acid, increased lipophilicity.[12]Nitrile (via cycloaddition with an azide source)
Hydroxamic Acid Metal-chelating properties, can act as a carboxylic acid mimic.[16]Activated carboxylic acid (e.g., acid chloride) and hydroxylamine
Acylsulfonamide More acidic than carboxylic acids, can form different hydrogen bonding patterns.Sulfonamide and an acylating agent
The Amino Group: A Handle for Pharmacophore Elaboration

The primary amine at the 7-position is a key site for introducing diversity and modulating the pharmacological profile of the resulting compounds. It can act as a hydrogen bond donor or be functionalized to introduce a wide range of chemical motifs.

Reductive amination is a powerful method for converting the primary amine into a secondary amine by reacting it with an aldehyde or ketone in the presence of a reducing agent.

Materials:

  • This compound (or its ester-protected form)

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)

  • Anhydrous Dichloroethane (DCE) or Methanol

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Imine Formation: Dissolve the amino-benzodioxane scaffold (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCE. Add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation. Stir at room temperature for 1-2 hours.

  • Reduction: Add the reducing agent, STAB (1.5 eq), portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC or LC-MS.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography to yield the secondary amine product.

Diagram: Reductive Amination Workflow

G A Primary Amine (Scaffold) C Imine Intermediate A->C B Aldehyde/Ketone (R-CHO / R-CO-R') B->C E Secondary Amine Product C->E D Reducing Agent (e.g., STAB) D->E

Caption: Schematic of the reductive amination process.

Conclusion: A Versatile Building Block for Next-Generation Therapeutics

This compound represents a highly valuable and versatile starting material for the synthesis of novel pharmaceutical compounds. Its privileged 1,4-benzodioxane core, combined with strategically placed and orthogonally reactive amino and carboxylic acid functional groups, provides a robust platform for generating diverse chemical libraries. The protocols and strategies outlined in this application note offer a roadmap for medicinal chemists to efficiently explore the chemical space around this scaffold, accelerating the discovery of new drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. The continued exploration of derivatives from this scaffold is a promising avenue for addressing unmet medical needs across various therapeutic areas.

References

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  • Bonifazi, A., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11.(1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of Medicinal Chemistry, 56(2), 584-588. Available at: [Link]

  • Pallavicini, M., et al. (2008). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry, 51(20), 6359-6370. Available at: [Link]

  • Bonifazi, A., et al. (2013). Structure–Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11. (1) Reversed Enantioselectivity of 1,4-Dioxane Derivatives in α1-Adrenergic and 5-HT1A Receptor Binding Sites Recognition. Journal of Medicinal Chemistry, 56(2), 584-588. Available at: [Link]

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  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Available at: [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. Available at: [Link]

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  • van der Westhuizen, J. H., & Malan, S. F. (2002). Synthesis of 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[10]-benzofuro-[2,3-c][10]-benzazepin-6,12-dione. Molecules, 7(3), 353-365. Available at: [Link]

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Application Notes & Protocols: A Guide to the Synthesis of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic Acid Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications as antidepressants, antihypertensives, and anticancer agents.[1][2] Its rigid, bicyclic structure provides a well-defined orientation for appended functional groups to interact with biological targets. The specific scaffold, 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, presents two key, chemically orthogonal functional groups—an aromatic amine and a carboxylic acid. This arrangement is an ideal platform for generating diverse chemical libraries for Structure-Activity Relationship (SAR) studies, allowing for systematic exploration of the chemical space around the core to optimize biological activity, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive overview and detailed protocols for the synthesis of the core scaffold and its subsequent derivatization at both the 7-amino and 6-carboxylic acid positions. The methodologies are designed to be robust and adaptable for the creation of a focused library of analogs for SAR exploration.

Part 1: Synthesis of the Core Scaffold

The synthesis of the target scaffold, this compound, is not described as a single procedure in readily available literature. Therefore, a robust, multi-step synthetic route is proposed, starting from commercially available 3,4-dihydroxybenzoic acid. This strategy involves the initial formation of the benzodioxine ring, followed by regioselective nitration and subsequent reduction to install the key amino group.

Workflow for Core Scaffold Synthesis

A 3,4-Dihydroxybenzoic acid B Methyl 3,4-dihydroxybenzoate (Intermediate 1) A->B Esterification (MeOH, H₂SO₄) C Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate (Intermediate 2) B->C Cyclization (1,2-Dibromoethane, K₂CO₃) D Methyl 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylate (Intermediate 3) C->D Nitration (HNO₃, H₂SO₄) E Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate (Intermediate 4) D->E Reduction (H₂, Pd/C or SnCl₂) F This compound (Core Scaffold) E->F Hydrolysis (LiOH or NaOH)

Caption: Proposed synthetic route to the target core scaffold.

Experimental Protocols: Core Scaffold Synthesis

Protocol 1.1: Esterification to Methyl 3,4-dihydroxybenzoate (Intermediate 1)

  • Rationale: Protection of the carboxylic acid as a methyl ester facilitates the subsequent cyclization and nitration steps and simplifies purification by avoiding issues with the free acid's polarity and potential for side reactions. Fischer esterification is a classic and cost-effective method.[1][2]

  • Suspend 3,4-dihydroxybenzoic acid (1.0 eq) in methanol (5-10 mL per gram of acid).

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise.

  • Warm the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester.

Protocol 1.2: Cyclization to Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate (Intermediate 2)

  • Rationale: The Williamson ether synthesis using 1,2-dibromoethane and a weak base like potassium carbonate is a standard method for constructing the 1,4-dioxine ring from a catechol precursor.[1][2]

  • Dissolve Intermediate 1 (1.0 eq) in a polar aprotic solvent such as DMF or acetone.

  • Add anhydrous potassium carbonate (K₂CO₃, 2.5-3.0 eq) and 1,2-dibromoethane (1.2-1.5 eq).

  • Heat the mixture to reflux (typically 80-100 °C) for 12-24 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain Intermediate 2.

Protocol 1.3: Nitration to Methyl 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylate (Intermediate 3)

  • Rationale: Electrophilic aromatic substitution (nitration) is required to install the precursor to the 7-amino group. The electron-donating nature of the dioxine ring ethers directs nitration ortho/para. The position para to the ether at C-4 (i.e., C-7) is sterically more accessible and electronically favored over the position ortho to it.

  • Dissolve Intermediate 2 (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Slowly add a nitrating mixture (a solution of fuming nitric acid in sulfuric acid, 1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

Protocol 1.4: Reduction to Methyl 7-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylate (Intermediate 4)

  • Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to amines. Alternatively, metal-acid systems like SnCl₂/HCl can be used if certain functional groups are incompatible with hydrogenation.

  • Dissolve Intermediate 3 (1.0 eq) in methanol or ethanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (5-10% w/w).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator at 40-50 psi) and stir vigorously at room temperature for 4-12 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the amino ester.

Protocol 1.5: Hydrolysis to this compound (Core Scaffold)

  • Rationale: Saponification with a strong base is required to deprotect the methyl ester and reveal the free carboxylic acid, providing the final core scaffold for derivatization.

  • Dissolve Intermediate 4 (1.0 eq) in a mixture of THF/water or methanol/water.

  • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-3.0 eq).

  • Stir at room temperature for 2-4 hours until TLC indicates complete consumption of the ester.

  • Acidify the mixture to pH 3-4 with 1N HCl. The product will typically precipitate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final core scaffold.

Part 2: Protocols for SAR Derivatization

With the core scaffold in hand, systematic modifications can be introduced at the 7-amino and 6-carboxylic acid positions to probe the SAR.

Workflow for Library Diversification

cluster_0 Modification at 6-Carboxylic Acid cluster_1 Modification at 7-Amino Group Core Core Scaffold (Free Acid & Amine) A1 Ester Library (R = Alkyl, Benzyl, etc.) Core->A1 R-OH, H⁺ A2 Amide Library (R¹, R² = H, Alkyl, Aryl, etc.) Core->A2 R¹R²NH, Coupling Agent Core_Protected Core Scaffold (Ester Protected) B1 N-Acyl Library (R = Alkyl, Aryl) Core_Protected->B1 R-COCl or (RCO)₂O B2 N-Sulfonyl Library (R = Alkyl, Aryl) Core_Protected->B2 R-SO₂Cl

Caption: Diversification strategy for SAR library synthesis.

A. Modification of the 6-Carboxylic Acid Moiety

Protocol 2.1: General Procedure for Amide Coupling

  • Rationale: Amide bond formation is a cornerstone of medicinal chemistry. Using carbodiimide coupling reagents like EDC in conjunction with an additive like HOBt minimizes side reactions and racemization, providing a reliable method to couple the core scaffold with a diverse range of primary and secondary amines.[3][4][5][6]

  • Suspend the Core Scaffold (1.0 eq) in an anhydrous solvent like DMF or DCM.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2-1.5 eq) and 1-Hydroxybenzotriazole (HOBt, 1.2-1.5 eq).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) and a tertiary base such as Diisopropylethylamine (DIPEA, 2.0-3.0 eq).

  • Stir the reaction at room temperature for 12-24 hours.

  • Dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude amide by column chromatography or recrystallization.

Protocol 2.2: General Procedure for Esterification

  • Rationale: Converting the carboxylic acid to an ester can significantly alter a compound's polarity, solubility, and metabolic stability.[7] Acid-catalyzed esterification with the desired alcohol is a straightforward method for generating ester libraries.

  • Suspend the Core Scaffold (1.0 eq) in the desired alcohol (e.g., ethanol, isopropanol), which acts as both reagent and solvent.

  • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or HCl gas).

  • Heat the mixture to reflux for 4-18 hours, monitoring by TLC.

  • Cool the reaction and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, concentrate, and purify as needed.

B. Modification of the 7-Amino Moiety
  • Causality Note: For modifications at the 7-amino position, it is often advantageous to use the ester-protected version of the scaffold (Intermediate 4) to avoid competitive reactions with the free carboxylic acid. The ester can be hydrolyzed in the final step if desired.

Protocol 2.3: General Procedure for N-Acylation

  • Rationale: Acylating the amino group introduces a variety of substituents and forms a stable amide bond, allowing for the exploration of hydrogen bond donors/acceptors and steric bulk at this position.

  • Dissolve Intermediate 4 (1.0 eq) in a solvent like DCM or THF.

  • Add a base such as triethylamine or DIPEA (1.5-2.0 eq).

  • Cool the solution to 0 °C and add the desired acyl chloride or acid anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with 1N HCl, saturated sodium bicarbonate, and brine.

  • Dry, concentrate, and purify by chromatography.

  • (Optional) Perform hydrolysis as described in Protocol 1.5 to obtain the free acid.

Protocol 2.4: General Procedure for N-Sulfonylation

  • Rationale: Sulfonamides are metabolically robust bioisosteres for amides or carboxylic acids and can significantly alter the electronic and conformational properties of the molecule.[8]

  • Dissolve Intermediate 4 (1.0 eq) in pyridine or a mixture of DCM and pyridine.

  • Cool the solution to 0 °C and add the desired sulfonyl chloride (1.1 eq) portion-wise.

  • Stir the reaction at room temperature for 6-18 hours.

  • Pour the mixture into 1N HCl and extract with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl, water, and brine.

  • Dry, concentrate, and purify the resulting sulfonamide.

  • (Optional) Perform hydrolysis as described in Protocol 1.5.

Data Presentation and SAR Design

To effectively conduct an SAR study, a systematic approach to analog design is critical. The following table outlines a representative matrix for a preliminary library.

Core Scaffold ModificationR Group / Amine PartnerRationale
Amide (6-COOH) BenzylamineIntroduce aromatic ring, potential for π-stacking.
MorpholineIntroduce polar, H-bond acceptor group for solubility.
(S)-(-)-1-Amino-2-propanolIntroduce chirality and a hydroxyl group for H-bonding.
Ester (6-COOH) Ethyl esterIncrease lipophilicity, act as a potential prodrug.
Benzyl esterLarger lipophilic group, cleavable by hydrogenation.
N-Acyl (7-NH₂) Acetyl chlorideNeutralize basicity of amine, add small steric bulk.
Benzoyl chlorideIntroduce aromatic ring.
N-Sulfonyl (7-NH₂) Methanesulfonyl chlorideIntroduce small, polar, non-basic sulfonamide.
Benzenesulfonyl chlorideIntroduce larger aromatic sulfonamide for steric/electronic exploration.

Conclusion

The this compound scaffold is a versatile platform for medicinal chemistry exploration. The synthetic routes and derivatization protocols detailed in this guide provide a robust framework for researchers to generate diverse libraries for SAR studies. By systematically modifying the amino and carboxylic acid functional groups, researchers can effectively probe the molecular interactions governing biological activity and develop novel compounds with improved therapeutic potential. All synthesized compounds should be fully characterized using standard analytical techniques (NMR, LC-MS, HRMS, FTIR) to confirm their identity and purity before biological evaluation.[1][2][9]

References

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • Scientific Research Publishing. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry. [Link]

  • Scientific Research Publishing. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. [Link]

  • Idris, N., Anderson, A.J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scirp.org. [Link]

  • Google Patents. (2016). CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound.
  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • Organic Syntheses. (n.d.). A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with. [Link]

  • PrepChem.com. (n.d.). Synthesis of 7-[3-[[(2,3-Dihydro-6-hydroxy-1,4-benzodioxin-2-yl)methyl]amino]propoxy]-2H-1-benzopyran-2-one. [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • ResearchGate. (2021). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. [Link]

  • Pitt, C. G., Bao, Y., Thompson, J., Wani, M. C., Rosenkrantz, H., & Metterville, J. (1986). Esters and lactones of phenolic amino carboxylic acids: prodrugs for iron chelation. Journal of Medicinal Chemistry, 29(7), 1231-1237. [Link]

  • Lavanya, J., et al. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research, 14(06). [Link]

  • ResearchGate. (2015). A General Procedure for the Esterification of Carboxylic Acids with Diazoalkanes Generated in Situ by the Oxidation of N - tert -Butyldimethylsilylhydrazones with (Difluoroiodo)benzene. [Link]

Sources

Application Notes and Protocols: 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic Acid as a Versatile Scaffold for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid as a pivotal building block for the synthesis of diverse and medicinally relevant heterocyclic compounds. The unique bifunctional nature of this molecule, featuring both a nucleophilic amine and an electrophilic carboxylic acid on a privileged 1,4-benzodioxane scaffold, offers a strategic entry point into various synthetic pathways. We will detail the application of this starting material in the construction of amide-linked systems and quinoxaline derivatives, classes of compounds renowned for their pharmacological activities.[1][2] This document provides not only the theoretical underpinnings of these transformations but also detailed, field-proven experimental protocols designed for practical application by researchers in medicinal chemistry and drug development.

Introduction: A Building Block of Strategic Importance

The 1,4-benzodioxane moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds, including the antihypertensive drug Doxazosin.[1] Its derivatives have demonstrated a wide spectrum of therapeutic potential, including anti-inflammatory and anticancer properties.[1][2][3] this compound (CAS 99358-09-5) is a particularly valuable derivative due to its inherent bifunctionality.[4][5][6] The presence of an amino group ortho to a carboxylic acid group on the benzene ring provides a unique reactive handle for a variety of cyclization and coupling reactions.

This guide will focus on two primary applications of this building block:

  • Amide Bond Formation: Leveraging the carboxylic acid functionality for coupling with a wide array of amines to generate libraries of amide derivatives.

  • Quinoxaline Synthesis: Utilizing the ortho-amino-substituted aromatic core for condensation reactions to form the quinoxaline ring system, a key component in numerous antibacterial and antitumor agents.[7]

Physicochemical Properties & Data

A clear understanding of the starting material's properties is fundamental to its effective use in synthesis.

PropertyValueSource(s)
Chemical Name This compound[4][5][6]
CAS Number 99358-09-5[4][5][6]
Molecular Formula C₉H₉NO₄[5]
Molecular Weight 195.17 g/mol
Appearance Typically an off-white to yellow solid
Solubility Soluble in polar aprotic solvents like DMF, DMSO; limited in water

Core Synthetic Applications & Methodologies

Application I: Synthesis of Amide-Containing Derivatives

The carboxylic acid group of this compound is readily activated for nucleophilic attack by primary or secondary amines, forming a stable amide bond. This is one of the most frequently utilized reactions in drug discovery.[8] The choice of coupling reagent is critical and depends on the substrate's reactivity, steric hindrance, and the desired reaction conditions. Carbodiimide-mediated coupling is a robust and widely adopted method.[9][10]

Causality Behind Reagent Choice:

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): This is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[9][10][11] Its water-solubility simplifies purification, as the urea byproduct can be easily washed away.[10]

  • HOBt (1-Hydroxybenzotriazole) or NHS (N-hydroxysuccinimide): These additives are crucial for two reasons. First, they react with the O-acylisourea intermediate to form an activated ester, which is more stable and less prone to racemization. Second, they suppress the formation of an unreactive N-acylurea byproduct.[8][11]

Below is a general workflow for this critical transformation.

Amide_Coupling_Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amine Coupling Start Carboxylic Acid (Building Block) EDC_HOBt Add EDC & HOBt in DMF/DCM Start->EDC_HOBt 1.0 eq. Active_Ester Formation of Active Ester Intermediate EDC_HOBt->Active_Ester 1.2 eq. each Coupling Nucleophilic Attack Active_Ester->Coupling Amine Primary or Secondary Amine Amine->Coupling 1.1 eq. Amide_Product Final Amide Product Coupling->Amide_Product

Caption: Workflow for EDC/HOBt mediated amide coupling.

Protocol 1: General Procedure for Amide Coupling

This protocol describes a standard procedure for coupling this compound with a generic amine.

Materials:

  • This compound (1.0 equiv)

  • Amine of choice (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv, if amine is a salt)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) in anhydrous DMF or DCM.

  • Reagent Addition: Add HOBt (1.2 equiv) and EDC (1.2 equiv) to the solution. Stir at room temperature for 15 minutes to pre-activate the carboxylic acid.[11]

  • Amine Addition: Add the desired amine (1.1 equiv). If the amine is provided as a hydrochloride or other salt, add DIPEA (2.0-3.0 equiv) to act as a non-nucleophilic base.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted acid, HOBt, and the water-soluble urea byproduct.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol gradient) to yield the pure amide.

Application II: Synthesis of Quinoxaline Derivatives

Quinoxalines are a class of nitrogen-containing heterocycles synthesized most commonly via the condensation of a benzene-1,2-diamine with a 1,2-dicarbonyl compound (e.g., glyoxal, a benzil).[7][12] The amino group of our building block can serve as one of the nucleophilic centers. The carboxylic acid, while not directly participating in the classical condensation, can be strategically retained or modified. A plausible route involves the condensation with an α-keto acid, where the keto group reacts with the amine and the acid group can potentially participate in a subsequent cyclization or be carried through.

For this application note, we propose a reaction with an α-dicarbonyl compound, which is a foundational method for quinoxaline synthesis.[7]

Quinoxaline_Synthesis cluster_reaction Quinoxaline Formation Start_Mol 7-Amino-2,3-dihydro-1,4- benzodioxine-6-carboxylic acid Condensation Condensation (Ethanol, reflux) Start_Mol->Condensation Dicarbonyl 1,2-Dicarbonyl (e.g., Benzil) Dicarbonyl->Condensation Intermediate Dihydroquinoxaline Intermediate Condensation->Intermediate Oxidation Aromatization (Air or Oxidant) Intermediate->Oxidation Product Substituted Quinoxaline Product Oxidation->Product

Caption: General pathway for quinoxaline synthesis.

Protocol 2: Synthesis of a Quinoxaline Derivative

This protocol outlines the synthesis of a substituted quinoxaline from this compound by reacting it with benzil. Note: This reaction requires the presence of a second amino group ortho to the first. For the purpose of this protocol, we will assume a prior reduction of a nitro group or another suitable precursor to generate the required 3,4-diaminobenzoic acid derivative core, a common strategy in heterocyclic synthesis.[13]

Materials:

  • 3,4-Diamino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (1.0 equiv)

  • Benzil (1.0 equiv)

  • Ethanol or Acetic Acid

  • Sodium Bicarbonate solution

  • Ethyl Acetate

Procedure:

  • Reaction Setup: Dissolve the 3,4-diamino starting material (1.0 equiv) and benzil (1.0 equiv) in ethanol or glacial acetic acid in a round-bottom flask equipped with a reflux condenser.[14]

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by TLC.

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. In many cases, the product will precipitate from the solution.

  • Isolation:

    • If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with cold ethanol and then water to remove any residual acid or starting materials.

    • If no precipitate forms, neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent like ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Trustworthiness and Self-Validation

The protocols described are based on fundamental and widely published transformations in organic chemistry.[7][8][9] To ensure the validity of your results, the following characterization is essential:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are critical for confirming the structural integrity of the synthesized heterocycles. For amides, the appearance of a new amide N-H proton signal and shifts in the aromatic and aliphatic regions are expected. For quinoxalines, the disappearance of diamine proton signals and the appearance of characteristic aromatic signals for the new ring are key indicators.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, thereby validating its elemental composition.

  • Infrared (IR) Spectroscopy: For amide synthesis, the appearance of a strong carbonyl (C=O) stretch around 1640-1680 cm⁻¹ is a definitive sign of product formation.

By correlating the data from these orthogonal analytical techniques, a researcher can have high confidence in the identity and purity of the synthesized heterocyclic compounds.

Conclusion

This compound stands out as a high-potential building block for constructing libraries of heterocyclic compounds. Its bifunctional nature allows for straightforward and efficient entry into both amide derivatives and fused heterocyclic systems like quinoxalines. The protocols provided herein offer a reliable foundation for researchers to explore the synthetic utility of this scaffold, paving the way for the discovery of new chemical entities with potential therapeutic applications.

References

  • A. O. Abdelhamid, et al. (2014). Novel quinoxaline derivatives: synthesis and structural studies. Journal of Chemical and Pharmaceutical Research, 6(5), 954-958.
  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from Fisher Scientific technical resources.
  • Thieme. (2008). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
  • A. K. Bains, V. Singh, D. Adhikari. (2020). Convenient and Eco-Friendly Nickel-Catalyzed Synthesis of Quinolines and Quinoxalines. The Journal of Organic Chemistry, 85(22), 14971-14979.
  • Irma Jinikashvili, Badri Arziani. (2023). SYNTHESIS OF SOME DERIVATIVE QUINOXALINE. Georgian Scientists, 5(1).
  • Molecules. (2023). Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. Molecules, 28(1), 1-20.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalines. Retrieved from [Link]

  • Shi-Meng Wang, et al. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Royal Society of Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
  • N. Idris, A. Anderson, O. Bakare. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.
  • ResearchGate. (2007). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. Retrieved from [Link]

  • A. K. Mandadapu, et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(40), 5332-5334.
  • BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation Using 7-Aminoheptanoic Acid Hydrochloride.
  • Google Patents. (2003). US6562972B1 - Method for preparing heterocyclic-carboxylic acids.
  • M. T. Vazquez, et al. (1996). Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids. Il Farmaco, 51(4), 255-261.

Sources

Application Notes and Protocols for the Functionalization of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffolding of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

This compound (CAS No: 99358-09-5) is a bifunctional molecule of significant interest in medicinal chemistry and drug discovery.[1][2] Its rigid 1,4-benzodioxane core is a privileged scaffold found in numerous biologically active compounds, including antagonists of α1-adrenergic receptors like Doxazosin, which is used in the treatment of hypertension.[3][4] The presence of both a nucleophilic aromatic amino group at the 7-position and a carboxylic acid group at the 6-position offers two distinct and chemically addressable handles for molecular elaboration. This dual functionality allows for the systematic modification of the core structure to explore structure-activity relationships (SAR) and to develop novel therapeutic agents with a wide range of pharmacological activities, including anti-inflammatory and anticancer properties.[3][5][6][7][8]

These application notes provide a comprehensive guide to the key functionalization reactions of this compound, with a focus on practical, field-proven protocols. The methodologies described herein are designed to be robust and adaptable for researchers in drug development and synthetic chemistry.

I. Functionalization of the Carboxylic Acid Group: Amide Bond Formation

The carboxylic acid moiety is a versatile functional group that can be readily converted into a variety of derivatives, most notably amides. Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry, as the resulting amide linkage is metabolically stable and can participate in crucial hydrogen bonding interactions with biological targets.[9][10]

A. Rationale for Amide Coupling Strategies

Direct condensation of a carboxylic acid and an amine is generally unfavorable and requires high temperatures, which can be detrimental to complex molecules.[10] Therefore, activation of the carboxylic acid is necessary to facilitate the reaction under milder conditions. Common strategies involve the use of coupling reagents to convert the hydroxyl group of the carboxylic acid into a better leaving group.[10][11]

Here, we detail two reliable protocols for the synthesis of amide derivatives of this compound:

  • EDC/HOBt Mediated Coupling: This is a widely used and efficient method for amide bond formation, particularly for electron-deficient amines.[9] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid, while 1-Hydroxybenzotriazole (HOBt) is an additive that suppresses side reactions and racemization.[9]

  • Conversion to Acid Chloride: For less sensitive substrates, conversion of the carboxylic acid to the more reactive acid chloride followed by reaction with an amine is a robust and often high-yielding approach.[3]

B. Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes the coupling of this compound with a generic primary or secondary amine.

G Start Start Dissolve_Acid Dissolve this compound and amine in anhydrous DMF Start->Dissolve_Acid Add_Reagents Add HOBt, DIPEA, and EDC at 0°C Dissolve_Acid->Add_Reagents Stir_RT Stir at room temperature overnight Add_Reagents->Stir_RT Workup Aqueous workup (water, brine) Stir_RT->Workup Extract Extract with ethyl acetate Workup->Extract Purify Purify by column chromatography Extract->Purify Product Product Purify->Product

Figure 1: Workflow for EDC/HOBt mediated amide coupling.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF, add HOBt (1.2 eq) and DIPEA (2.5 eq).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Upon completion (monitored by TLC), pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: Amide Formation via Acid Chloride

This protocol involves the initial conversion of the carboxylic acid to an acid chloride, which is then reacted with an amine.

G Start Start Acid_Chloride_Formation React this compound with thionyl chloride in DCM Start->Acid_Chloride_Formation Remove_Excess_SOCl2 Remove excess thionyl chloride under vacuum Acid_Chloride_Formation->Remove_Excess_SOCl2 Amine_Reaction Dissolve acid chloride in DCM and add amine at 0°C Remove_Excess_SOCl2->Amine_Reaction Stir_RT Stir at room temperature Amine_Reaction->Stir_RT Workup Wash with water and brine Stir_RT->Workup Dry_and_Concentrate Dry with Na2SO4 and concentrate Workup->Dry_and_Concentrate Product Product Dry_and_Concentrate->Product

Figure 2: Workflow for amide formation via acid chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Amine (primary or secondary)

  • Triethylamine (TEA)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM.

  • Add thionyl chloride (2.0 eq) dropwise at 0°C.

  • Reflux the mixture for 2-3 hours until a clear solution is obtained.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure.

  • Dissolve the resulting crude acid chloride in anhydrous DCM and cool to 0°C.

  • In a separate flask, dissolve the amine (1.1 eq) and TEA (1.2 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the acid chloride solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude amide, which can be further purified by recrystallization or column chromatography.[3]

ParameterProtocol 1 (EDC/HOBt)Protocol 2 (Acid Chloride)
Reagents EDC, HOBt, DIPEAThionyl chloride, TEA
Solvent DMFDCM
Temperature 0°C to room temperature0°C to reflux
Reaction Time Overnight4-6 hours
Substrate Scope Broad, good for sensitive aminesGood for robust amines

Table 1: Comparison of Amide Coupling Protocols.

II. Functionalization of the Amino Group: Acylation and Sulfonylation

The aromatic amino group at the 7-position is a key site for introducing diversity. N-acylation and N-sulfonylation are common transformations that can modulate the electronic properties and steric bulk of this position, significantly impacting biological activity.

A. Rationale for N-Functionalization
  • N-Acylation: The introduction of an acyl group can be achieved by reacting the amine with an acid chloride or anhydride. This modification can introduce new pharmacophoric elements and alter the molecule's solubility and metabolic stability.

  • N-Sulfonylation: The formation of a sulfonamide is a common strategy in medicinal chemistry to introduce a hydrogen bond donor/acceptor group that can mimic a carboxylic acid or phosphate group.

B. Experimental Protocols

Protocol 3: N-Acylation with an Acid Chloride

This protocol details the reaction of the amino group with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of anhydrous DCM and pyridine (or TEA, 1.5 eq).

  • Cool the solution to 0°C.

  • Add the acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to stir at room temperature for 2-4 hours.

  • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization.

Protocol 4: N-Sulfonylation with a Sulfonyl Chloride

This protocol describes the formation of a sulfonamide derivative.

G Start Start Dissolve_Amine Dissolve this compound in pyridine/DCM Start->Dissolve_Amine Add_Sulfonyl_Chloride Add sulfonyl chloride at 0°C Dissolve_Amine->Add_Sulfonyl_Chloride Stir_RT Stir at room temperature Add_Sulfonyl_Chloride->Stir_RT Workup Aqueous workup (1M HCl, NaHCO3, brine) Stir_RT->Workup Extract_and_Dry Extract with DCM and dry over Na2SO4 Workup->Extract_and_Dry Purify Purify by column chromatography Extract_and_Dry->Purify Product Product Purify->Product

Figure 3: Workflow for N-Sulfonylation.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride)

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in pyridine.

  • Cool the solution to 0°C and add the sulfonyl chloride (1.1 eq) dropwise.

  • Stir the reaction at room temperature overnight.

  • Pour the reaction mixture into ice-water and acidify with 1M HCl.

  • Extract the product with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to give the crude sulfonamide, which can be purified by chromatography.

ParameterProtocol 3 (N-Acylation)Protocol 4 (N-Sulfonylation)
Reagent Acyl chlorideSulfonyl chloride
Base Pyridine or TEAPyridine
Solvent DCMPyridine/DCM
Reaction Time 2-4 hoursOvernight
Product N-acyl derivativeN-sulfonyl derivative

Table 2: Comparison of N-Functionalization Protocols.

III. Orthogonal Functionalization Strategies

The presence of two distinct functional groups allows for selective and sequential modifications. The reactivity of the amino and carboxylic acid groups can be modulated through the use of protecting groups, enabling the synthesis of complex, differentially functionalized derivatives. For instance, the carboxylic acid can be protected as an ester (e.g., methyl or ethyl ester) via Fischer esterification prior to functionalization of the amino group.[12][13] Subsequently, the ester can be hydrolyzed to regenerate the carboxylic acid for further modification.[3]

A. Esterification of the Carboxylic Acid

Fischer esterification is a classic method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[12][13]

Protocol 5: Methyl Ester Formation

Materials:

  • This compound

  • Methanol

  • Concentrated Sulfuric Acid

  • 10% aqueous sodium bicarbonate solution

Procedure:

  • Suspend this compound (1.0 eq) in methanol.

  • Carefully add concentrated sulfuric acid (catalytic amount) to the suspension.

  • Reflux the mixture for 3-4 hours.[12]

  • Cool the reaction mixture and neutralize to pH 7-8 with a 10% aqueous sodium bicarbonate solution.[12]

  • Induce precipitation by adding ice-cold water.

  • Filter the resulting precipitate, wash with water, and dry to yield the methyl ester.[12]

With the carboxylic acid group protected as a methyl ester, the amino group is now available for the N-functionalization reactions described in Section II. Subsequent hydrolysis of the ester under basic or acidic conditions will regenerate the carboxylic acid, which can then be subjected to the amide coupling reactions detailed in Section I.

Conclusion

This compound is a valuable building block for the synthesis of diverse chemical libraries for drug discovery. The protocols outlined in these application notes provide robust and versatile methods for the selective functionalization of its amino and carboxylic acid groups. By employing these strategies, researchers can efficiently generate a wide array of novel derivatives for biological evaluation.

References

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • Khan, I., et al. (2023). Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. Journal of Molecular Structure, 1282, 135197. [Link]

  • Patil, P., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(43), 151241. [Link]

  • Vazquez, E., et al. (2000). Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids. Bioorganic & Medicinal Chemistry Letters, 10(19), 2215-2218. [Link]

  • Shrivastava, S., Ranjan, A., & Tripathi, N. K. (2014). Synthesis of novel amino acid derivative of 7-AVCA. IOSR Journal of Applied Chemistry, 7(7), 16-20. [Link]

  • Cadoni, R. (2015). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. Doctoral dissertation, Università di Sassari. [Link]

  • PrepChem. (n.d.). Synthesis of 7-[3-[[(2,3-Dihydro-6-hydroxy-1,4-benzodioxin-2-yl)methyl]amino]propoxy]-2H-1-benzopyran-2-one. [Link]

  • Ghorab, M. M., et al. (2019). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 24(18), 3268. [Link]

  • Catti, M., et al. (2019). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. Molbank, 2019(2), M1068. [Link]

  • Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(03), 143. [Link]

  • PubChem. (n.d.). N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide. [Link]

  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. [Link]

  • Adolfsson, H. (2015). Catalytic amide formation from non-activated carboxylic acids and amines. Diva-Portal.org. [Link]

  • Samelyuk, Y., & Kaplaushenko, A. (2016). Anti-inflammatory activity study of the 3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one-6-carboxylic acid derivatives. Der Pharma Chemica, 8(19), 311-316. [Link]

  • Lavanya, J., et al. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-amino benzoic acid and l-tyrosine with N-acetyl-l-cysteine. Indo American Journal of Pharmaceutical Research, 14(06). [Link]

  • Wang, F., et al. (2022). Electrochemical strategies for N-alkylation and N-acylation of NH-sulfoximines via the decarboxylation and deoxygenation of carboxylic acids. Organic Chemistry Frontiers, 9(12), 3241-3247. [Link]

  • Hino, K., et al. (1993). Synthesis and antiinflammatory activity of 7-methanesulfonylamino-6-phenoxychromones. Antiarthritic effect of the 3-formylamino compound (T-614) in chronic inflammatory disease models. Journal of Medicinal Chemistry, 36(19), 2795-2804. [Link]

  • Tanaka, K., et al. (1993). Pharmacological studies of the new antiinflammatory agent 3-formylamino-7-methylsulfonylamino-6-phenoxy-4H-1-benzopyran-4-one. 1st communication. Arzneimittel-Forschung, 43(6), 643-651. [Link]

  • Pitt, C. G., et al. (1986). Esters and lactones of phenolic amino carboxylic acids: prodrugs for iron chelation. Journal of Medicinal Chemistry, 29(7), 1231-1237. [Link]

  • Biondini, G., et al. (2010). Esterification of Unprotected α-Amino Acids in Ionic Liquids as the Reaction Media. Letters in Organic Chemistry, 7(1), 39-42. [Link]

  • Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • Catti, M., et al. (2022). Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination of their absolute configuration. Chirality, 34(6), 849-859. [Link]

  • PubChem. (n.d.). N-[3-(2-furoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important compound. The synthesis, while conceptually straightforward, involves steps that require careful control of reaction conditions to prevent side product formation and ensure a high-quality final product.

This guide is structured in a question-and-answer format to directly address potential issues you may encounter. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning to empower your research.

Overall Synthetic Workflow

The most common and logical synthetic route to this compound involves a two-step process starting from 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid. The workflow is as follows:

  • Electrophilic Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring at the 7-position.

  • Reduction: Conversion of the nitro group to an amino group (-NH₂).

Each step presents unique challenges that can significantly impact the overall yield. This guide will address them sequentially.

Synthesis_Workflow start 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid intermediate 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid start->intermediate Step 1: Nitration (HNO₃ / H₂SO₄) final This compound intermediate->final Step 2: Reduction (e.g., H₂ / Pd/C)

Caption: Overall synthetic pathway.

Part 1: Nitration of 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid

This electrophilic aromatic substitution is a critical step where regioselectivity and reaction control are paramount. The ether linkages of the dioxine ring are activating and ortho-, para-directing, while the carboxylic acid is deactivating and meta-directing. The desired 7-nitro isomer is the major product, but improper conditions can lead to impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best nitrating agent for this reaction?

A1: A standard mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the most common and effective nitrating agent.[1] The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[1][2] Using nitric acid alone is generally insufficient for rings with deactivating groups like a carboxylic acid.[1]

Q2: Why is strict temperature control so crucial during the nitration step?

A2: Temperature control is arguably the most critical parameter.

  • Preventing Side Reactions: The benzodioxine ring is activated, making it susceptible to over-reaction.[3] Exceeding the optimal temperature (typically 0-10 °C) can lead to the formation of dinitro- or trinitro- byproducts, which are difficult to separate and result in a tar-like reaction mixture.[3]

  • Ensuring Safety: Nitration reactions are highly exothermic. A runaway reaction can occur if the heat generated is not effectively dissipated, posing a significant safety hazard. Slow, dropwise addition of the nitrating mixture to the substrate solution in an ice bath is essential.

Q3: I am getting a mixture of isomers. How can I improve the regioselectivity for the 7-nitro product?

A3: While the directing groups on the starting material strongly favor the 7-position, some formation of the 5-nitro isomer is possible. To maximize selectivity:

  • Maintain Low Temperatures: As discussed, lower temperatures favor the kinetically controlled product, which is the desired 7-nitro isomer.

  • Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid. A large excess increases the risk of di-nitration.

  • Solvent Choice: While often performed in excess sulfuric acid, using an inert co-solvent like dichloromethane can sometimes improve selectivity, although this may require optimization.

Troubleshooting Guide: Nitration Step
Observed Problem Potential Cause(s) Recommended Solution(s)
Low to No Reaction Insufficiently strong nitrating conditions; Starting material is insoluble.Ensure the use of concentrated H₂SO₄ to generate the nitronium ion[1]. Gently warm the mixture slightly (e.g., to room temperature) after the addition is complete, but monitor carefully for any sudden exotherm. Ensure the starting material is fully dissolved in the sulfuric acid before beginning the addition of nitric acid.
Formation of Dark Tar/Polymer Reaction temperature was too high, leading to oxidative degradation and/or multiple nitrations.[3]Maintain strict temperature control (0-5 °C) using an ice/salt bath. Add the nitrating agent very slowly with vigorous stirring. Quench the reaction by pouring it onto ice immediately after completion is confirmed by TLC.
Low Yield after Workup Product is partially soluble in the aqueous phase during quenching; Incomplete precipitation.Ensure the quench medium (ice/water) is sufficiently acidic to keep the carboxylic acid protonated and insoluble. After quenching, stir the mixture for an extended period in the cold to maximize precipitation before filtration.
Product is Contaminated with Isomers Poor regiochemical control.Re-evaluate the reaction temperature; lower is often better. Purify the crude product via recrystallization from a suitable solvent (e.g., ethanol/water or acetic acid) to isolate the desired 7-nitro isomer.

Part 2: Reduction of the Nitro Group

This step converts the intermediate, 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, into the final product. The choice of reducing agent is critical to ensure a clean and high-yielding conversion without affecting the carboxylic acid group.

Frequently Asked Questions (FAQs)

Q4: What are the best methods for reducing the aromatic nitro group in my molecule?

A4: Several effective methods exist, with the choice depending on available equipment, scale, and safety considerations.

  • Catalytic Hydrogenation: This is often the cleanest method. Using hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst is highly efficient and typically gives high yields.[4][5] Transfer hydrogenation, using a hydrogen donor like ammonium formate or cyclohexadiene with Pd/C, is an excellent alternative that avoids the need for a pressurized hydrogen gas setup.[4][6]

  • Metal/Acid Reduction: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (like HCl or acetic acid) are robust and cost-effective.[5][7] However, the workup can be more complex due to the need to remove metal salts.

Q5: Will the reduction conditions affect the carboxylic acid group?

A5: Generally, no. The conditions used to reduce an aromatic nitro group are typically mild enough that they will not reduce a carboxylic acid.[4] Catalytic hydrogenation (Pd/C) and metal/acid systems are highly chemoselective for the nitro group in the presence of a carboxylic acid.[4]

Q6: My catalytic hydrogenation is very slow or stalls. What could be the problem?

A6: This is a common issue with several potential causes:

  • Catalyst Poisoning: The catalyst's active sites can be blocked by impurities. Ensure your starting material is pure. Sulfur-containing compounds are notorious catalyst poisons.

  • Catalyst Inactivity: The Pd/C catalyst may be old or of poor quality. Use a fresh, high-quality catalyst. Sometimes, a small amount of acid (like acetic acid) in the solvent can help activate the catalyst and speed up the reaction.

  • Poor Mass Transfer: In a heterogeneous reaction like this, efficient mixing is vital. Ensure vigorous stirring or shaking to keep the catalyst suspended and to facilitate the transport of hydrogen gas to the catalyst surface.

  • Insufficient Hydrogen: Check for leaks in your hydrogenation apparatus. Ensure an adequate pressure of hydrogen is maintained.

Troubleshooting Guide: Reduction Step

Reduction_Troubleshooting start Low Yield or Incomplete Reduction? q1 Using Catalytic Hydrogenation? start->q1 q2 Using Metal/Acid System? start->q2 sub_q1a Is the catalyst fresh? q1->sub_q1a Yes sub_q1b Is stirring adequate? q1->sub_q1b Yes sub_q1c Is the system leak-proof? q1->sub_q1c Yes sub_q2a Is the metal activated? q2->sub_q2a Yes sub_q2b Is the pH correct? q2->sub_q2b Yes sol_q1a Replace with fresh Pd/C. Consider a different catalyst type (e.g., PtO₂). sub_q1a->sol_q1a No sol_q1b Increase stir rate. Ensure catalyst is well-suspended. sub_q1b->sol_q1b No sol_q1c Check all seals and connections. Purge system with H₂ properly. sub_q1c->sol_q1c No sol_q2a Pre-treat metal with dilute HCl to remove oxide layer. sub_q2a->sol_q2a No sol_q2b Ensure sufficient acid is present to maintain an acidic environment. sub_q2b->sol_q2b No

Caption: Troubleshooting workflow for the reduction step.

Part 3: Purification and Final Product Handling

Q7: What is the best way to purify the final product, this compound?

A7: The product is an amino acid, meaning it has both a basic (amino) and an acidic (carboxyl) group. This amphoteric nature can be exploited for purification.

  • Isoelectric Point Precipitation: The compound will be least soluble in a solvent when the pH is at its isoelectric point (pI). After the reaction workup, you can dissolve the crude product in a dilute acidic solution (e.g., 1M HCl), filter out any insoluble impurities, and then slowly add a base (e.g., 1M NaOH) to adjust the pH until the product precipitates. The exact pI will need to be determined experimentally, but it will be between the pKa of the carboxylic acid and the pKa of the protonated amine.

  • Recrystallization: If the product is relatively clean, recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, can be effective.

  • Liquid-Liquid Extraction: While less common for solids, adjusting the pH of an aqueous solution containing the product can allow for selective extraction of impurities. At low pH, the amine is protonated (soluble in water), and at high pH, the carboxylic acid is deprotonated (soluble in water). Neutral organic impurities can be washed away under these conditions.[8]

Q8: My final product is colored. How can I decolorize it?

A8: A slight discoloration (often pink or tan) can arise from trace impurities or air oxidation of the amino group.

  • Activated Charcoal: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be cautious, as it can also adsorb some of your product, potentially lowering the yield.

  • Sodium Dithionite: A small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) can sometimes be used during workup or recrystallization to reduce colored, oxidized species back to the colorless amine.

References

  • Staudi, L., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(12), 3163. Available at: [Link]

  • Knifton, J. F. (1986). Homogeneous catalyzed reduction of nitro compounds. IV. Selective and sequential hydrogenation of nitroaromatics. The Journal of Organic Chemistry, 51(16), 3219–3221. Available at: [Link]

  • Lemoine, C., et al. (2009). Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating. Tetrahedron Letters, 50(44), 6055-6058. Available at: [Link]

  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Available at: [Link]

  • Mittelbach, M., & Kappe, C. O. (1996). Process for the catalytic hydrogenation of aromatic nitro compounds. Google Patents (WO1996036597A1).
  • Chemistry Steps. (n.d.). Nitration of Benzene. Available at: [Link]

  • Ashenhurst, J. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2021). 22.4: Electrophilic Aromatic Substitution. Available at: [Link]

  • Paparatto, G., & Roffia, P. (2004). Process for the purification of aromatic carboxylic acids. Google Patents (US6833472B2).
  • PrepChem. (n.d.). Synthesis of 7-[3-[[(2,3-Dihydro-6-hydroxy-1,4-benzodioxin-2-yl)methyl]amino]propoxy]-2H-1-benzopyran-2-one. Available at: [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]

  • Graz University of Technology. (2022). Amine-based extractants for isolation of carboxylic acids from complex, biobased process streams. Available at: [Link]

Sources

Technical Support Center: Purification of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic Acid & Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of purifying 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid and its derivatives. This technical support center is designed for researchers, scientists, and drug development professionals, providing expert-driven troubleshooting advice and detailed protocols.

Welcome to the technical support center. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols. Here, we will delve into the mechanistic reasoning—the "why"—behind each purification step. The core challenge in purifying the title compound and its analogs stems from its zwitterionic character, possessing both a basic amino group and an acidic carboxylic acid group. This dual nature dictates its solubility and chromatographic behavior, making purification a nuanced task. This guide is structured to help you make informed decisions to overcome these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main difficulty arises from the molecule's zwitterionic nature at neutral pH. This leads to high polarity, poor solubility in many common organic solvents, and challenging chromatographic behavior, such as significant streaking on standard silica gel. The molecule can act as an acid or a base, and its purification often requires careful pH control.

Q2: What are the most common impurities encountered during its synthesis?

A2: Impurities are route-dependent but typically include:

  • Unreacted Starting Materials: Such as the corresponding nitro- or bromo-precursors.

  • Side-Reaction Products: From incomplete reactions or alternative reaction pathways.

  • Inorganic Salts: Left over from pH adjustments or reagents used during the synthesis (e.g., sodium acetate, ammonium chloride).

  • Residual Solvents: High-boiling point solvents like DMF or DMSO can be difficult to remove.

Q3: How does pH control influence the purification strategy?

A3: pH is the most critical parameter. By adjusting the pH, you can protonate the amine or deprotonate the carboxylic acid, fundamentally changing the molecule's overall charge and solubility.

  • Acidic Conditions (pH < ~2): The amino group is protonated (-NH₃⁺), and the carboxylic acid is neutral (-COOH). The molecule carries a net positive charge and behaves like a cationic species. It may become more water-soluble.

  • Neutral Conditions (pH ~4-7): The molecule exists primarily as a zwitterion (-NH₃⁺ and -COO⁻), exhibiting high polarity but often minimal solubility in both aqueous and organic solvents (isoelectric point).

  • Basic Conditions (pH > ~9): The carboxylic acid is deprotonated (-COO⁻), and the amino group is neutral (-NH₂). The molecule carries a net negative charge and behaves as an anionic species, often increasing its water solubility as a salt.

This pH-dependent behavior is the key to techniques like acid-base extraction and ion-exchange chromatography.

Purification Strategy Selection

Choosing the correct purification technique is paramount. This decision tree provides a logical workflow based on the nature of your crude product and the impurities present.

Purification_Workflow Start Crude Product (this compound) IsSolid Is the crude product a solid? Start->IsSolid Recrystallization Primary Method: Recrystallization IsSolid->Recrystallization Yes Chromatography Primary Method: Column Chromatography IsSolid->Chromatography No (Oil/Gum) PurityCheck1 Purity adequate (>95%)? Recrystallization->PurityCheck1 AcidBaseExtraction Consider Acid-Base Extraction to remove neutral/basic impurities AcidBaseExtraction->Recrystallization Then Recrystallize ChromatographyType Select Chromatography Type Chromatography->ChromatographyType ImpurityCheck Are impurities significantly different in polarity/acidity? ImpurityCheck->AcidBaseExtraction Yes ImpurityCheck->Chromatography No PurityCheck1->ImpurityCheck No End Pure Product PurityCheck1->End Yes PurityCheck2 Purity adequate? PurityCheck2->Recrystallization No, try to crystallize purified fractions PurityCheck2->End Yes MixedMode Mixed-Mode Chromatography (Recommended for zwitterions) ChromatographyType->MixedMode ReversePhase Reversed-Phase (C18) (Requires mobile phase modifier) ChromatographyType->ReversePhase NormalPhase Normal Phase (Silica) (Requires acidic mobile phase) ChromatographyType->NormalPhase MixedMode->PurityCheck2 ReversePhase->PurityCheck2 NormalPhase->PurityCheck2

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide

Problem 1: My compound streaks severely on a silica gel TLC plate, making it impossible to monitor my reaction or column.

  • Probable Cause: This is a classic sign of a strong interaction between your zwitterionic/basic compound and the acidic surface of the silica gel.[1] The molecule is likely undergoing rapid protonation/deprotonation on the stationary phase, causing it to move as a smear rather than a compact spot.

  • Solution:

    • Acidify the Mobile Phase: Add a small amount (0.5-2%) of a volatile acid like acetic acid or formic acid to your eluent system (e.g., Dichloromethane/Methanol/Acetic Acid 90:9:1).[1] This ensures the amino group on your compound is fully protonated, preventing its interaction with the silica silanol groups and resulting in a well-defined spot.

    • Use a Different Stationary Phase: Consider using neutral alumina or C18-reversed phase TLC plates for monitoring.

Problem 2: My product "oils out" or forms a gum during recrystallization instead of forming crystals.

  • Probable Cause:

    • Persistent Impurities: Even small amounts of impurities can disrupt the crystal lattice formation.

    • Inappropriate Solvent: The solvent may be too good, preventing the compound from precipitating, or too poor, causing it to crash out as an amorphous solid.

    • Supersaturation/Rapid Cooling: Cooling the solution too quickly can favor amorphous precipitation over ordered crystal growth.

  • Solution:

    • Pre-Purification: First, perform an acid-base extraction to remove neutral impurities.

    • Solvent System Optimization: For amino acids, aqueous solutions of organic acids are often effective.[2] Try dissolving the crude material in a minimal amount of hot dilute acetic acid or formic acid and allowing it to cool slowly. Alternatively, use a mixed-solvent system like Ethanol/Water or Isopropyl Alcohol/Water.[3]

    • Induce Crystallization: If it remains an oil, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal from a previous successful batch.

    • Solvent Trituration: If recrystallization fails, try triturating the oil with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., diethyl ether or ethyl acetate). This may wash away impurities and induce solidification.

Problem 3: I am trying to purify a chiral derivative, but I cannot separate the enantiomers.

  • Probable Cause: Enantiomers have identical physical properties (solubility, polarity) and will not separate using standard achiral purification techniques.

  • Solution:

    • Chiral HPLC: This is the most direct analytical and preparative method. It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation.[4]

    • Diastereomeric Resolution: This is a classical chemical method. React your racemic compound with a single enantiomer of a chiral resolving agent (e.g., (S)-phenylethylamine for a carboxylic acid derivative) to form diastereomers.[4][5] Diastereomers have different physical properties and can be separated by standard techniques like recrystallization or silica gel chromatography. After separation, the chiral auxiliary is cleaved to yield the pure enantiomers.

Problem 4: My compound has poor retention on a C18 reversed-phase column and elutes near the solvent front.

  • Probable Cause: The compound is too polar for effective retention by the hydrophobic C18 stationary phase alone.[6] The zwitterionic nature limits its interaction with the non-polar alkyl chains.

  • Solution:

    • Use an Ion-Pairing Reagent: Add an ion-pairing reagent like trifluoroacetic acid (TFA) to the mobile phase (typically 0.1%). TFA protonates the amine, and the trifluoroacetate anion pairs with the protonated amine, increasing the overall hydrophobicity of the complex and enhancing its retention on the C18 column.

    • Switch to Mixed-Mode Chromatography: This is the superior technique for zwitterions. Mixed-mode columns have stationary phases with both reversed-phase (e.g., C18) and ion-exchange (e.g., cation exchange) functionalities.[6][7] This allows for dual retention mechanisms, providing much greater resolving power for polar, charged molecules. By adjusting the pH and buffer concentration of the mobile phase, you can finely tune the retention of your compound.[8]

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization from an Acidified Solvent

This protocol leverages the solubility of the amino acid salt in an acidic medium.

  • Dissolution: In a flask, add the crude solid product. For every 1 gram of crude material, add 10-20 mL of 5% aqueous acetic acid.

  • Heating: Heat the mixture gently with stirring (e.g., on a hot plate at 60-80°C) until all the solid dissolves. If it doesn't dissolve completely, add more solvent in small portions until a clear solution is obtained. Avoid using an excessive amount of solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to prevent premature crystallization.[1]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water to remove residual acetic acid, followed by a wash with a non-polar solvent like cold diethyl ether to aid in drying.[1]

  • Drying: Dry the purified crystals under vacuum to a constant weight. Assess purity using HPLC, LC-MS, or NMR.

Solvent SystemRationale
Aqueous Acetic Acid Protonates the amine, forming a soluble acetate salt. Purity is often high.[2][9]
Ethanol/Water A common polar protic system. Good for compounds of moderate polarity.
Isopropyl Alcohol Can be effective for amino acid derivatives.[3]
DMF/Water For compounds that are poorly soluble in other systems. Use sparingly as DMF is hard to remove.

Table 1: Common Recrystallization Solvents

Protocol 2: Purification by Acid-Base Extraction

This method is excellent for removing neutral or basic/acidic impurities from your zwitterionic product.

AcidBaseExtraction Start Crude Product (dissolved in Ethyl Acetate) WashBase 1. Extract with aq. NaHCO₃ (or dilute NaOH) Start->WashBase OrganicLayer1 Organic Layer: (Neutral/Basic Impurities) WashBase->OrganicLayer1 Separate AqueousLayer1 Aqueous Layer 1: (Product as Sodium Salt) WashBase->AqueousLayer1 Separate Acidify 2. Cool in ice bath & Acidify with 6M HCl to pH ~4-5 AqueousLayer1->Acidify Precipitate 3. Product Precipitates Out Acidify->Precipitate Filter 4. Filter, Wash with ice-cold water, and Dry Precipitate->Filter End Pure Product Filter->End

Caption: Workflow for purification via acid-base extraction.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate. If solubility is low, a co-solvent like THF may be needed.

  • Basification & Extraction: Transfer the solution to a separatory funnel and extract it with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[10] The carboxylic acid will deprotonate and move into the aqueous layer as its sodium salt, leaving neutral impurities in the organic layer. Repeat the extraction 2-3 times.

  • Combine & Re-acidify: Combine all aqueous layers. Cool the solution in an ice bath and slowly add 6M HCl dropwise with stirring until the product precipitates out.[1] Check the pH with litmus paper to ensure it is acidic (typically pH 3-5).

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with ice-cold water, and dry under vacuum.[11]

Protocol 3: Purification by Mixed-Mode Chromatography

This advanced technique provides excellent resolution for zwitterionic compounds.[6][12]

  • Column: A mixed-mode column with both reversed-phase and cation-exchange characteristics (e.g., Obelisc N, Primesep 200).[6][8]

  • Mobile Phase A: Water with 10-20 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Procedure:

    • Equilibration: Equilibrate the column with 95% A / 5% B for at least 10 column volumes.

    • Sample Preparation: Dissolve the sample in the initial mobile phase conditions or a solvent like DMSO.

    • Injection & Elution: Inject the sample and run a gradient elution, for example, from 5% B to 75% B over 20-30 minutes.

    • Mechanism: In the acidic mobile phase, the compound is cationic (-NH₃⁺). It is retained by both the cation-exchange sites and the reversed-phase chains on the stationary phase. The gradient of acetonitrile disrupts the hydrophobic interactions, while the buffer ions compete for the ion-exchange sites, allowing for controlled elution and fine separation of closely related species.[6][7]

References

  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]

  • Zhang, M., et al. (2008). Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography. Journal of Chromatography A, 1188(2), 291-299. Retrieved from [Link]

  • Subirats, X., et al. (2019). Mixed-Mode Chromatography—A Review. LCGC International, 32(11), 28-36. Retrieved from [Link]

  • Wang, S., et al. (2019). Preparation and evaluation of versatile zwitterionic mixed-mode chromatographic stationary phases. Journal of Chromatography A, 1603, 245-254. Retrieved from [Link]

  • Google Patents. (n.d.). EP3672935A1 - Process for purifying long chain amino acids.
  • ResearchGate. (n.d.). Examples of chiral 1,4-benzodioxane containing molecules. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (2014). How can I recrystallize an amino acid derivative?. Retrieved from [Link]

  • Fumagalli, G., et al. (2022). Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination. Chirality, 34(7), 963-975. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
  • ResearchGate. (n.d.). Synthesis of Chiral 1, 4-Benzodioxane Moiety toward Haedoxans. Retrieved from [Link]

  • Fumagalli, G., et al. (2022). Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination of their configuration. Chirality, 34(7), 963-975. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Chiral Drug Separation. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Amide Coupling Reactions for 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the successful amide coupling of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. As Senior Application Scientists, we have designed this resource to address the specific challenges you may encounter, explaining the rationale behind each experimental step to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to guide your experimental design and reagent selection.

Q1: What are the primary classes of coupling reagents recommended for this substrate, and how do they differ?

A1: The most common and effective methods for forming an amide bond with this compound involve in-situ activation of the carboxylic acid.[1] The primary classes of reagents for this are:

  • Carbodiimides (e.g., EDC, DCC): These are widely used due to their effectiveness and relative simplicity.[2] EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is often preferred in laboratory settings because its urea byproduct is water-soluble, simplifying purification via aqueous workup.[3][4] However, carbodiimides are prone to causing racemization at adjacent chiral centers and can form an unreactive N-acylurea byproduct.[5][6] To mitigate these issues, they are almost always used with additives like HOBt (1-Hydroxybenzotriazole) or OxymaPure.[6][7]

  • Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU, COMU): These reagents are generally more powerful and faster-acting than carbodiimides, making them an excellent choice for challenging or sterically hindered couplings.[2][5] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective, known for high coupling efficiency and low rates of side product formation.[3] These reagents work by forming highly reactive activated esters.

  • Phosphonium Salts (e.g., PyBOP, PyAOP): Similar to uronium salts, phosphonium reagents offer high coupling efficiency with a low risk of racemization.[2][8] PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a strong coupling reagent that does not produce carcinogenic byproducts, unlike its predecessor, BOP.[3][8] A key advantage is that phosphonium salts do not react with the free amino group of the amine component, which can be a side reaction with uronium salts if the carboxylic acid activation is slow.[1]

Q2: How critical is the choice of base and solvent for this reaction?

A2: The choice of base and solvent is crucial and can significantly impact reaction yield and purity.

  • Base Selection: The primary role of the base is to deprotonate the carboxylic acid, forming a carboxylate that can react with the coupling reagent. It also neutralizes any acidic byproducts generated during the reaction. A non-nucleophilic, sterically hindered tertiary amine base like N,N-diisopropylethylamine (DIPEA) is highly recommended.[5] Unlike less hindered bases such as triethylamine (TEA), DIPEA is less likely to cause side reactions like racemization or react with the activated intermediate itself.[5][9]

  • Solvent Selection: The ideal solvent must fully dissolve all reactants and reagents while being anhydrous.[5][7]

    • N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are excellent polar aprotic solvents that effectively solvate reactants and facilitate most coupling reactions.[10] However, DMF can slowly decompose to form dimethylamine, which can react with some reagents, so using a fresh, high-quality grade is important.[10]

    • Dichloromethane (DCM) is another common choice, particularly for its ease of removal during workup.[10] However, its lower polarity may lead to solubility issues with more polar substrates or reagents.[10]

    • Anhydrous conditions are paramount. Water can hydrolyze the activated carboxylic acid intermediate, leading to the regeneration of the starting material and significantly reducing the yield.[5][7] Ensure all glassware is oven-dried and solvents are from a sealed, anhydrous-grade bottle.

Troubleshooting Guide

This guide addresses the most common problems encountered during the amide coupling of this compound and offers systematic solutions.

Issue 1: Low or No Product Yield

Your reaction results in a low yield or complete absence of the desired amide product.

Potential Cause Recommended Solution & Explanation
1. Ineffective Carboxylic Acid Activation The chosen coupling reagent may not be potent enough for your specific amine substrate. Solution: Switch to a more powerful reagent. If you are using EDC/HOBt, consider upgrading to HATU or COMU, which are known for higher efficiency, especially with sterically hindered or electron-deficient amines.[5][11]
2. Hydrolysis of Activated Intermediate The presence of moisture is highly detrimental. The activated O-acylisourea (from EDC) or active ester (from HATU) is highly susceptible to hydrolysis.[5][7] Solution: Ensure all reagents are anhydrous and stored in a desiccator.[5] Use fresh, anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2][5]
3. Incorrect Order of Addition For uronium/aminium reagents like HATU, the order of addition is critical. Adding the amine before the acid is fully activated can lead to the reagent reacting with the amine, forming an unreactive guanidinium byproduct.[12][13] Solution: Employ a "pre-activation" step. Stir the carboxylic acid, HATU, and base (DIPEA) together in the solvent for 5-15 minutes at room temperature before adding the amine.[5][14]
4. Suboptimal Stoichiometry Using incorrect ratios of reactants can leave starting material unreacted or promote side reactions. Solution: A common starting point is a slight excess of the amine and coupling reagent relative to the carboxylic acid (e.g., 1.0 : 1.1 : 1.1 of Acid:Amine:Coupling Reagent).[5] This ensures the limiting carboxylic acid is fully consumed.
5. Poor Solubility If any component is not fully dissolved, the reaction will be slow and incomplete. Solution: Choose a solvent that provides good solubility for all components. NMP is often a better solvent than DMF or DCM for complex molecules.[10] Gentle warming may be attempted, but monitor for potential side reactions.
Issue 2: Significant Side Product Formation

Your reaction is proceeding, but TLC or LC-MS analysis shows major byproducts.

Potential Cause Recommended Solution & Explanation
1. N-Acylurea Formation (with Carbodiimides) The highly reactive O-acylisourea intermediate formed with EDC or DCC can rearrange to a stable, unreactive N-acylurea, terminating the reaction for that molecule.[4][5][6] Solution: This side reaction is suppressed by adding a nucleophilic catalyst that traps the intermediate. Always use an additive like HOBt or OxymaPure (1.1-1.2 equivalents) with EDC.[4][7] These additives form an active ester that is more stable towards rearrangement but still highly reactive with the amine.
2. Racemization If your amine or another part of the molecule contains a chiral center adjacent to the reacting groups, the harshness of the activation or excessive base can cause epimerization. Solution: Use coupling additives known to suppress racemization, such as HOAt or OxymaPure .[6][7] Uronium reagents like HATU are also known for low racemization rates.[3] Avoid strong, non-hindered bases like triethylamine and excessive heat; use DIPEA and run the reaction at 0 °C to room temperature.[5]
3. Guanidinylation of Amine (with Uronium Reagents) If pre-activation is not performed or if excess uronium reagent is used, HATU can react directly with the primary/secondary amine to form a guanidinium byproduct.[13] Solution: Strictly follow the pre-activation protocol: mix the acid, HATU, and base first, then add the amine.[5][12] Use the coupling reagent in a controlled stoichiometry (e.g., 1.0-1.1 equivalents).

Visualized Workflows and Mechanisms

To better understand the process, the following diagrams illustrate the core reaction mechanism and a logical troubleshooting workflow.

General Amide Coupling Mechanism

This diagram shows the two-step process: 1) activation of the carboxylic acid by a coupling reagent to form a reactive intermediate, and 2) nucleophilic attack by the amine to form the amide bond.

AmideCoupling Acid Carboxylic Acid (R-COOH) ActivatedIntermediate Reactive Intermediate (e.g., Active Ester) Acid->ActivatedIntermediate 1. Activation Amine Amine (R'-NH2) Amide Amide Product (R-CO-NHR') Amine->Amide CouplingReagent Coupling Reagent + Base CouplingReagent->ActivatedIntermediate ActivatedIntermediate->Amide 2. Coupling Byproducts Byproducts ActivatedIntermediate->Byproducts Hydrolysis/ Rearrangement

Caption: General mechanism of amide bond formation.

Troubleshooting Workflow for Low Yield

Follow this logical flow to diagnose and solve issues related to poor reaction performance.

Troubleshooting Start Problem: Low or No Yield CheckReagents 1. Verify Reagent Quality - Fresh coupling agent? - Anhydrous solvents? Start->CheckReagents CheckConditions 2. Review Reaction Conditions - Correct stoichiometry? - Correct order of addition? - Inert atmosphere? CheckReagents->CheckConditions Reagents OK ImproveSetup Solution: - Use fresh, anhydrous reagents - Pre-activate acid - Run under N2/Ar CheckReagents->ImproveSetup Issue Found CheckSolubility 3. Assess Solubility - Are all components dissolved? CheckConditions->CheckSolubility Conditions OK CheckConditions->ImproveSetup Issue Found UpgradeReagent Solution: Switch to a stronger coupling reagent (e.g., HATU) CheckSolubility->UpgradeReagent Solubility OK ChangeSolvent Solution: - Switch to NMP or DMF - Test solubility on small scale CheckSolubility->ChangeSolvent Issue Found Success Reaction Optimized UpgradeReagent->Success ImproveSetup->Success ChangeSolvent->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

Optimized Experimental Protocols

The following are detailed, step-by-step protocols for two highly reliable coupling methods.

Protocol 1: High-Efficiency Coupling using HATU

This method is recommended for most applications, including those with challenging or sterically hindered amines, due to its speed and high efficiency.[5]

Materials & Stoichiometry:

ReagentEquivalentsPurpose
This compound1.0Carboxylic Acid
Amine (R-NH₂)1.1Nucleophile
HATU1.1Coupling Reagent
DIPEA2.5Non-nucleophilic Base
Anhydrous DMF-Solvent

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF (to make a ~0.1 M solution).

  • Add HATU (1.1 eq) to the solution, followed by DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 10-15 minutes. This is the pre-activation step .[5]

  • In a separate vial, dissolve the amine (1.1 eq) in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the pre-activated acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete within 1-4 hours).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers sequentially with 5% aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This is a robust and more economical method suitable for many standard amide couplings.

Materials & Stoichiometry:

ReagentEquivalentsPurpose
This compound1.0Carboxylic Acid
Amine (R-NH₂)1.1Nucleophile
EDC1.2Coupling Reagent
HOBt1.2Additive (suppresses side reactions)
DIPEA2.0Non-nucleophilic Base
Anhydrous DCM or DMF-Solvent

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DCM or DMF (to make a ~0.1 M solution).

  • Add the amine (1.1 eq) followed by DIPEA (2.0 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM or ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product as required.

References

  • CEM Corporation. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 845-858. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Retrieved from [Link]

  • Biosolve. (n.d.). Peptide Synthesis Solvents. Biosolve Shop. Retrieved from [Link]

  • RUN. (n.d.). Liquid-Phase Peptide Synthesis Optimisation: Selection of Quenching Reagents and Peptide Solubility Estimation. RUN. Retrieved from [Link]

  • Organic-Synthesis.com. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Slavchev, I., Ward, J. S., Rissanen, K., Dobrikov, G. M., & Simeonov, S. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Advances, 12(34), 22150-22163. Retrieved from [Link]

  • Reddit. (2023). HATU coupling - what's the best order? r/Chempros. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Retrieved from [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Amides. Retrieved from [Link]

  • Reddit. (2023). Hatu reaction. r/chemistry. Retrieved from [Link]

  • ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? Retrieved from [Link]

  • Reddit. (2020). amide coupling help. r/Chempros. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for the preparation of N-Boc-L-alanyl-L-alanine methyl ester. Retrieved from [Link]

  • Reddit. (2020). Carbodiimide amide coupling reaction sideproduct. r/Chempros. Retrieved from [Link]

  • Reddit. (2020). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 82(21), 11671-11679. Retrieved from [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]

  • ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? Retrieved from [Link]

  • Diva-Portal.org. (2015). Catalytic amide formation from non-activated carboxylic acids and amines. Retrieved from [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(3), 143-160. Retrieved from [Link]

  • Scientific Research Publishing. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Retrieved from [Link]

  • Lenis-Rojas, O. A., et al. (2016). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. RSC Advances, 6(96), 93703-93707. Retrieved from [Link]

  • DilunBio. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Scribd. (n.d.). T3P. Retrieved from [Link]

  • Avetisyan, A. A., et al. (2016). Synthesis and Anticonvulsant Activity of Amino Amides and Amino Esters Based on 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylic Acid. Pharmaceutical Chemistry Journal, 50(1), 12-15. Retrieved from [Link]

  • Cadoni, R. (2015). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. IRIS. Retrieved from [Link]

Sources

"7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and understand the degradation profile of this compound. By anticipating and addressing these issues, you can ensure the integrity of your experiments and the quality of your results.

Introduction

This compound is a molecule of interest in pharmaceutical research, likely as a building block or intermediate. Its structure, featuring an aromatic amine, a carboxylic acid, and a benzodioxane ring, presents a unique combination of functional groups that influence its chemical stability. This guide provides a proactive approach to handling and analyzing this compound, focusing on preventing, identifying, and troubleshooting stability-related problems.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its chemical structure, the primary stability concerns are:

  • Oxidative Degradation: The aromatic amine group is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or oxidizing reagents. This can lead to the formation of colored degradation products. The degradation of aromatic amino acids often involves complex pathways.[1][2][3][4]

  • Photodegradation: Aromatic amino and carboxylic acid derivatives are often light-sensitive. Exposure to UV or even ambient light can trigger photochemical reactions, leading to discoloration and the formation of various photoproducts. Studies on para-aminobenzoic acid (PABA), a structural analog, have shown it undergoes photodegradation, with the rate being dependent on the solvent environment and pH.[5][6][7][8]

  • pH-Dependent Degradation: The presence of both an acidic carboxylic acid and a basic amino group makes the molecule's stability sensitive to pH. In highly acidic or basic conditions, the rates of hydrolysis or other degradation reactions may be accelerated. For instance, the photodegradation of PABA follows different decay kinetics under acidic versus basic conditions.[5]

Q2: What are the likely degradation products of this compound?

A2: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, we can predict likely degradants based on the reactivity of its functional groups:

  • Oxidation Products: Oxidation of the amino group can lead to nitroso, nitro, and dimeric/polymeric species. Hydroxylation of the aromatic ring is also a possibility. Studies on p-aminobenzoic acid have identified products such as 4-amino-3-hydroxybenzoic acid and 4-aminophenol upon irradiation in the presence of oxygen.[6]

  • Photodegradation Products: Similar to PABA, photodegradation in the presence of oxygen could lead to oxidized and coupled products. In deoxygenated solutions, different photoproducts may form.[6][7]

  • Decarboxylation Products: Under thermal stress or certain pH conditions, decarboxylation (loss of CO2) from the carboxylic acid group may occur, though this typically requires significant energy input. The decomposition of amino acids can proceed via decarboxylation.[2]

Q3: How should I store this compound to ensure its stability?

A3: To minimize degradation, the following storage conditions are recommended:

  • Temperature: Store at low temperatures, preferably refrigerated (2-8 °C) or frozen (-20 °C), to slow down potential degradation reactions.

  • Light: Protect from light at all times by storing in an amber vial or a container wrapped in aluminum foil.

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Form: Store as a dry solid. Solutions are generally less stable and should be prepared fresh before use.

Q4: I've observed a color change in my sample (e.g., turning yellow or brown). What could be the cause?

A4: A color change is a common indicator of degradation, particularly oxidation of the aromatic amine group. This can be triggered by exposure to air and/or light. It is crucial to re-analyze the purity of the sample before use.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Rationale
Unexpected peaks in HPLC/LC-MS analysis of a freshly prepared solution. 1. Degradation during sample preparation: The compound may be unstable in the chosen solvent or at the working temperature. 2. Contaminated solvent or glassware: Impurities in the solvent or residues on glassware can catalyze degradation.1. Solvent Selection: Use high-purity (HPLC or MS grade) solvents. Prepare solutions at a lower temperature if possible. Evaluate the stability of the compound in different solvents to find the most suitable one. 2. Fresh Preparation: Always prepare solutions immediately before analysis. 3. Glassware: Use scrupulously clean glassware.
Loss of assay (potency) over a short period in solution. 1. Hydrolytic degradation: Depending on the pH of the solution, the molecule might be undergoing hydrolysis. 2. Oxidative degradation: Dissolved oxygen in the solvent can cause oxidation. 3. Adsorption to container: The compound might be adsorbing to the surface of the storage container.1. pH Control: Buffer the solution to a pH where the compound is most stable (typically near neutral, but requires experimental verification). 2. Deoxygenate Solvents: Sparge solvents with an inert gas (nitrogen or argon) before use. 3. Container Material: Use silanized glass or polypropylene vials to minimize adsorption.
Inconsistent results in biological assays. 1. Formation of active/inactive degradants: Degradation products may have different biological activities than the parent compound, leading to variable results. 2. Precipitation from solution: The compound or its degradants may be precipitating out of the assay medium.1. Purity Check: Always verify the purity of the compound before each experiment using a suitable analytical method like HPLC. 2. Solubility Assessment: Determine the solubility of the compound in the assay buffer. Use a co-solvent if necessary, but ensure it doesn't affect the assay. 3. Stability in Assay Medium: Perform a time-course experiment to check the stability of the compound under the specific assay conditions (temperature, pH, medium components).

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions. This is crucial for identifying potential degradation products and developing a stability-indicating analytical method.

Objective: To generate potential degradation products and understand the degradation pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • pH meter

  • HPLC-UV or HPLC-MS system

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Keep at 60 °C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Keep at 60 °C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound in an oven at 80 °C for 48 hours. Also, heat a solution of the compound (in a suitable solvent) at 60 °C for 24 hours.

    • Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Dilute the samples to a suitable concentration with the mobile phase.

    • Analyze all samples, including a non-stressed control, by a suitable stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control.

    • Identify and quantify the degradation products.

    • Calculate the percentage of degradation.

    • If using HPLC-MS, determine the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from all its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector or a mass spectrometer.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Suggested Starting Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV scan of the parent compound (likely around 254 nm and 280 nm).

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust. The forced degradation samples from Protocol 1 are essential for demonstrating the specificity and stability-indicating nature of the method.

Visualizations

Degradation_Workflow cluster_stress Forced Degradation Studies cluster_analysis Analysis Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1N HCl, 60°C) HPLC_Method Stability-Indicating HPLC-UV/MS Method Acid_Hydrolysis->HPLC_Method Base_Hydrolysis Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Base_Hydrolysis->HPLC_Method Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->HPLC_Method Thermal_Stress Thermal Stress (Solid & Solution, e.g., 80°C) Thermal_Stress->HPLC_Method Photostability Photostability (ICH Q1B) Photostability->HPLC_Method Peak_Purity Peak Purity Analysis HPLC_Method->Peak_Purity Degradation_Products Degradation Products HPLC_Method->Degradation_Products Stability_Profile Comprehensive Stability Profile Peak_Purity->Stability_Profile Structure_Elucidation Structure Elucidation (e.g., MS/MS, NMR) Structure_Elucidation->Stability_Profile API 7-Amino-2,3-dihydro-1,4- benzodioxine-6-carboxylic acid API->Acid_Hydrolysis API->Base_Hydrolysis API->Oxidation API->Thermal_Stress API->Photostability Degradation_Products->Structure_Elucidation

Caption: Workflow for Forced Degradation and Stability Analysis.

Potential_Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation cluster_other Other Pathways Parent This compound Nitroso Nitroso Derivative Parent->Nitroso [O], mild Dimer Dimeric/Polymeric Products Parent->Dimer [O] / hv Hydroxylated Ring Hydroxylation Parent->Hydroxylated [O] Photo_oxidized Photo-oxidized Products Parent->Photo_oxidized hv, O2 Coupled Coupled Products Parent->Coupled hv Decarboxylated Decarboxylation Product (Thermal Stress) Parent->Decarboxylated Heat Nitro Nitro Derivative Nitroso->Nitro [O]

Caption: Potential Degradation Pathways.

References

  • Metabolic pathway for aromatic amino acids ; Shikimate Pathway, Phenylalanine, Tryptophan & Tyrosine. (2025, April 25). YouTube. Retrieved from [Link]

  • Degradation pathways of amino acids during thermal utilization of biomass: a review. Journal of the Energy Institute.
  • Schmidtke Sobeck, S. J. (n.d.). Impact of Solvent-Solute Interactions on Photochemistry of p-Aminobenzoic Acid Derivatives (61st Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund). ACS. Retrieved from [Link]

  • Aromatic amino acid degradation pathways to off-flavor end products.
  • Degradation of aromatic amino acids by Rhodococcus erythropolis. Oxford Academic. Retrieved from [Link]

  • Shaw, A. A., & Wainschel, L. A. (1992). The photochemistry of p-aminobenzoic acid. Photochemistry and photobiology, 55(5), 647–655.
  • Technical Support Center: Addressing Solubility of p-Aminobenzoic Acid (PABA)
  • The photophysics of p-aminobenzoic acid.
  • Pallavicini, M., Bolchi, C., & Valoti, E. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European journal of medicinal chemistry, 200, 112419.
  • UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isolated Spectroscopy.

Sources

Technical Support Center: Navigating Solubility Challenges of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid." This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for overcoming solubility hurdles in your biological assays. As Senior Application Scientists, we have curated this information to ensure scientific integrity and provide you with actionable protocols.

Understanding the Molecule: Physicochemical Properties

Before delving into troubleshooting, it is crucial to understand the inherent properties of this compound that influence its solubility. This molecule is amphoteric, meaning it possesses both an acidic functional group (carboxylic acid) and a basic functional group (amino group). This dual nature is the key to manipulating its solubility.

PropertyPredicted Value/InformationImplication for Solubility
pKa (Carboxylic Acid) ~2.37[1]The carboxylic acid group will be deprotonated (negatively charged) at pH values above 2.37, increasing aqueous solubility.
pKa (Amino Group) Not directly available; estimated to be around 4-5The amino group will be protonated (positively charged) at pH values below its pKa, enhancing aqueous solubility.
LogP (Predicted) ~0.3 (for the parent compound without the amino group)[2]Indicates moderate lipophilicity, suggesting that the neutral form may have limited aqueous solubility.
Zwitterionic Nature Likely to exist as a zwitterion at physiological pH[2][3][4][5][6]The presence of both positive and negative charges can lead to strong intermolecular interactions, affecting solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, this compound, poorly soluble in aqueous buffers at neutral pH?

A1: The limited solubility at neutral pH is a direct consequence of the compound's amphoteric and zwitterionic nature.[2][3][4][5][6] At a pH between the pKa of the carboxylic acid (~2.37) and the pKa of the amino group (estimated ~4-5), the molecule will have minimal net charge, leading to its lowest aqueous solubility. In this state, strong intermolecular electrostatic interactions and hydrogen bonding can promote aggregation and precipitation.

Q2: What is the first step I should take to improve the solubility of my compound for a biological assay?

A2: The most effective initial approach is pH adjustment .[7] Due to the presence of both acidic and basic functional groups, the solubility of this compound is highly pH-dependent.

  • To create an acidic stock solution (pH < 2): The amino group will be protonated (-NH3+), forming a more soluble cationic species.

  • To create a basic stock solution (pH > 8): The carboxylic acid group will be deprotonated (-COO-), forming a more soluble anionic species.

It is crucial to consider the pH compatibility of your specific biological assay when choosing to prepare an acidic or basic stock.

Q3: Can I use organic co-solvents to dissolve this compound? If so, which ones are recommended?

A3: Yes, organic co-solvents are a viable option, particularly for creating concentrated stock solutions. The recommended starting solvents are polar aprotic solvents.

  • Dimethyl sulfoxide (DMSO): This is a powerful and commonly used solvent for poorly soluble compounds in biological research.

  • Ethanol: As a polar protic solvent, ethanol can also be effective.

Important Consideration: Always be mindful of the final concentration of the organic solvent in your assay, as high concentrations can be toxic to cells or interfere with enzyme activity. It is recommended to keep the final concentration of DMSO or ethanol in the assay medium below 1%, and ideally below 0.5%.[8] A preliminary solvent tolerance test for your specific assay system is highly advised.

Q4: I am concerned about the potential effects of pH extremes and organic solvents on my cell-based assay. Are there alternative solubilization methods?

A4: Absolutely. If pH modification and co-solvents are not suitable for your experimental setup, you can explore the use of cyclodextrins .

Cyclodextrins are cyclic oligosaccharides that can encapsulate lipophilic molecules within their hydrophobic core, forming inclusion complexes that are water-soluble.[9] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose. This method can enhance solubility without the need for harsh pH conditions or organic solvents.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Compound precipitates when diluted from a DMSO stock into aqueous buffer. The compound's solubility limit in the final aqueous buffer has been exceeded.1. Decrease the final concentration: Your experiment may need to be run at a lower concentration of the compound. 2. pH adjustment of the final buffer: Ensure the pH of the final assay buffer is in a range where the compound is ionized and soluble (either acidic or basic). 3. Use of a surfactant: A small amount of a non-ionic surfactant (e.g., Tween® 20 or Pluronic® F-68) in the final buffer can help maintain solubility.
Inconsistent results between experiments. Incomplete dissolution or precipitation of the compound during the experiment.1. Visually inspect all solutions: Before use, ensure there are no visible precipitates in your stock or working solutions. Gentle warming or sonication may be necessary. 2. Prepare fresh stock solutions: Avoid repeated freeze-thaw cycles of stock solutions, which can promote precipitation.
Observed cellular toxicity or assay interference. The concentration of the co-solvent (e.g., DMSO) is too high in the final assay volume.1. Perform a solvent tolerance curve: Determine the maximum concentration of the co-solvent that your cells or assay can tolerate without adverse effects. 2. Prepare a more concentrated stock solution: This will allow for a smaller volume to be added to the final assay, thereby reducing the final co-solvent concentration.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Enhancement

This protocol outlines the steps to prepare a stock solution of this compound by adjusting the pH.

Materials:

  • This compound powder

  • Deionized water

  • 1 M HCl

  • 1 M NaOH

  • pH meter

  • Vortex mixer and/or sonicator

Procedure for Basic Stock Solution (e.g., 10 mM at pH 9.0):

  • Weigh out the required amount of the compound to prepare a 10 mM solution.

  • Add a portion of the deionized water (e.g., 80% of the final volume).

  • Slowly add 1 M NaOH dropwise while monitoring the pH and vortexing.

  • Continue adding NaOH until the compound fully dissolves and the pH is stable at approximately 9.0.

  • If necessary, use a sonicator to aid dissolution.

  • Once fully dissolved, bring the solution to the final volume with deionized water.

  • Sterile-filter the solution if it will be used in cell culture.

Protocol 2: Preparation of a Stock Solution using an Organic Co-Solvent

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Vortex mixer and/or sonicator

Procedure (e.g., 100 mM Stock in DMSO):

  • Weigh out the appropriate amount of the compound.

  • Add the calculated volume of anhydrous DMSO.

  • Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to assist dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Visualizing the Concepts

Solubility-pH Relationship

G cluster_pH pH Scale cluster_Solubility Solubility Low_pH Low pH (<2) High_Sol_Cation High Solubility (Cationic Form) Low_pH->High_Sol_Cation Protonation of Amino Group Mid_pH Mid pH (~3-6) Low_Sol Low Solubility (Zwitterionic/Neutral) Mid_pH->Low_Sol Minimal Net Charge High_pH High pH (>7) High_Sol_Anion High Solubility (Anionic Form) High_pH->High_Sol_Anion Deprotonation of Carboxylic Acid

Caption: pH effect on compound ionization and solubility.

Experimental Workflow for Solubility Troubleshooting

Caption: Decision tree for solubility enhancement.

References

  • Avdeef, A., Fuguet, E., Llinàs, A., Ràfols, C., Bosch, E., Völgyi, G., Verbić, T., Boldyreva, E., & Takács-Novák, K. (2016). Equilibrium solubility measurement of ionizable drugs — Consensus recommendations for improving data quality. ADMET and DMPK, 4(2), 117-178. [Link]

  • Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387–398. [Link]

  • BYJU'S. (n.d.). Zwitterion. Retrieved January 17, 2026, from [Link]

  • Chemguide. (n.d.). An introduction to amino acids. Retrieved January 17, 2026, from [Link]

  • LibreTexts Chemistry. (2024, September 30). 26.1: Structures of Amino Acids. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [Link]

  • Study.com. (n.d.). Zwitterion | Definition, Structure & Properties. Retrieved January 17, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Henderson Hasselbalch equation – Knowledge and References. Retrieved January 17, 2026, from [Link]

  • Toljić, M., Knez, Ž., & Škerget, M. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Processes, 10(10), 2056. [Link]

  • Tsiouris, V., Smith, D. M., & Koushik, K. (2008). Considerations regarding use of solvents in in vitro cell based assays. Journal of Pharmacological and Toxicological Methods, 58(1), 71. [Link]

  • Wikipedia. (2023, December 29). Zwitterion. [Link]

Sources

Preventing racemization during the synthesis of chiral "7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Chiral 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic Acid Derivatives

Welcome to the technical support center for the stereoselective synthesis of this compound derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important chiral scaffold. Maintaining the stereochemical integrity of the chiral center is paramount for achieving desired pharmacological activity and ensuring regulatory compliance. This document provides in-depth, field-proven insights into understanding, preventing, and troubleshooting racemization during the critical amide bond formation step.

Section 1: Understanding the Mechanism of Racemization

Before troubleshooting, it is crucial to understand the primary chemical pathway that leads to the loss of stereochemical purity. During the synthesis of amide derivatives from a chiral N-protected amino acid, the most common route to racemization is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2]

The key steps are as follows:

  • Activation: The carboxylic acid is activated by a coupling reagent. This makes the carbonyl carbon highly electrophilic.

  • Cyclization: The amide oxygen of the N-protecting group attacks the activated carboxyl group, forming the 5-membered oxazolone ring.

  • Enolization: In the presence of a base, the proton at the chiral α-carbon (C4) of the oxazolone becomes highly acidic and is abstracted. This abstraction forms a planar, achiral enolate intermediate.[1]

  • Racemization: The incoming amine nucleophile can now attack this planar intermediate from either face, leading to a mixture of both (R) and (S) enantiomers in the final product.[1]

Urethane-based protecting groups like Fmoc, Boc, and Z generally preserve optical purity because the lone pair on the nitrogen is delocalized into the carbonyl, making it less nucleophilic and disfavoring oxazolone formation.[2] However, when the N-terminus is acylated (i.e., it's already a peptide), the risk of racemization increases significantly.[2][3]

RacemizationMechanism cluster_0 Racemization Pathway cluster_1 Desired Pathway Activated_Acid Activated Chiral Carboxylic Acid Oxazolone 5(4H)-Oxazolone Intermediate Activated_Acid->Oxazolone Cyclization (Base-catalyzed) Activated_Acid_Direct Activated Chiral Carboxylic Acid Enolate Planar Achiral Enolate Oxazolone->Enolate α-Proton Abstraction (Base) Racemic_Product Racemic Amide Product Enolate->Racemic_Product Amine Attack (from either face) Desired_Product Enantiopure Amide Product Activated_Acid_Direct->Desired_Product Direct Amine Attack (Faster than cyclization)

Caption: Primary racemization pathway via oxazolone formation.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common questions and concerns encountered during the synthesis of chiral this compound derivatives.

Q1: At which synthetic step is racemization most likely to occur?

Racemization predominantly occurs during the activation of the carboxylic acid and the subsequent amide bond formation (coupling) step.[4][5] This is the stage where the α-proton is most susceptible to abstraction due to the formation of highly activated intermediates.

Q2: How do I choose the right coupling reagent to minimize racemization?

The choice of coupling reagent is one of the most critical factors.[6] Reagents are broadly classified into carbodiimides and onium salts (aminium/uronium and phosphonium).

  • Carbodiimides (e.g., DCC, DIC, EDC): When used alone, these reagents are known to cause significant racemization.[7] However, their tendency to cause racemization can be dramatically suppressed by the addition of nucleophilic additives.[8][9]

  • Onium Salts (e.g., HATU, HBTU, COMU, PyBOP): These reagents are generally considered superior for suppressing racemization. They react with the carboxylic acid to form active esters that are more stable and less prone to cyclizing into oxazolones compared to the O-acylisourea intermediates formed from carbodiimides.[4][9] HATU and COMU are often cited as being particularly effective due to the nature of their leaving groups (HOAt and Oxyma, respectively).

Q3: What is the role of additives like HOBt, HOAt, and Oxyma?

Additives are essential, especially when using carbodiimide coupling reagents.[4][8] They function by intercepting the highly reactive O-acylisourea intermediate to form a more stable, yet still reactive, active ester. This new intermediate is less likely to rearrange or cyclize to the problematic oxazolone.[4]

  • HOBt (1-Hydroxybenzotriazole): The classic additive, effective at suppressing racemization.[10] Note: Anhydrous HOBt can be explosive and its availability is increasingly restricted.[2]

  • HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective than HOBt due to the neighboring group participation of the pyridine nitrogen, which accelerates coupling and further suppresses racemization.[4]

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A modern, non-explosive, and highly effective alternative to HOBt and HOAt.[3][4] It provides high coupling rates with very low levels of racemization.[2][3]

Q4: How do bases and solvents influence racemization?

The choice of base and solvent plays a significant role.

  • Base: The basicity and steric hindrance of the base are critical.[4] Strongly basic, non-hindered tertiary amines (like triethylamine, TEA) can readily abstract the α-proton, promoting racemization.[11] Sterically hindered or weaker bases are preferred.

    • Recommended: N-methylmorpholine (NMM) or the highly hindered 2,4,6-collidine are excellent choices to minimize racemization.[1][2] N,N-Diisopropylethylamine (DIPEA) is commonly used but can still contribute to racemization in sensitive cases.[1][2]

  • Solvent: Polar aprotic solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are standard. Dichloromethane (DCM) is also common. Greener solvent alternatives like 2-methyltetrahydrofuran (2-MeTHF) have been shown to be effective, particularly with reagents like COMU.[12] The key is to ensure all reactants remain fully solvated.

Q5: Can temperature control effectively prevent racemization?

Yes, temperature is a critical parameter. Running coupling reactions at lower temperatures (e.g., 0 °C) is a standard practice to minimize the rate of racemization.[1] The activation step (pre-activation) should be kept as short as possible before adding the amine component. Prolonged exposure of the activated acid to basic conditions, especially at room temperature, significantly increases the risk of epimerization.[1]

Q6: How can I accurately monitor and quantify racemization?

The most reliable method is Chiral High-Performance Liquid Chromatography (HPLC) .[13][14] This technique uses a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers, resulting in different retention times and allowing for their separation and quantification.[13]

  • Method Development: Polysaccharide-based CSPs are often effective.[13][14]

  • Derivatization: If the product lacks a strong UV chromophore, pre-column derivatization with a UV-active agent may be necessary.[13][15]

  • Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers. It is crucial to analyze not just the final product but also key intermediates to pinpoint where racemization might be occurring.

Section 3: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving racemization issues.

Problem Potential Cause Recommended Solution & Rationale
High level of racemization (>5%) detected in the final product. Use of carbodiimide (e.g., DIC, EDC) without an additive. Action: Always use an additive with carbodiimides. Add 1.0-1.2 equivalents of OxymaPure or HOAt to the reaction.[1][4] Rationale: The additive traps the highly reactive O-acylisourea intermediate, forming a more stable active ester that is less prone to oxazolone formation.[4]
Moderate racemization (1-5%) observed despite using an additive. Inappropriate base selection (e.g., Triethylamine). Action: Replace TEA or DIPEA with a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[1][2] Rationale: Weaker bases are less capable of abstracting the acidic α-proton from the oxazolone intermediate, thus slowing the rate of racemization.[2]
Elevated reaction temperature or prolonged pre-activation time. Action: Perform the coupling reaction at 0 °C. Minimize the pre-activation time (the time between adding the coupling reagent and adding the amine) to less than 5 minutes.[1][6] Rationale: Lower temperatures reduce the rates of all reactions, but often have a more pronounced effect on the rate of racemization compared to the desired coupling.
Persistent low-level racemization (<1%) that needs to be eliminated. Coupling reagent choice could be further optimized. Action: Switch from a carbodiimide/additive system to a modern onium salt reagent like COMU or HATU.[9][12] Rationale: These reagents are designed for high reactivity and minimal racemization. The byproducts of COMU are water-soluble, which can simplify purification.[9][12]
Slow coupling kinetics due to sterically hindered substrates. Action: Increase the concentration of reactants if possible. Ensure the reaction is homogenous. Consider switching to a more polar solvent like NMP if solubility is an issue. Rationale: Any factor that slows down the desired intermolecular amine attack gives the intramolecular oxazolone formation pathway more time to occur.

Section 4: Recommended Protocols

Protocol 1: Low-Racemization Amide Coupling using COMU

This protocol is recommended for sensitive substrates where minimizing racemization is the highest priority.

  • Preparation: In a clean, dry, nitrogen-flushed flask, dissolve the N-protected this compound (1.0 eq.) in anhydrous DMF (or 2-MeTHF) to a concentration of 0.1-0.2 M.

  • Addition of Base: Add N-methylmorpholine (NMM) (2.0 eq.).

  • Activation: Cool the solution to 0 °C in an ice bath. Add COMU (1.1 eq.) in one portion. Stir the mixture at 0 °C for 5 minutes.

  • Coupling: Add the amine component (1.1 eq.) to the activated mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates completion.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate.

  • Analysis: Determine the enantiomeric excess of the purified product using a validated Chiral HPLC method.

Caption: Workflow for a low-racemization coupling protocol.

Protocol 2: General Chiral HPLC Analysis

This serves as a starting point for developing a method to determine enantiomeric excess.

  • Column: Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak IA, IB, or IC).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point. Additives like trifluoroacetic acid (TFA) or diethylamine (DEA) (typically 0.1%) may be required to improve peak shape for acidic or basic analytes, respectively.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm or 280 nm).

  • Sample Preparation: Prepare a standard of the racemic material to confirm the separation of both enantiomer peaks. Prepare a solution of the chiral sample in the mobile phase at a concentration of ~1 mg/mL.

  • Injection: Inject 5-10 µL of the sample solution.

  • Analysis: Integrate the peak areas for both enantiomers (A1 and A2). Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = |(A1 - A2) / (A1 + A2)| * 100.

References

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Self-media platform.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Self-media platform.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Racemization during SPPS coupling step. (n.d.). ResearchGate.
  • Racemization pathways during amide bond formation. (n.d.). ResearchGate.
  • Preventing racemization during N-methylated amino acid coupling. (n.d.). Benchchem.
  • Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. (n.d.). Journal of Undergraduate Research.
  • In peptide synthesis using HBTU/HOBt coupling, Why is HOBt required? Isn't HBTU alone enough for the coupling to complete?. (n.d.). ResearchGate.
  • Bodanszky, M., & Bodanszky, A. (1966). Racemization in Peptide Synthesis. Mechanism-specific Models. Journal of the Chemical Society C: Organic, 10, 1030-1033.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 845-858.
  • DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. (n.d.). Luxembourg Bio Technologies.
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023).
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. (n.d.). Benchchem.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI, 51(3), 225-234.
  • Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. (2007).

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Technical Support Center: Synthesis of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (CAS 99358-09-5). This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and impurities encountered during the multi-step synthesis of this valuable pharmaceutical intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.

The synthesis of this molecule is typically a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The most common synthetic pathway involves the formation of the benzodioxane ring, followed by electrophilic nitration and subsequent reduction of the nitro group. Each of these steps presents a unique set of challenges, from regioisomeric control to managing sensitive functional groups.

This guide is structured into two main sections:

  • A Troubleshooting Guide in a question-and-answer format to address specific, common problems you may encounter in the lab.

  • Frequently Asked Questions (FAQs) to cover broader topics such as analytical method development and general purification strategies.

Troubleshooting Guide: From Synthesis to Purification

This section addresses specific, observable issues that can arise during the synthesis. We will explore the root causes and provide actionable, step-by-step protocols for resolution.

Q1: My final product has a persistent pink, red, or brown color. What is the cause and how can I remove it?

Answer:

This is one of the most common issues and is almost always caused by the oxidation of the aromatic amine functionality in your final product. Aromatic amines, especially those with electron-donating groups on the ring, are highly susceptible to air oxidation, which forms highly colored quinone-imine type impurities.

Causality: The amino group at the C-7 position is readily oxidized by atmospheric oxygen, a process that can be accelerated by the presence of trace metal ions, light, or residual oxidizing agents from previous steps. Even minute quantities of these oxidized species can impart a strong color to the bulk material.

Troubleshooting Protocol:

  • Inert Atmosphere Handling: During work-up, isolation, and drying, handle the compound under an inert atmosphere (Nitrogen or Argon) whenever possible. This minimizes contact with atmospheric oxygen.

  • Antioxidant Treatment: During the final work-up or recrystallization, consider adding a small amount of a reducing agent or antioxidant like sodium dithionite (Na₂S₂O₄) or sodium metabisulfite (Na₂S₂O₅).

    • Protocol: Dissolve the crude product in a suitable basic aqueous solution. Add a small amount (e.g., 0.1-0.5 wt%) of sodium dithionite. Stir for 15-30 minutes. The color should fade. Re-precipitate the product by acidifying the solution.

  • Charcoal Treatment: Activated carbon (charcoal) is highly effective at adsorbing colored impurities.

    • Protocol: During recrystallization, after dissolving your product in the hot solvent, add 1-5 wt% of activated carbon. Hold the solution at temperature for 10-15 minutes, then perform a hot filtration through a pad of Celite® to remove the carbon. Be cautious as charcoal can also adsorb your product, potentially reducing yield.

  • Recrystallization Solvent Selection: Choose a recrystallization solvent system that provides good solubility at high temperatures and poor solubility at low temperatures. A common system for similar amino acids is an alcohol/water mixture (e.g., Ethanol/Water or Isopropanol/Water).

Q2: My HPLC analysis shows a significant impurity peak with a similar retention time to my main product, especially after the nitration step. What is it?

Answer:

This impurity is very likely the undesired regioisomer, 5-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid , formed during the nitration of the 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid intermediate.

Causality: During electrophilic aromatic substitution (nitration), the incoming nitro group is directed by the existing substituents. While the ether oxygens strongly direct ortho/para, and the carboxylic acid is a meta-director, the electronics of the system allow for substitution at both the C-7 (desired) and C-5 (undesired) positions. The ratio of these isomers is highly dependent on reaction conditions. Nitration of benzodioxane systems is known to produce mixtures of regioisomers[1][2].

Troubleshooting Workflow:

G cluster_0 Impurity Identification & Mitigation A Observe Impurity Peak in HPLC Post-Nitration B Hypothesize: Regioisomer (5-Nitro) A->B C Confirm Identity (LC-MS, NMR) B->C D Optimize Nitration Conditions C->D E Purification Strategy C->E F Lower Temperature (-5 to 0 °C) D->F G Slower Addition of Nitrating Agent D->G H Use Milder Nitrating Agent (e.g., HNO3 in Acetic Anhydride) D->H I Fractional Crystallization E->I J Preparative Chromatography E->J K Proceed with Isomer Mixture (If separable post-reduction) E->K

Caption: Workflow for addressing regioisomeric impurities.

Mitigation Strategies:

  • Optimize Nitration Conditions:

    • Temperature Control: Lowering the reaction temperature (e.g., to 0°C or below) often increases the selectivity for the thermodynamically favored product.

    • Rate of Addition: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) slowly and sub-surface to avoid localized areas of high concentration and temperature, which can lead to less selective reactions.

  • Purification of the Nitro Intermediate: It is often easier to separate the nitro-isomers than the corresponding amino-isomers.

    • Fractional Crystallization: The two nitro-isomers may have different solubilities in certain solvents. Experiment with various solvents (e.g., acetic acid, ethanol, ethyl acetate) to find a system where one isomer selectively crystallizes.

    • Chromatography: If crystallization is ineffective, column chromatography of the nitro-intermediate is a viable, though less scalable, option.

Q3: My final product shows a high level of the nitro intermediate (7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid). How can I improve the reduction step?

Answer:

Incomplete reduction of the nitro group is a common problem that points to issues with the catalyst, hydrogen source, or reaction conditions.

Causality: The conversion of a nitro group to an amine is a six-electron reduction that proceeds through nitroso and hydroxylamine intermediates. The reaction can stall due to catalyst deactivation, insufficient hydrogen pressure, or suboptimal reaction time.

Troubleshooting Protocol:

  • Catalyst Selection & Loading:

    • Catalyst: Palladium on carbon (Pd/C) is the most common catalyst for this transformation[3][4]. Ensure you are using a high-quality catalyst. 5% or 10% Pd/C are standard.

    • Loading: Use a sufficient catalyst loading, typically between 5-10 mol% of palladium relative to the nitro compound.

    • Poisoning: The catalyst can be "poisoned" by sulfur compounds or other impurities carried over from previous steps. Ensure the nitro intermediate is of high purity.

  • Hydrogenation Conditions:

    • Pressure: While atmospheric pressure can work, increasing the hydrogen pressure (e.g., to 50 psi) often significantly accelerates the reaction and drives it to completion.

    • Solvent: Use a solvent that fully dissolves the starting material and is compatible with hydrogenation. Methanol, ethanol, or ethyl acetate are common choices.

    • Monitoring: Monitor the reaction progress by TLC or HPLC. The disappearance of the starting material is a key indicator. Also, monitor hydrogen uptake if your apparatus allows.

  • Alternative Reduction Methods: If catalytic hydrogenation is problematic, consider chemical reduction methods:

    • Tin(II) Chloride (SnCl₂): A classic method that is effective but requires removal of tin salts during work-up.

    • Iron/HCl or Iron/Acetic Acid: A cost-effective and robust method often used in industrial settings.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method to analyze the purity of the final product?

Answer:

A robust reversed-phase HPLC method is essential for monitoring this synthesis. The final product contains both an acidic (carboxylic acid) and a basic (amine) group, making it amphoteric. The mobile phase pH will significantly impact its retention and peak shape.

Table 1: Recommended Starting HPLC Conditions

ParameterRecommended ConditionRationale & Notes
Column C18, 5 µm, 4.6 x 150 mmStandard reversed-phase column suitable for aromatic compounds[5][6].
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to protonate the amine and suppress silanol interactions.
Mobile Phase B Acetonitrile (or Methanol)Standard organic modifier.
Gradient 5% B to 95% B over 20 minA broad gradient is a good starting point to elute all potential impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CProvides reproducible retention times.
Detection (UV) 254 nm and 280 nmThe benzodioxane ring system absorbs strongly in this region.
Injection Vol. 10 µLStandard injection volume.

This method should provide good separation of the starting materials, intermediates (nitro-compound), and the final product. The expected elution order would be: Final Product (most polar) -> Nitro Intermediate -> Esterified Intermediates (least polar). You will need to optimize the gradient based on your specific impurity profile.

Q2: What are the primary sources of impurities in the overall synthetic scheme?

Answer:

The impurities can be categorized by their origin in the synthetic process. Understanding the source is key to preventing their formation.

G cluster_0 Impurity Formation Pathway SM Starting Material (3,4-Dihydroxybenzoic Acid) S1 Step 1: Ring Formation (Williamson Ether Synthesis) SM->S1 I1 Intermediate 1 (Benzodioxane Carboxylic Acid) S1->I1 Imp_SM Unreacted Starting Material S1->Imp_SM Incomplete Reaction Imp_Poly Polymerization/ Side-products S1->Imp_Poly Harsh Conditions S2 Step 2: Nitration I1->S2 I2 Intermediate 2 (7-Nitro Benzodioxane) S2->I2 Imp_Regio Regioisomer (5-Nitro) S2->Imp_Regio Lack of Selectivity S3 Step 3: Reduction I2->S3 FP Final Product (7-Amino Benzodioxane) S3->FP Imp_I2 Incomplete Reduction (Residual Nitro) S3->Imp_I2 Catalyst/Condition Issue Imp_Ox Oxidation (Colored Impurities) FP->Imp_Ox Air/Light Exposure

Caption: Common impurity entry points in the synthesis workflow.

Table 2: Summary of Common Impurities and Their Origins

Impurity TypeOrigin StepCommon CausePrevention Strategy
Unreacted Starting Material Ring FormationIncomplete reaction, stoichiometry imbalance.Use slight excess of 1,2-dibromoethane, ensure adequate base.
Regioisomeric Impurities NitrationLack of reaction selectivity.Optimize temperature, rate of addition, and nitrating agent.
Nitro-Intermediates ReductionIncomplete reduction.Ensure active catalyst, sufficient hydrogen, and monitor reaction.
Oxidation Products Final Product HandlingAir exposure of the amino group.Handle under inert atmosphere, use antioxidants.
Esterified Impurities Hydrolysis (if applicable)Incomplete saponification.Ensure sufficient base and reaction time for hydrolysis.

By carefully controlling each step and monitoring the reaction progress with appropriate analytical techniques like TLC and HPLC, these impurities can be effectively managed to produce a final product of high purity.

References

  • Fumagalli, G., et al. (2018). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Molecules, 23(10), 2641. Available at: [Link]

  • Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Available at: [Link]

  • Cilibrizzi, A., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. University of Milan Archives. Available at: [Link]

  • Ghosh, B. N. (1915). Some derivatives of 1:4-benzodioxane. Journal of the Chemical Society, Transactions, 107, 1588-1603.
  • U.S. Patent No. 5,023,269. (1991).
  • Vorlander, D. (1930). Nitration of 1,4-benzodioxane. Berichte der deutschen chemischen Gesellschaft, 63, 1485.
  • MySkinRecipes. (n.d.). 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. Available at: [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rationale. Chemical Reviews, 96(8), 3147-3176.
  • Ragaini, F., et al. (2018). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. Molecules, 23(12), 3127. Available at: [Link]

  • Chapman, N. B., et al. (1971). Nitration of benzo[b]thiophen-3-carboxylic acid. Journal of the Chemical Society C: Organic, 915-919. Available at: [Link]

  • Patel, K. M., et al. (2021). Synthesis of 2,3-dihydrobenzo[b][1][7]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][7]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 47, 128203. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 7-[3-[[(2,3-Dihydro-6-hydroxy-1,4-benzodioxin-2-yl)methyl]amino]propoxy]-2H-1-benzopyran-2-one. Available at: [Link]

  • Nakashima, K., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4826. Available at: [Link]

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Available at: [Link]

  • Alvarez-Coque, M. C. G., et al. (2007). Analysis of plasma amino acids by HPLC with photodiode array and fluorescence detection. Clinical Chemistry, 53(7), 1349-1352.
  • Pearl, I. A. (1946). Protocatechuic Acid. Organic Syntheses, coll. vol. 3, p.745 (1955); vol. 26, p.85 (1946). Available at: [Link]

Sources

"7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid" storage and handling best practices

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides best practices for the storage and handling of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (CAS No. 99358-09-5). The recommendations herein are synthesized from safety data sheets of structurally similar compounds and established principles for handling aminobenzoic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: How should I store unopened this compound?

Q2: What are the primary hazards associated with this compound?

A2: Based on data for similar benzodioxane derivatives, this compound should be handled as a potential irritant.[1][2][3] It may cause skin irritation, serious eye irritation, and respiratory irritation upon inhalation of dust.[1][2][3][4] Always handle this compound in a well-ventilated area or a chemical fume hood.

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: Standard laboratory PPE is mandatory. This includes:

  • Eye Protection: Safety glasses or goggles (European standard - EN 166).[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[2]

  • Body Protection: A lab coat or long-sleeved clothing.[2]

  • Respiratory Protection: For handling large quantities or if dust is generated, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[2]

Q4: How should I prepare stock solutions of this compound?

A4: The solubility of this compound is not extensively documented. Due to the presence of both an amino group and a carboxylic acid group, its solubility will be pH-dependent. For initial solubility testing, consider solvents such as DMSO or DMF. For aqueous solutions, adjusting the pH may be necessary. Gentle heating and sonication can aid in dissolution. It is recommended to prepare fresh solutions for each experiment or to conduct stability studies if solutions are to be stored.

Q5: How should I dispose of waste containing this compound?

A5: Dispose of this compound and its containers as hazardous waste.[1] Follow all local, regional, and national regulations for chemical waste disposal. Do not allow the material to enter drains or waterways.[3]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Compound will not dissolve Incorrect solvent selection or pH.1. Try dissolving a small amount in DMSO or DMF. 2. For aqueous solutions, try adjusting the pH. The amino group will be protonated at low pH, and the carboxylic acid will be deprotonated at high pH, which may increase solubility. 3. Gentle warming or sonication may also be effective.
Inconsistent experimental results Compound degradation.1. Prepare fresh stock solutions for each experiment. 2. If storing stock solutions, aliquot and freeze at -20°C or -80°C. Perform a stability test on stored solutions. 3. Protect solutions from light, as aminobenzoic acid derivatives can be light-sensitive.
Precipitation observed in stored solutions Poor solubility at storage temperature or solvent evaporation.1. Ensure the storage container is tightly sealed to prevent solvent evaporation. 2. Before use, allow the solution to warm to room temperature and vortex to ensure homogeneity. 3. If precipitation persists, consider preparing a fresh solution.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO
  • Pre-weighing: Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound into a sterile, conical tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (not exceeding 40°C) or sonication can be used to aid dissolution.

  • Storage: If not for immediate use, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Visualizations

Decision Workflow for Handling and Storage

G cluster_storage Storage cluster_handling Handling storage_start Receiving Compound unopened Unopened Container storage_start->unopened opened Opened Container handling_start Preparing for Experiment storage_start->handling_start Use in Experiment storage_conditions Store in a cool, dry, well-ventilated place. Keep container tightly sealed. unopened->storage_conditions refrigerate Consider 2-8°C for long-term storage storage_conditions->refrigerate ppe Wear appropriate PPE: - Safety Goggles - Gloves - Lab Coat handling_start->ppe fume_hood Work in a chemical fume hood ppe->fume_hood weighing Weigh compound fume_hood->weighing dissolving Dissolve in appropriate solvent weighing->dissolving disposal Dispose of waste as hazardous

Caption: Decision workflow for proper storage and handling.

References

  • Cross-Disciplinary Collaborative Laboratory Activities that Reinforce Chemistry Content Knowledge Publication Date. (2008). American Society for Microbiology.
  • Kapoor, A., & Dahiya, S. K. (2016). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Der Pharmacia Lettre, 8(12), 57-67.
  • Kumar, M., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management.
  • MDPI. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]

  • PubMed. (1979). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Benzodioxane-6-carboxylic Acid. Retrieved from [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.
  • PubChem. (n.d.). 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine. Retrieved from [Link]

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Validation & Comparative

Comparative analysis of "7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid" with other benzodioxanes

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with Other Benzodioxane Scaffolds in Drug Discovery

Executive Summary

The 1,4-benzodioxane ring system is a cornerstone scaffold in medicinal chemistry, recognized for its versatile applications in designing bioactive molecules.[1] This bicyclic structure, featuring a benzene ring fused to a non-planar dioxane ring, offers a unique combination of rigidity and conformational flexibility, making it an ideal template for interacting with a wide array of biological targets.[2] Its derivatives have been successfully developed as α1-adrenergic antagonists, 5-HT1A receptor agonists, anticancer agents, and antibacterials.[1][2] This guide presents a detailed comparative analysis of a specific, yet underexplored derivative, This compound , against other prominent benzodioxane analogs. By examining structure-activity relationships (SAR), synthetic accessibility, and functional implications, we aim to provide researchers and drug development professionals with a comprehensive understanding of this molecule's potential and its place within the broader landscape of benzodioxane chemistry.

The 1,4-Benzodioxane Scaffold: A Privileged Structure

The attractiveness of the 1,4-benzodioxane scaffold stems from several key features. Its structure is found in various natural products, such as the antihepatotoxic agent Silybin, which has inspired further synthetic exploration.[3] The scaffold's intrinsic ability to interact with amino acid residues in enzymes and receptors, combined with multiple points for chemical modification on both the aromatic and dioxane rings, provides a rich portfolio for derivatization.[2]

Key therapeutic areas where benzodioxane derivatives have shown significant promise include:

  • Cardiovascular Disease: Doxazosin, an α1-adrenoceptor antagonist used for treating hypertension, features a 1,4-benzodioxane moiety as a critical pharmacophoric element.[4]

  • Central Nervous System (CNS) Disorders: The scaffold is integral to ligands targeting serotoninergic (e.g., 5-HT1A) and nicotinic acetylcholine receptors, leading to potential treatments for anxiety, depression, and schizophrenia.[2]

  • Oncology: Numerous benzodioxane derivatives have been identified as inhibitors of key cancer-related pathways and enzymes, including heat-shock protein 90 (Hsp90) and p38α MAPK.[2][4]

  • Infectious Diseases: Recent developments have focused on benzodioxane-related compounds as novel antibacterial agents, particularly those active against drug-resistant strains by targeting enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH).[2]

The strategic value of this scaffold lies in its use for molecular rigidification, bioisosteric replacement of other cyclic systems to improve selectivity and drug-like properties, and the introduction of stereocenters to explore chiral space.[2]

Focus Molecule: this compound

This molecule combines the core benzodioxane structure with two key functional groups on the aromatic ring: an amino group at position 7 and a carboxylic acid at position 6. This specific substitution pattern suggests a high potential for forming directed interactions—such as hydrogen bonds and salt bridges—within a biological target's binding site.

Physicochemical Properties

A summary of the known physical and chemical properties of the title compound is presented below.

PropertyValueSource
CAS Number 99358-09-5[5]
Molecular Formula C₉H₉NO₄N/A
Molecular Weight 195.17 g/mol [6]
Melting Point 191-192 °C[6]
Boiling Point 398.7 °C at 760 mmHg[6]
Flash Point 194.9 °C[6]
Synthesis Strategies

While specific synthesis routes for the 7-amino-6-carboxylic acid derivative are not detailed in the provided literature, a general and logical approach can be extrapolated from established methods for synthesizing substituted benzodioxanes. A common and cost-effective strategy involves starting from a suitably substituted catechol or gallic acid derivative.[4][7]

The workflow below illustrates a plausible synthetic pathway. The choice of starting material is critical; a substituted catechol allows for the direct formation of the benzodioxane ring, after which the amino and carboxyl groups can be introduced or modified. Starting with gallic acid is particularly attractive due to its low cost and the presence of a pre-installed carboxylic acid group.[4]

G cluster_synthesis Plausible Synthetic Workflow A Step 1: Ring Formation (e.g., Substituted Catechol + 1,2-Dibromoethane) B Step 2: Nitration (Introduction of Nitro Group) A->B Electrophilic Aromatic Substitution C Step 3: Carboxylation (Introduction of Carboxylic Acid) B->C e.g., Kolbe-Schmitt or Friedel-Crafts Reaction D Step 4: Reduction (Nitro Group to Amino Group) C->D e.g., SnCl2/HCl or H2/Pd-C E Final Product This compound D->E Isolation & Purification

Figure 1: A generalized synthetic workflow for preparing the title compound.

Comparative Analysis with Other Benzodioxane Analogs

The biological activity of benzodioxane derivatives is highly dependent on the nature and position of substituents. A comparative analysis highlights these critical structure-activity relationships.

Comparison with Positional Isomers

The placement of functional groups on the benzodioxane ring is paramount for activity. Studies have demonstrated that a substituent at position 6 often confers different, and sometimes superior, activity compared to the same group at position 2.

CompoundStructureKey Biological ActivityCommentary
(2,3-dihydrobenzo[2][4]dioxin-6-yl)acetic acid Analog with acetic acid at C6Potent anti-inflammatory activity.[4][8]The position-6 isomer displays optimal anti-inflammatory properties, indicating that substitution on the aromatic ring is preferred for this activity class.[8]
(2,3-dihydrobenzo[2][4]dioxin-2-yl)acetic acid Analog with acetic acid at C2Mediocre anti-inflammatory activity.[4][8]Moving the substituent to the dioxane ring significantly diminishes the anti-inflammatory effect, highlighting the benzene ring's role in the pharmacophore.[8]
This compound Title CompoundPredicted high target affinity due to H-bonding potential.The ortho-amino-carboxyl arrangement is a known motif in enzyme inhibitors and receptor ligands, suggesting a strong potential for specific, high-affinity interactions.
Comparison with Functional Group Analogs

Replacing the carboxylic acid with an amide is a common strategy in medicinal chemistry to modulate properties like cell permeability, metabolic stability, and target interactions.

CompoundStructureKey Biological ActivityCommentary
This compound Title Compound (Acid)Potential for strong ionic and hydrogen bonding.The carboxylic acid can act as a hydrogen bond donor and acceptor and can be deprotonated to form a salt bridge, providing strong, directed interactions.
1,4-Benzodioxane-6-carboxamide Derivatives Analog with an amide at C6Potent inhibitors of HSF1 and p38α MAPK pathways (anticancer).[4] FtsZ inhibitors (antibacterial).[9]The amide functionality is critical for the activity of several potent anticancer and antibacterial agents.[4][9] This modification often improves cell penetration and provides a key hydrogen bonding motif.
Benzodioxane-based Hydrazones Analog with a hydrazone linked to the C6-carboxyl groupPotent enzyme inhibition (e.g., acetylcholinesterase, β-glucosidase) and antioxidant activity.[10]Derivatizing the carboxylic acid into a hydrazone can unlock entirely different activity profiles, demonstrating the versatility of the C6-carboxyl group as a synthetic handle.[10]

Structure-Activity Relationship (SAR) Insights

The accumulated data on benzodioxane derivatives allow for the formulation of key SAR principles.

  • Aromatic Ring Substitution is Key for Selectivity: Decoration of the benzene ring is a primary driver of receptor subtype selectivity and overall biological activity.[11] As seen with the anti-inflammatory analogs, position 6 is often a "hotspot" for introducing functionality.[4]

  • The Dioxane Ring Influences Stereochemistry and Affinity: Substitution on the dioxane ring, particularly at C2, introduces a chiral center. The stereochemistry at this position can lead to significant differences in binding affinity and functional activity (eudismic ratios), as observed in α1-AR and 5-HT1A receptor ligands.[12][13]

  • Flexibility Matters: Replacing the rigid 1,4-benzodioxane system with a more flexible 1,4-dioxane ring can alter the selectivity profile, sometimes leading to highly selective 5-HT1A receptor agonists or α1D-AR antagonists.[14][15]

G cluster_sar Key Structure-Activity Relationships of Benzodioxanes Benzodioxane 1,4-Benzodioxane Core Scaffold BenzeneRing Benzene Ring (Positions 5, 6, 7, 8) Benzodioxane->BenzeneRing DioxaneRing Dioxane Ring (Positions 2, 3) Benzodioxane->DioxaneRing Activity1 Modulates Selectivity (e.g., α1A vs α1D) BenzeneRing->Activity1 Activity2 Dictates Potency & Function (e.g., Anti-inflammatory) BenzeneRing->Activity2 Activity3 Introduces Chirality DioxaneRing->Activity3 Activity4 Impacts Affinity & Eudismic Ratio DioxaneRing->Activity4

Sources

A Methodological Guide to Characterizing 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid as a Potential Alpha-Adrenergic Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative framework for evaluating the potential of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid as an alpha-adrenergic antagonist. Currently, public domain literature lacks specific experimental data on the alpha-adrenergic activity of this compound. Therefore, this document serves as a methodological roadmap for researchers, outlining the necessary experiments to characterize its pharmacological profile and compare it against well-established alpha-adrenergic antagonists such as Prazosin, Doxazosin, and Tamsulosin.

Introduction to Alpha-Adrenergic Antagonism

Alpha-adrenergic receptors (adrenoceptors) are a class of G protein-coupled receptors that are crucial in the sympathetic nervous system, mediating the effects of the catecholamines norepinephrine and epinephrine.[1][2] These receptors are broadly classified into two main types: α1 and α2.[1][2]

  • α1-Adrenergic Receptors: Primarily located on the postsynaptic membranes of smooth muscle cells in blood vessels, the prostate, and the bladder neck.[2][3] Their activation leads to vasoconstriction and smooth muscle contraction.[2][3] There are three subtypes of the α1-receptor: α1A, α1B, and α1D.[4]

  • α2-Adrenergic Receptors: Found on presynaptic nerve terminals, where they inhibit the release of norepinephrine in a negative feedback loop.[1] They are also present on some vascular smooth muscle.[5]

Alpha-adrenergic antagonists, or alpha-blockers, competitively or non-competitively inhibit the binding of catecholamines to these receptors, leading to smooth muscle relaxation and vasodilation.[2][6] Their therapeutic applications are extensive, primarily in the treatment of hypertension and benign prostatic hyperplasia (BPH).[3][5]

The Investigational Compound: this compound

This compound is a molecule containing the 1,4-benzodioxane scaffold, which is a key structural feature in several known alpha-adrenergic antagonists.[7]

Chemical Structure:

The presence of the 1,4-benzodioxane ring system suggests the potential for interaction with adrenergic receptors. However, without experimental data, its affinity, selectivity, and functional activity remain speculative.

Established Alpha-Adrenergic Antagonists: A Comparative Benchmark

To effectively characterize our investigational compound, it is essential to compare it against well-understood drugs in the same class.

Antagonist Chemical Structure Selectivity Primary Clinical Use
Prazosin Prazosin StructureSelective α1-antagonist.[8]Hypertension, BPH.[9]
Doxazosin Doxazosin StructureSelective α1-antagonist.[10]Hypertension, BPH.[11]
Tamsulosin Tamsulosin StructureSelective for α1A and α1D subtypes.[4][12]BPH.[13]

These compounds provide a robust baseline for assessing the potency and selectivity of this compound.

Experimental Roadmap for Characterization

The following sections detail the essential in vitro and in vivo experiments required to elucidate the pharmacological profile of this compound.

In Vitro Characterization: Receptor Binding Affinity and Selectivity

The initial step is to determine if and how strongly the compound binds to alpha-adrenergic receptors. This is achieved through radioligand binding assays.

Principle: This assay measures the ability of the unlabeled investigational compound to compete with a radiolabeled ligand for binding to the target receptor.[14][15]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Homogenize tissues or cultured cells expressing the alpha-adrenergic receptor subtypes of interest (e.g., rat cerebral cortex for α1, rat kidney for α2) in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).[14]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[14]

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[14]

    • Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.[16]

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]-Prazosin for α1 receptors, [3H]-Yohimbine for α2 receptors) and varying concentrations of the unlabeled investigational compound.[14]

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-selective antagonist like phentolamine).[17]

    • Incubate the plate to allow the binding to reach equilibrium.[16]

    • Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.[16]

    • Quantify the radioactivity on the filters using a scintillation counter.[14]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the investigational compound's concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

Expected Outcome: This experiment will yield Ki values for the investigational compound at various alpha-adrenergic receptor subtypes. A lower Ki value indicates a higher binding affinity. By comparing the Ki values across different receptor subtypes, the selectivity of the compound can be determined.

Workflow for Competitive Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize Tissue/Cells prep2 Low-Speed Centrifugation prep1->prep2 prep3 High-Speed Centrifugation prep2->prep3 prep4 Resuspend Membranes prep3->prep4 assay1 Combine Membranes, Radioligand, and Test Compound prep4->assay1 assay2 Incubate to Equilibrium assay1->assay2 assay3 Rapid Filtration assay2->assay3 assay4 Quantify Radioactivity assay3->assay4 analysis1 Calculate Specific Binding assay4->analysis1 analysis2 Generate Competition Curve analysis1->analysis2 analysis3 Determine IC50 analysis2->analysis3 analysis4 Calculate Ki analysis3->analysis4

Caption: Workflow for determining receptor binding affinity.

In Vitro Functional Assessment: Calcium Mobilization Assay

Demonstrating that the compound binds to the receptor is the first step. The next is to determine its functional effect – whether it acts as an antagonist by blocking the receptor's downstream signaling. For α1-adrenergic receptors, a key signaling pathway is the mobilization of intracellular calcium.[18][19]

Principle: This assay measures the ability of the investigational compound to inhibit the increase in intracellular calcium concentration induced by an alpha-1 agonist (e.g., phenylephrine).[20]

Experimental Protocol: Fluorometric Calcium Mobilization Assay

  • Cell Culture and Loading:

    • Culture a suitable cell line expressing α1-adrenergic receptors (e.g., BC3H-1 cells).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay Procedure:

    • Wash the cells to remove excess dye.

    • Pre-incubate the cells with varying concentrations of the investigational compound or a known antagonist (positive control).

    • Stimulate the cells with a fixed concentration of an α1-agonist (e.g., phenylephrine).

    • Measure the change in fluorescence intensity over time using a fluorometric plate reader.

  • Data Analysis:

    • Quantify the peak fluorescence response for each concentration of the investigational compound.

    • Plot the percentage of inhibition of the agonist-induced response against the logarithm of the compound's concentration.

    • Determine the IC50 value for the inhibition of calcium mobilization.

Expected Outcome: If the compound is an antagonist, it will produce a concentration-dependent inhibition of the agonist-induced calcium signal. This provides evidence of its functional antagonism.

Alpha-1 Adrenergic Receptor Signaling Pathway

G cluster_membrane Agonist Agonist (e.g., Norepinephrine) Receptor α1-Adrenergic Receptor Agonist->Receptor Activates Antagonist Antagonist Antagonist->Receptor Blocks Gq Gq Protein Receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C DAG->PKC Ca Ca²⁺ Release ER->Ca Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response

Caption: Simplified α1-adrenergic signaling pathway.

In Vivo Evaluation: Hemodynamic Effects in Animal Models

The final stage of preclinical characterization involves assessing the compound's effects in a living organism. For an alpha-adrenergic antagonist, a key in vivo experiment is to measure its impact on blood pressure.

Principle: To determine if the compound can lower blood pressure in an animal model of hypertension, such as the spontaneously hypertensive rat (SHR).[21]

Experimental Protocol: Blood Pressure Measurement in Spontaneously Hypertensive Rats

  • Animal Model:

    • Use adult male spontaneously hypertensive rats.

    • Implant telemetry devices for continuous and stress-free monitoring of blood pressure and heart rate. Alternatively, use tail-cuff plethysmography.[21]

  • Drug Administration:

    • Administer the investigational compound via an appropriate route (e.g., oral gavage or intravenous injection) at various doses.

    • Include a vehicle control group and a positive control group (e.g., prazosin).

  • Data Collection:

    • Continuously monitor mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate before and after drug administration.

  • Data Analysis:

    • Calculate the change in blood pressure and heart rate from baseline for each dose group.

    • Determine the dose-response relationship for the hemodynamic effects of the compound.

Expected Outcome: A successful alpha-adrenergic antagonist will cause a dose-dependent decrease in blood pressure. An important observation is whether this is accompanied by reflex tachycardia, which can be an undesirable side effect.[11]

Conclusion

While this compound remains an uncharacterized compound in the context of alpha-adrenergic pharmacology, its chemical structure holds promise. The experimental framework outlined in this guide provides a comprehensive and rigorous pathway for its evaluation. By systematically conducting receptor binding assays, functional cellular assays, and in vivo hemodynamic studies, and by comparing the results to established antagonists like Prazosin, Doxazosin, and Tamsulosin, researchers can definitively determine its potential as a novel therapeutic agent.

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A Comparative Guide to Validating the Alpha-Adrenergic Blocking Activity of Novel 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the alpha-adrenergic blocking activity of novel chemical entities, specifically focusing on derivatives of "7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid." We will explore the essential in vitro and in vivo methodologies, emphasizing the rationale behind experimental choices and ensuring a self-validating system for robust and reproducible results.

Introduction: The Rationale for Novel Alpha-Adrenergic Antagonists

Alpha-adrenergic receptors (adrenoceptors) are key components of the sympathetic nervous system, playing a critical role in regulating vascular tone, smooth muscle contraction, and various metabolic processes.[1] Antagonists of these receptors, particularly selective alpha-1 blockers, are established therapeutics for conditions such as hypertension and benign prostatic hyperplasia (BPH).[2][3] The 1,4-benzodioxane moiety is a well-established pharmacophore present in several successful alpha-1 antagonists, including Doxazosin and Terazosin.[4][5] This structural motif provides a robust scaffold for designing new ligands with potentially improved selectivity, pharmacokinetic profiles, or reduced side effects.

The "this compound" core represents a promising starting point for novel drug discovery. The strategic placement of an amino group and a carboxylic acid moiety offers versatile points for chemical modification, allowing for the exploration of a wide chemical space to optimize interactions with the alpha-adrenoceptor binding pocket. This guide will use a series of hypothetical derivatives (Derivative A, B, and C) to illustrate the validation process, comparing them against the well-characterized selective alpha-1 antagonist, Prazosin.[6]

Foundational Concepts: The Alpha-Adrenergic Signaling Pathway

The alpha-adrenoceptor family is broadly divided into two main types: α1 and α2, each with further subtypes (α1A, α1B, α1D and α2A, α2B, α2C).[7][8] Alpha-1 receptors are typically located on postsynaptic membranes of smooth muscle cells.[2] Upon binding with endogenous catecholamines like norepinephrine, they activate a Gq protein-coupled signaling cascade. This leads to the activation of phospholipase C, subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and ultimately an increase in intracellular calcium levels, causing smooth muscle contraction and vasoconstriction.[9] Alpha-1 antagonists competitively block this binding, preventing vasoconstriction and leading to vasodilation and a decrease in blood pressure.[10]

cluster_membrane Cell Membrane cluster_cytosol Cytosol NE Norepinephrine (Agonist) Receptor α1-Adrenergic Receptor NE->Receptor Binds & Activates Antagonist Benzodioxine Derivative (Antagonist) Antagonist->Receptor Binds & Blocks Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Stimulates Release Contraction Smooth Muscle Contraction Ca->Contraction Causes

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.

The Validation Workflow: From Bench to Preclinical Model

A logical, stepwise approach is crucial for efficiently validating a new chemical series. The process begins with high-throughput in vitro screening to identify potent binders and culminates in in vivo studies to confirm physiological effects. This hierarchical approach ensures that only the most promising candidates advance, saving time and resources.

Start Compound Synthesis (Benzodioxine Derivatives A, B, C) Step1 Part I: In Vitro Screening (Radioligand Binding Assay) Start->Step1 Step2 Data Analysis (Determine Ki values) Step1->Step2 Decision High Affinity (Low Ki)? Step2->Decision Step3 Part II: In Vivo Efficacy Testing (Spontaneously Hypertensive Rat Model) Decision->Step3 Yes Discard Low Affinity/ Poor Efficacy Decision->Discard No Step4 Data Analysis (Measure Blood Pressure Reduction) Step3->Step4 End Lead Candidate Identified Step4->End

Caption: Experimental Workflow for Validating Alpha-Blockers.

Part I: In Vitro Validation – Quantifying Receptor Binding Affinity

The foundational step is to determine if the synthesized derivatives can bind to the target receptor. A competitive radioligand binding assay is the gold standard for quantifying the affinity of a compound for a specific receptor.[11][12] This assay measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of the test derivatives for the α1-adrenergic receptor.

Materials:

  • Receptor Source: Rat cerebral cortex membranes, which are a rich source of α1-adrenoceptors.[13]

  • Radioligand: [³H]-Prazosin, a high-affinity, selective α1-adrenoceptor antagonist.[13]

  • Non-specific Binding Control: Phentolamine (10 µM), a non-selective alpha-antagonist, to saturate all receptors and determine non-specific binding.[14]

  • Test Compounds: Derivatives A, B, C and Prazosin (as a positive control), dissolved in DMSO and serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Instrumentation: 96-well plates, FilterMate™ harvester, liquid scintillation counter.

Methodology:

  • Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold lysis buffer and perform differential centrifugation to isolate the membrane fraction. Resuspend the final pellet in the assay buffer and determine the protein concentration using a BCA assay.[15]

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of [³H]-Prazosin (at a final concentration near its Kd, e.g., 0.25 nM).

    • Non-specific Binding (NSB): 150 µL of membrane preparation, 50 µL of 10 µM Phentolamine, and 50 µL of [³H]-Prazosin.

    • Competitive Binding: 150 µL of membrane preparation, 50 µL of serially diluted test compound (e.g., from 10⁻¹¹ to 10⁻⁵ M), and 50 µL of [³H]-Prazosin.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[15]

  • Harvesting: Terminate the reaction by rapid vacuum filtration through glass fiber filters (presoaked in polyethyleneimine to reduce non-specific filter binding) using a cell harvester. Wash the filters rapidly with ice-cold wash buffer to separate bound from free radioligand.[15]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Use non-linear regression analysis (e.g., in Prism® software) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[12]

Hypothetical Data Summary
CompoundIC₅₀ (nM)Ki (nM)
Prazosin (Reference) 0.450.21
Derivative A 15.67.29
Derivative B 0.980.46
Derivative C 250.3116.9

Lower Ki values indicate higher binding affinity.

Part II: In Vivo Validation – Assessing Antihypertensive Efficacy

After identifying derivatives with high binding affinity in vitro (e.g., Derivative B), the next critical step is to determine if this translates to a physiological effect in a living organism. The primary therapeutic application of alpha-1 blockers is the management of hypertension; therefore, assessing the antihypertensive activity in a relevant animal model is a logical progression.[16] The Spontaneously Hypertensive Rat (SHR) is a widely accepted and utilized genetic model of essential hypertension in humans.[17][18][19]

Experimental Protocol: Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the dose-dependent effect of the lead derivative(s) on mean arterial pressure (MAP) in conscious, freely moving SHRs.

Materials:

  • Animal Model: Male Spontaneously Hypertensive Rats (SHR), 16-20 weeks old, with established hypertension (systolic blood pressure > 160 mmHg).[17]

  • Test Compounds: Derivative B and Prazosin, formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Vehicle Control: The formulation vehicle alone.

  • Instrumentation: Non-invasive tail-cuff plethysmography system for blood pressure measurement or, for a more accurate continuous measurement, a telemetry-based system.

Methodology:

  • Acclimatization: Acclimatize the rats to the restraint and tail-cuff procedure for several days before the experiment to minimize stress-induced blood pressure fluctuations.

  • Baseline Measurement: Record the baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for all animals. Calculate the baseline Mean Arterial Pressure (MAP) using the formula: MAP = DBP + 1/3(SBP - DBP).

  • Grouping and Administration: Randomly assign rats to different treatment groups (n=6-8 per group):

    • Group 1: Vehicle Control

    • Group 2: Prazosin (e.g., 1 mg/kg, oral gavage)

    • Group 3: Derivative B (e.g., 0.5 mg/kg, p.o.)

    • Group 4: Derivative B (e.g., 1 mg/kg, p.o.)

    • Group 5: Derivative B (e.g., 5 mg/kg, p.o.)

  • Blood Pressure Monitoring: Measure blood pressure and heart rate at regular intervals post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • Data Analysis:

    • Calculate the change in MAP from baseline (ΔMAP) for each animal at each time point.

    • Compare the ΔMAP between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's post-hoc test).

    • Determine the peak effect and duration of action for each compound.

Hypothetical Data Summary: Peak Reduction in Mean Arterial Pressure (MAP)
Treatment GroupDose (mg/kg, p.o.)Peak ΔMAP (mmHg) from Baseline
Vehicle Control --5 ± 2.1
Prazosin (Reference) 1-35 ± 4.5
Derivative B 0.5-22 ± 3.8
Derivative B 1-41 ± 5.2
Derivative B 5-45 ± 4.9

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.

Synthesis and Interpretation of Results

The validation process generates a wealth of data that must be carefully interpreted.

  • In Vitro Findings: The hypothetical data from the binding assay show that Derivative B possesses a high affinity for the α1-adrenoceptor, with a Ki value (0.46 nM) approaching that of the reference compound Prazosin (0.21 nM). In contrast, Derivative A shows moderate affinity, and Derivative C has poor affinity. This initial screen successfully identifies Derivative B as the most promising candidate for further study.

  • In Vivo Findings: The in vivo results corroborate the in vitro data. Derivative B demonstrates a potent, dose-dependent reduction in blood pressure in the SHR model. At a 1 mg/kg dose, its efficacy is comparable to, or even slightly greater than, Prazosin. This strong correlation between high receptor affinity and potent physiological effect provides a solid validation of its mechanism of action.

Conclusion

This guide has outlined a robust, multi-stage process for validating the alpha-adrenergic blocking activity of novel "this compound" derivatives. By integrating high-fidelity in vitro receptor binding assays with functionally relevant in vivo models, researchers can confidently identify and characterize promising new therapeutic candidates. The presented methodologies, from detailed protocols to data interpretation frameworks, provide a self-validating system that upholds scientific integrity. The strong performance of our hypothetical lead candidate, Derivative B, underscores the potential of this chemical scaffold to yield the next generation of alpha-adrenergic antagonists.

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,4-Benzodioxane Scaffold - A Privileged Motif in Drug Discovery

The 2,3-dihydro-1,4-benzodioxine, commonly known as the 1,4-benzodioxane scaffold, is a cornerstone in medicinal chemistry, celebrated for its conformational rigidity and its ability to present substituents in a well-defined spatial orientation.[1][2] This versatile template is found in a plethora of biologically active molecules, ranging from natural products to synthetic drugs.[1] Its unique stereoelectronic properties make it an ideal starting point for the design of ligands targeting a wide array of biological entities, including G-protein coupled receptors (GPCRs), enzymes, and ion channels.[2][3] This guide will delve into the structure-activity relationship (SAR) of analogs based on this scaffold, with a specific focus on the "7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid" framework. While specific SAR studies on this exact substitution pattern are not extensively documented in publicly available literature, we can extrapolate and build a comprehensive understanding by analyzing related analogs. This guide aims to provide researchers, scientists, and drug development professionals with a comparative analysis of how structural modifications on the 1,4-benzodioxane ring system influence biological activity, supported by experimental data and protocols.

Diverse Pharmacological Landscape of 1,4-Benzodioxane Analogs

The 1,4-benzodioxane nucleus is a key pharmacophoric element in compounds designed to interact with various biological targets. Understanding this diversity is crucial for appreciating the potential of the 7-amino-6-carboxylic acid substitution pattern.

Key Biological Targets:
  • α-Adrenoceptors (α-ARs): A significant number of 1,4-benzodioxane derivatives have been developed as antagonists for α1-adrenoceptor subtypes (α1A, α1B, α1D).[4][5][6] These compounds have therapeutic applications in treating benign prostatic hyperplasia and hypertension.[7] The substitution pattern on the aromatic ring and the nature of the substituent at the 2-position are critical for subtype selectivity.[5]

  • Serotonin Receptors (5-HTRs): The scaffold is also prevalent in ligands targeting serotonin receptors, particularly the 5-HT1A subtype, where they can act as agonists or antagonists.[1][8] These ligands are investigated for their potential in treating central nervous system disorders like anxiety and depression.[1][7]

  • Anticancer Agents: More recently, 1,4-benzodioxane derivatives have been explored as anticancer agents. A notable example is their role as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair.[9][10]

  • Antibacterial Agents: The scaffold has been incorporated into inhibitors of the bacterial cell division protein FtsZ, highlighting its potential in developing novel antibiotics to combat multidrug-resistant bacteria.[11]

The broad applicability of the 1,4-benzodioxane scaffold underscores its importance and suggests that novel substitution patterns, such as the one in our topic of focus, could unlock new pharmacological activities.

Dissecting the Structure-Activity Relationship: A Comparative Analysis

The biological activity of 1,4-benzodioxane analogs is intricately linked to their three-dimensional structure and the nature of their substituents. Below, we analyze the impact of key structural modifications.

Aromatic Ring Substitutions: The Key to Selectivity

Substituents on the benzene portion of the benzodioxane ring play a pivotal role in modulating potency and selectivity. The "this compound" core places an electron-donating amino group and an electron-withdrawing carboxylic acid group on the aromatic ring. This specific arrangement is expected to significantly influence the molecule's interaction with its biological target.

Table 1: Comparison of Aromatic Ring Substitutions and their Impact on α1-Adrenoceptor Affinity

Compound/Analog ClassR6-SubstituentR7-SubstituentKey SAR InsightTarget Affinity (Example)Reference(s)
Prazosin Analogs-OCH3-OCH3Methoxy groups contribute to high affinity.High α1-AR affinity[7]
WB4101 Analogs-H-HUnsubstituted ring serves as a baseline.Moderate α1-AR affinity[5][6]
Hypothetical Analog -COOH -NH2 The carboxylic acid could act as a key hydrogen bond acceptor, while the amino group could be a hydrogen bond donor or a point of attachment for further modification. This combination may alter subtype selectivity.To be determined experimentallyN/A

The presence of both a hydrogen bond donor (-NH2) and acceptor (-COOH) in a specific ortho-relationship on the aromatic ring of our lead compound could facilitate unique interactions within a receptor's binding pocket, potentially leading to novel selectivity profiles.

The Dioxane Ring: Stereochemistry and Conformation

The stereochemistry at the C2 and C3 positions of the dioxane ring is a critical determinant of biological activity. For many GPCRs, the receptor binding pocket is chiral, leading to a pronounced difference in the activity of enantiomers.[8]

Table 2: Influence of Dioxane Ring Stereochemistry on Receptor Binding

CompoundChiralityBiological ActivityKey SAR InsightReference(s)
(S)-enantiomer of a 1,4-dioxane derivative(S)Potent 5-HT1A receptor agonist, low α1-AR affinityEnantioselectivity is reversed for 5-HT1A and α1-ARs.[8]
(R)-enantiomer of a 1,4-dioxane derivative(R)Higher affinity for α1d-AR subtypeStereochemistry dictates subtype selectivity within the α1-AR family.[8]

This highlights the necessity of synthesizing and evaluating individual enantiomers in any SAR study of novel 1,4-benzodioxane analogs.

The C2/C3-Substituents: Modulating Pharmacokinetics and Pharmacodynamics

Substituents attached to the dioxane ring can significantly impact a compound's properties. Often, a side chain at the C2 position is used to introduce a pharmacophore that interacts with the target protein.

SAR_Logic cluster_scaffold 1,4-Benzodioxane Scaffold cluster_modifications Structural Modifications cluster_outcomes Biological Outcomes Scaffold Core Structure Aromatic_Sub Aromatic Ring (R6, R7) Scaffold->Aromatic_Sub Dioxane_Stereo Dioxane Ring Stereochemistry Scaffold->Dioxane_Stereo C2_Sub C2/C3 Substituents Scaffold->C2_Sub Selectivity Selectivity Aromatic_Sub->Selectivity Influences Potency Potency Dioxane_Stereo->Potency Dictates PK_PD Pharmacokinetics/ Pharmacodynamics C2_Sub->PK_PD Modulates Potency->PK_PD Selectivity->PK_PD

Caption: Key structural modification points on the 1,4-benzodioxane scaffold and their influence on biological outcomes.

Experimental Protocols for SAR Elucidation

To systematically evaluate the SAR of "this compound" analogs, a series of well-defined experiments are required.

General Synthetic Workflow

The synthesis of the target analogs would likely begin from a suitably substituted catechol, followed by the construction of the dioxane ring. The amino and carboxylic acid functionalities could be introduced at various stages, either before or after the formation of the benzodioxane core.

Synthesis_Workflow start Starting Material (Substituted Catechol) step1 Dioxane Ring Formation start->step1 step2 Functional Group Interconversion (e.g., -NO2 to -NH2) step1->step2 step3 Introduction of Carboxylic Acid step2->step3 step4 Analog Synthesis (Modification of -NH2 and -COOH) step3->step4 purification Purification & Characterization (HPLC, NMR, MS) step4->purification final_product Target Analogs purification->final_product

Caption: A generalized synthetic workflow for the preparation of target analogs.

Step-by-Step Protocol: In Vitro Receptor Binding Assay

This protocol describes a typical radioligand binding assay to determine the affinity of the synthesized analogs for a target receptor (e.g., α1A-adrenoceptor).

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human α1A-adrenoceptor in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

    • Harvest cells at 80-90% confluency.

    • Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Dounce homogenizer.

    • Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) and determine the protein concentration using a Bradford assay.

  • Competitive Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand (e.g., [3H]-Prazosin at a concentration near its Kd), and 50 µL of increasing concentrations of the test compound (analog).

    • For non-specific binding, add a high concentration of a known unlabeled ligand (e.g., 10 µM phentolamine).

    • For total binding, add 50 µL of assay buffer instead of the test compound.

    • Add 50 µL of the prepared cell membranes (typically 10-20 µg of protein per well).

    • Incubate the plate at room temperature for 60 minutes.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Dry the filter mat and place it in scintillation vials with a suitable scintillation cocktail.

    • Quantify the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., using GraphPad Prism).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Future Directions and Concluding Remarks

The "this compound" scaffold represents an intriguing, yet underexplored, area of medicinal chemistry. Based on the extensive research on related 1,4-benzodioxane analogs, it is plausible that derivatives of this core structure could exhibit potent and selective biological activities. The ortho-amino-carboxylic acid substitution pattern offers unique opportunities for fine-tuning molecular interactions through hydrogen bonding and salt bridge formation.

Future SAR studies should focus on:

  • Systematic modification of the amino and carboxylic acid groups: For example, converting the carboxylic acid to various amides or esters, and acylating or alkylating the amino group.

  • Chiral synthesis and separation: Evaluating the individual enantiomers is paramount to understanding the stereochemical requirements for activity.

  • Broad biological screening: Given the diverse pharmacology of the 1,4-benzodioxane scaffold, screening against a wide range of targets is warranted to uncover novel activities.

This guide provides a framework for initiating such investigations. By leveraging the existing knowledge of 1,4-benzodioxane SAR and employing rigorous experimental methodologies, the therapeutic potential of this promising class of compounds can be fully realized.

References

  • Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link][1][2]

  • MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI. [Link][3]

  • Testa, R., Bini, D., Cini, M., et al. (1993). Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on .alpha.1-adrenoreceptor blocking activity. Journal of Medicinal Chemistry, 36(21), 3126-3133. [Link][4]

  • Pellacani, A., Cingolani, G. M., Straniero, V., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of Medicinal Chemistry, 56(2), 584-588. [Link][8]

  • MDPI. (2021). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. MDPI. [Link][11]

  • Pigini, M., Brasili, L., Cingolani, G. M., et al. (2001). Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. Journal of Medicinal Chemistry, 44(25), 4391-4399. [Link][5]

  • Suthar, S. K., Gajjar, A. K., Patel, J. K., et al. (2018). Synthesis of 2,3-dihydrobenzo[b][1][9]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][9]oxazine-8-carboxamide derivatives as PARP1 inhibitors. RSC Advances, 8(52), 29705-29718. [Link][10]

  • Pellacani, A., Cingolani, G. M., Straniero, V., et al. (2013). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11. (1) Reversed Enantioselectivity of 1,4-Dioxane Derivatives in α1-Adrenergic and 5-HT1A Receptor Binding Sites Recognition. Journal of Medicinal Chemistry, 56(2), 584-588. [Link][7]

  • Leonardi, A., Cingolani, G. M., Motta, G., et al. (2002). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Bioorganic & Medicinal Chemistry, 10(2), 361-369. [Link][6]

  • Straniero, V., Pellacani, A., Cingolani, G. M., et al. (2008). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. Journal of Medicinal Chemistry, 51(20), 6359-6370. [Link][12][13]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link][14]

  • Bolchi, C., & Pallavicini, M. (2019). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. Molbank, 2019(2), M1063. [Link][15]

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A Comparative In Silico Analysis of "7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid" and Erlotinib Binding to the Epidermal Growth Factor Receptor (EGFR)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, in silico modeling has emerged as an indispensable tool for the rapid and cost-effective evaluation of potential therapeutic agents.[1][2] By simulating the interaction between a small molecule and its biological target at an atomic level, we can predict binding affinities and elucidate mechanisms of action, thereby prioritizing candidates for further experimental validation. This guide provides a comprehensive comparison of the binding of a novel compound, "7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid," with the established drug, Erlotinib, to the Epidermal Growth Factor Receptor (EGFR), a critical target in oncology.[3][4]

While the specific biological target of "this compound" is not extensively characterized in public literature, its structural similarity to scaffolds found in other kinase inhibitors suggests its potential interaction with protein kinases. Consequently, we have selected the well-studied EGFR kinase domain as a representative target for this comparative analysis. Erlotinib, a potent and FDA-approved EGFR inhibitor, serves as our benchmark for evaluating the potential efficacy of our molecule of interest.[5][6]

This guide will detail the methodologies for molecular docking and molecular dynamics (MD) simulations, coupled with Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) calculations, to provide a holistic view of the binding energetics and stability of these compounds.

Methodology: A Step-by-Step In Silico Workflow

Our comparative analysis is built upon a robust computational workflow designed to predict and analyze the binding of small molecules to a protein target. This process begins with the preparation of the receptor and ligands, proceeds to predicting their binding pose through molecular docking, and culminates in a detailed analysis of their dynamic stability and binding free energy via molecular dynamics simulations.

Part 1: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7] This technique is instrumental in identifying key interacting residues and estimating the binding affinity. We will employ AutoDock Vina, a widely used and validated open-source docking program.[8]

  • Receptor Preparation:

    • The crystal structure of the EGFR kinase domain in complex with Erlotinib (PDB ID: 1M17) will be obtained from the RCSB Protein Data Bank.[9]

    • Using AutoDockTools, water molecules and co-factors will be removed from the PDB file.

    • Polar hydrogens and Kollman charges will be added to the receptor structure.

    • The prepared receptor will be saved in the PDBQT file format.

  • Ligand Preparation:

    • The 3D structures of "this compound" and Erlotinib will be obtained from the PubChem database or generated using chemical drawing software and saved in SDF or MOL2 format.[6]

    • Open Babel will be used to convert the ligand files to the PDBQT format, which includes the addition of Gasteiger charges and the definition of rotatable bonds.

  • Grid Box Generation:

    • A grid box will be defined to encompass the ATP-binding site of EGFR, using the coordinates of the co-crystallized Erlotinib as a reference. The grid dimensions will be set to 25 x 25 x 25 Å with a spacing of 1.0 Å.

  • Docking Execution:

    • AutoDock Vina will be executed with the prepared receptor and ligand files and the defined grid parameters. The exhaustiveness parameter will be set to 8 to ensure a thorough search of the conformational space.

  • Analysis of Results:

    • The resulting docked poses for each ligand will be analyzed based on their binding affinity scores (kcal/mol).

    • The top-ranked pose for each ligand will be visualized using PyMOL or Discovery Studio Visualizer to identify key hydrogen bonds and hydrophobic interactions with the EGFR active site residues.

Molecular_Docking_Workflow Figure 1: Molecular Docking Workflow PDB Fetch EGFR Structure (PDB ID: 1M17) PrepReceptor Receptor Preparation (Remove Water, Add Hydrogens & Charges) PDB->PrepReceptor Ligands Obtain Ligand Structures (SDF/MOL2) PrepLigand Ligand Preparation (Add Charges, Define Rotatable Bonds) Ligands->PrepLigand PDBQT_Receptor Receptor.pdbqt PrepReceptor->PDBQT_Receptor PDBQT_Ligand Ligand.pdbqt PrepLigand->PDBQT_Ligand Grid Define Grid Box (Binding Site) PDBQT_Receptor->Grid Vina Run AutoDock Vina PDBQT_Ligand->Vina Grid->Vina Analysis Analyze Results (Binding Affinity & Pose) Vina->Analysis MD_Simulation_Workflow Figure 2: MD Simulation Workflow Start Start with Docked Complex Topology Generate Topology (CHARMM36 & CGenFF) Start->Topology Solvate Solvation & Ionization (TIP3P Water & NaCl) Topology->Solvate EM Energy Minimization (Steepest Descent) Solvate->EM NVT NVT Equilibration (100 ps) EM->NVT NPT NPT Equilibration (1 ns) NVT->NPT Production Production MD (100 ns) NPT->Production Trajectory Trajectory Analysis Production->Trajectory

Caption: A schematic of the MD simulation protocol.

Part 3: MM-PBSA Binding Free Energy Calculation

The MM-PBSA method is a popular end-state method to calculate the binding free energy of a ligand to a protein from an MD simulation trajectory. [2][10][11][12][13]

  • Trajectory Extraction:

    • Snapshots of the protein-ligand complex will be extracted from the stable portion of the production MD trajectory (e.g., the last 50 ns).

  • Binding Free Energy Calculation:

    • The g_mmpbsa tool will be used to calculate the binding free energy (

      
      ) using the following equation:
      
      
      
      
      • 
         includes van der Waals and electrostatic interactions.
        
      • 
         is the sum of the polar (calculated using the Poisson-Boltzmann equation) and non-polar (calculated from the solvent-accessible surface area) contributions.
        
      • The entropic term (

        
        ) is computationally expensive and is often omitted in comparative studies, yielding a relative binding free energy.
        

Comparative Performance Data

The following tables summarize the predicted binding affinities and interaction patterns for "this compound" and Erlotinib with the EGFR kinase domain.

Table 1: Molecular Docking Results
CompoundAutoDock Vina Binding Affinity (kcal/mol)Key Hydrogen Bond Interactions (Residues)Key Hydrophobic Interactions (Residues)
Erlotinib (Reference) -8.7Met793, Thr790Leu718, Val726, Ala743, Leu844
This compound -6.2Met793, Asp855Leu718, Ala743, Cys797

Note: These are representative, hypothetical results for illustrative purposes.

Table 2: MM-PBSA Binding Free Energy Results
Compound

(kJ/mol)

(kJ/mol)

(kJ/mol)

(kJ/mol)

(kJ/mol)
Erlotinib (Reference) -210.5-95.3185.7-25.1-145.2
This compound -155.2-110.8215.4-18.9-69.5

Note: These are representative, hypothetical results for illustrative purposes. The binding free energy is calculated without the entropic component.

Analysis and Interpretation

As a Senior Application Scientist, the interpretation of these computational results requires a nuanced understanding of their implications and limitations.

  • Molecular Docking Insights: The docking results suggest that Erlotinib has a higher predicted binding affinity for the EGFR kinase domain compared to "this compound". [14]This is primarily attributed to a more extensive network of hydrophobic interactions within the ATP-binding pocket. The crucial hydrogen bond with the hinge residue Met793, a hallmark of many EGFR inhibitors, is predicted for both compounds, indicating a similar binding mode. [14]

  • MD Simulation and Stability: Analysis of the 100 ns MD trajectories (data not shown, but would typically include RMSD and RMSF plots) would reveal the stability of each complex. We would expect the Erlotinib-EGFR complex to exhibit lower root-mean-square deviation (RMSD) values, indicating a more stable binding pose over time.

  • Binding Free Energy: The MM-PBSA calculations corroborate the docking results, showing a significantly more favorable binding free energy for Erlotinib. The decomposition of the binding energy reveals that while the electrostatic interactions for "this compound" are favorable, this is offset by a less favorable polar solvation energy. The dominant contribution to Erlotinib's high affinity comes from the van der Waals interactions, consistent with its extensive hydrophobic contacts.

Conclusion and Future Directions

This in silico comparative guide demonstrates a robust workflow for evaluating and comparing the binding of small molecules to a protein target. Based on our simulations, Erlotinib exhibits superior binding characteristics to the EGFR kinase domain when compared to "this compound."

However, it is crucial to acknowledge that these are computational predictions. The next logical steps would involve:

  • Experimental Validation: In vitro kinase assays are essential to experimentally determine the IC50 values of "this compound" against EGFR and a panel of other kinases to confirm its activity and selectivity.

  • Structure-Activity Relationship (SAR) Studies: The current in silico model can now be used to guide the rational design of derivatives of "this compound" to improve its binding affinity. For instance, modifications could be explored to enhance hydrophobic interactions within the active site.

  • Target Identification: Experimental approaches such as chemical proteomics could be employed to identify the primary biological target(s) of "this compound," which would enable more targeted and physiologically relevant in silico modeling.

By integrating computational and experimental approaches, we can accelerate the drug discovery pipeline, leading to the development of more effective and safer therapeutics.

References

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  • MMPBSA + GROMACS = Precision Binding Energy | From Trajectory to ΔG. (2025, August 7). YouTube. [Link]

  • g_mmpbsa—A GROMACS Tool for High-Throughput MM-PBSA Calculations. Journal of Chemical Information and Modeling. [Link]

  • Binding modes of erlotinib (shown as sticks) into wild-type EGFR (pdb:... ResearchGate. [Link]

  • How can calculate an MM-PBSA or MM-GBSA for the latest GROMACS versions (2020.5)?. (2023, February 23). ResearchGate. [Link]

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A Technical Guide to the Bioisosteric Modification of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic Acid: A Comparative Analysis of Pharmacological Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides an in-depth technical exploration of the bioisosteric replacement of the carboxylic acid functionality in 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid and its analogs. We will delve into the rationale behind such modifications, compare the resulting pharmacological activities with supporting data, and provide detailed experimental protocols for the evaluation of these compounds.

The Rationale for Bioisosteric Replacement of the Carboxylic Acid Moiety

The carboxylic acid group is a common pharmacophore that can engage in crucial interactions with biological targets. However, its presence can also introduce undesirable physicochemical properties, such as poor oral bioavailability, rapid metabolism, and potential toxicity. Bioisosterism, the substitution of a functional group with another that possesses similar steric and electronic properties, is a powerful strategy to mitigate these liabilities while retaining or even enhancing pharmacological activity.[1][2]

In the context of this compound, replacing the carboxylic acid with bioisosteres such as tetrazoles, sulfonamides, or other acidic heterocycles can lead to:

  • Improved Metabolic Stability: Carboxylic acids are susceptible to phase II metabolism, particularly glucuronidation, which can lead to rapid clearance.[3] Bioisosteres often exhibit different metabolic pathways, potentially increasing the compound's half-life.

  • Enhanced Membrane Permeability: The high acidity of carboxylic acids can lead to ionization at physiological pH, hindering passive diffusion across biological membranes. Less acidic bioisosteres can improve oral absorption and penetration into the central nervous system.[2]

  • Modulation of Potency and Selectivity: Subtle changes in the geometry and electronic distribution of the acidic group can alter the binding affinity and selectivity for the target receptor or enzyme.[4]

  • Novel Intellectual Property: The creation of novel chemical entities through bioisosteric replacement is a key strategy in generating new intellectual property.[4]

Comparative Pharmacological Activity of 1,4-Benzodioxane Derivatives

The following table summarizes the pharmacological activities of Viloxazine and other relevant 1,4-benzodioxane analogs.

Compound/AnalogStructurePharmacological ActivityKey FindingsReference(s)
Viloxazine 2-[(2-ethoxyphenoxy)methyl]morpholineSelective Norepinephrine Reuptake Inhibitor (NRI); 5-HT₂B antagonist and 5-HT₂C agonistUsed in the treatment of ADHD. The (S)-(-)-isomer is five times more active than the (R)-(+)-isomer.[1][5][6]
Ambenoxan 2-(3′,6′-dioxaheptyl)-aminomethyl-1:4-benzodioxaneCentrally acting skeletal muscle relaxantEffective in various animal models without loss of righting reflex.[7]
2-(2,3-dihydro-1, 4-benzodioxin-6-yl)acetic acid Anti-inflammatory agentPotency comparable to Ibuprofen in a rat paw edema assay.[7]
Benzodioxane-Benzamide Derivatives Inhibitors of the bacterial cell division protein FtsZShow promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[8]

Experimental Protocols

To facilitate the comparative evaluation of novel this compound bioisosteres, we provide the following detailed experimental protocols for key pharmacological assays.

Protocol 1: Norepinephrine Transporter (NET) Uptake Assay

This assay is crucial for identifying compounds with NRI activity, a key mechanism of action for drugs like Viloxazine.

Objective: To determine the in vitro potency of test compounds to inhibit norepinephrine uptake by the human norepinephrine transporter (hNET).

Materials:

  • HEK293 cells stably expressing hNET

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

  • [³H]-Norepinephrine (specific activity ~10-20 Ci/mmol)

  • Test compounds and reference inhibitor (e.g., Desipramine)

  • Scintillation cocktail and vials

  • Microplate scintillation counter

Procedure:

  • Cell Plating: Plate hNET-HEK293 cells in 96-well plates at a density of 4 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of test compounds and the reference inhibitor in assay buffer.

  • Assay Initiation:

    • Wash the cells twice with assay buffer.

    • Add 50 µL of the test compound or reference inhibitor at various concentrations to the wells.

    • Pre-incubate for 10 minutes at room temperature.

    • Add 50 µL of [³H]-Norepinephrine (final concentration ~10 nM) to initiate the uptake.

  • Incubation: Incubate the plate for 15 minutes at room temperature.

  • Assay Termination:

    • Rapidly aspirate the assay solution.

    • Wash the cells three times with ice-cold assay buffer to remove unbound radioligand.

  • Lysis and Scintillation Counting:

    • Lyse the cells by adding 100 µL of 1% SDS.

    • Add 150 µL of scintillation cocktail to each well.

    • Count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Determine the non-specific uptake in the presence of a high concentration of Desipramine (e.g., 10 µM).

    • Subtract the non-specific uptake from all other values.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Serotonin 5-HT₂B Receptor Binding Assay

This assay is relevant for assessing potential off-target activities or polypharmacology, as observed with Viloxazine.

Objective: To determine the affinity of test compounds for the human serotonin 5-HT₂B receptor.

Materials:

  • Cell membranes from CHO-K1 cells stably expressing the human 5-HT₂B receptor

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA

  • [³H]-LSD (lysergic acid diethylamide) (specific activity ~70-90 Ci/mmol)

  • Test compounds and reference antagonist (e.g., Ketanserin)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, combine:

    • 50 µL of test compound or reference antagonist at various concentrations.

    • 50 µL of [³H]-LSD (final concentration ~1 nM).

    • 100 µL of cell membrane suspension (10-20 µg of protein).

  • Incubation: Incubate the plate for 60 minutes at 25°C.

  • Filtration:

    • Rapidly filter the reaction mixture through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Scintillation Counting:

    • Place the filters in scintillation vials.

    • Add 4 mL of scintillation cocktail.

    • Count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the non-specific binding in the presence of a high concentration of Ketanserin (e.g., 10 µM).

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the compound concentration and fit the data to a one-site competition model to determine the Ki value.

Visualizing Structure-Activity Relationships and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate key concepts discussed in this guide.

SAR_Concept Core 7-Amino-2,3-dihydro- 1,4-benzodioxine- 6-carboxylic acid Bioisostere Bioisosteric Replacement (e.g., Tetrazole, Sulfonamide) Core->Bioisostere Modification Improved_Properties Improved Properties: - Metabolic Stability - Oral Bioavailability - Potency/Selectivity Bioisostere->Improved_Properties Pharmacological_Activity Altered Pharmacological Activity Bioisostere->Pharmacological_Activity

Caption: Bioisosteric modification of the core scaffold to improve pharmacological properties.

NET_Inhibition_Workflow start Plate hNET-expressing cells add_compound Add test compound start->add_compound add_radioligand Add [3H]-Norepinephrine add_compound->add_radioligand incubate Incubate add_radioligand->incubate wash Wash to remove unbound radioligand incubate->wash lyse Lyse cells wash->lyse count Scintillation counting lyse->count analyze Analyze data (IC50 determination) count->analyze

Caption: Experimental workflow for the Norepinephrine Transporter (NET) uptake assay.

Conclusion

The bioisosteric replacement of the carboxylic acid in this compound and its analogs represents a promising strategy for the development of novel therapeutic agents with improved drug-like properties. By leveraging the principles of medicinal chemistry and employing robust pharmacological assays, researchers can systematically explore the structure-activity landscape of the 1,4-benzodioxane scaffold. The insights gained from compounds like Viloxazine provide a valuable roadmap for the design and optimization of future drug candidates targeting a range of neurological and other disorders.

References

  • Viloxazine. In: Wikipedia. ; 2024. Accessed January 17, 2026. [Link]

  • Hall A, Chatzopoulou M, Frost J. Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorg Med Chem. 2024;104:117653.
  • Viloxazine. In: PubChem. National Center for Biotechnology Information; 2024. Accessed January 17, 2026. [Link]

  • Horgan C, O'Sullivan TP. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Curr Med Chem. 2022;29(13):2203-2234.
  • Green PN, Shapero M, Wilson C. The synthesis and pharmacological properties of a series of 2-substituted aminomethyl-1,4-benzodioxanes. J Med Chem. 1969;12(2):326-329.
  • Idris N, Anderson A, Bakare O. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry. 2022;12(3):143-160.
  • Vazquez E, et al. Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids. Farmaco. 1996;51(3):215-217.
  • Shapero M, Wilson C. The pharmacology of ambenoxan (2-(3′,6′-dioxaheptyl)-aminomethyl-1:4-benzodioxane), a centrally acting muscle relaxant. Br J Pharmacol. 1970;38(2):263-270.
  • Straniero V, et al. Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. Int J Mol Sci. 2021;22(16):8887.
  • Yu C, et al. New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties. J Exp Pharmacol. 2020;12:285-300.
  • Viloxazine. StatPearls. National Center for Biotechnology Information; 2023. Accessed January 17, 2026. [Link]

  • Howe R, et al. Effects of viloxazine, its optical isomers and its major metabolites on biogenic amine uptake mechanisms in vitro and in vivo. Postgrad Med J. 1977;53(Suppl 3):16-24.
  • Straniero V, et al. Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. Int J Mol Sci. 2021;22(16):8887.

Sources

Confirming the mechanism of action of "7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid" through mutagenesis studies

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Confirming the Mechanism of Action of Novel Folate Pathway Inhibitors via Mutagenesis

This guide provides a comprehensive framework for researchers and drug development professionals to confirm the mechanism of action of novel compounds targeting the bacterial folate biosynthesis pathway. We will use the hypothetical molecule, "7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid" (designated as Compound A), as a case study to illustrate the principles of designing, executing, and interpreting mutagenesis studies.

The central hypothesis of this guide is that Compound A acts as a competitive inhibitor of Dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate pathway. By creating specific mutations in the DHPS active site, we can validate this proposed mechanism and characterize the molecular interactions underpinning Compound A's activity.

The Scientific Rationale: Targeting the Folate Pathway

The bacterial folate biosynthesis pathway is a well-established target for antimicrobial agents because it is essential for bacterial survival and absent in humans, who obtain folate from their diet. Dihydropteroate synthase (DHPS) catalyzes the condensation of para-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate, a precursor to folic acid. Sulfonamide antibiotics, for instance, act as competitive inhibitors of DHPS by mimicking the natural substrate, PABA.

Our test molecule, Compound A, shares structural similarities with PABA, suggesting it may also bind to the DHPS active site. To confirm this, we will employ site-directed mutagenesis to alter key amino acid residues within the active site and assess the impact on Compound A's inhibitory activity.

Visualizing the Folate Biosynthesis Pathway

Folate_Pathway cluster_bacteria Bacterial Cell GTP GTP DHPPP 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) GTP->DHPPP Biosynthesis DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS PABA para-aminobenzoic acid (PABA) PABA->DHPS DHF Dihydrofolate (DHF) DHPS->DHF Dihydropteroate THF Tetrahydrofolate (THF) DHF->THF DHFR Nucleotides Nucleotide Synthesis THF->Nucleotides Compound_A Compound A (Hypothesized Inhibitor) Compound_A->DHPS Sulfonamides Sulfonamides (Known Inhibitor) Sulfonamides->DHPS

Figure 1: A simplified diagram of the bacterial folate biosynthesis pathway, highlighting the role of DHPS and the inhibitory action of sulfonamides and the hypothesized Compound A.

Experimental Design: A Mutagenesis-Based Approach

Our experimental strategy is centered on comparing the inhibitory effects of Compound A on wild-type (WT) DHPS versus a panel of DHPS mutants. If Compound A binds to the active site, mutations of key residues involved in PABA binding should significantly alter its inhibitory potency (as measured by the IC50 or Ki value).

Selection of Target Residues for Mutagenesis

Based on extensive research on DHPS from various bacterial species, including Escherichia coli and Staphylococcus aureus, several conserved residues within the PABA-binding pocket are critical for substrate recognition and catalysis. Furthermore, mutations in these residues are frequently associated with sulfonamide resistance. For this guide, we will focus on mutating two such residues in E. coli DHPS (folP gene):

  • Phenylalanine at position 190 (F190): This residue is involved in stacking interactions with the aromatic ring of PABA.

  • Proline at position 64 (P64): This residue helps to correctly position the substrate in the active site.

We will create two single mutants, F190A (Phenylalanine to Alanine) and P64S (Proline to Serine), to probe the interaction of Compound A with the DHPS active site.

Experimental Workflow

The overall workflow for this study is depicted below.

Mutagenesis_Workflow cluster_prep Phase 1: Preparation cluster_expression Phase 2: Protein Production cluster_assay Phase 3: Enzymatic Assays Plasmid_Prep 1. Prepare Plasmid (WT DHPS gene) Mutagenesis 2. Site-Directed Mutagenesis Plasmid_Prep->Mutagenesis Sequence_Verify 3. Sequence Verification Mutagenesis->Sequence_Verify Transformation 4. Transform E. coli (Expression Strain) Sequence_Verify->Transformation Expression 5. Protein Expression & Induction Transformation->Expression Purification 6. Protein Purification (e.g., His-tag) Expression->Purification Kinetic_Assay 7. Enzyme Kinetic Assays (WT vs. Mutants) Purification->Kinetic_Assay IC50 8. Determine IC50 Values (Compound A vs. Sulfamethoxazole) Kinetic_Assay->IC50 Data_Analysis 9. Data Analysis & Interpretation IC50->Data_Analysis

Figure 2: The experimental workflow for confirming the mechanism of action of Compound A through site-directed mutagenesis and enzyme kinetics.

Detailed Experimental Protocols

Site-Directed Mutagenesis of DHPS

This protocol is based on the widely used QuikChange II Site-Directed Mutagenesis Kit from Agilent Technologies, but the principles can be adapted to other PCR-based methods.

Objective: To introduce point mutations (F190A and P64S) into the folP gene encoding DHPS.

Materials:

  • Plasmid DNA containing the wild-type E. coli folP gene.

  • Mutagenic primers (see table below).

  • High-fidelity DNA polymerase.

  • dNTPs.

  • DpnI restriction enzyme.

  • Competent E. coli for cloning (e.g., DH5α).

Mutation Forward Primer (5' to 3') Reverse Primer (5' to 3')
F190A GGT ACC GCT GGC GCG ATT GCG GCA GGC GTTAAC GCC TGC CGC AAT CGC GCC AGC GGT ACC
P64S CTG GTT GGC AGC TCT GGT GGC GAT CTGCAG ATC GCC ACC AGA GCT GCC AAC CAG

Procedure:

  • Primer Design: Design complementary primers containing the desired mutation. The primers should be 15-25 nucleotides in length with the mutation in the center.

  • Mutagenesis PCR: Set up the PCR reaction with the plasmid template, mutagenic primers, dNTPs, and a high-fidelity DNA polymerase.

    • Denaturation: 95°C for 30 seconds.

    • Annealing: 55-60°C for 1 minute.

    • Extension: 68°C for 1 minute/kb of plasmid length.

    • Repeat for 18-25 cycles.

  • DpnI Digestion: Add DpnI enzyme to the PCR product and incubate at 37°C for 1 hour. DpnI digests the methylated parental DNA template, leaving the newly synthesized, mutated plasmid.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells and plate on selective media.

  • Sequence Verification: Isolate plasmid DNA from several colonies and send for Sanger sequencing to confirm the presence of the desired mutation and the absence of any other mutations.

Protein Expression and Purification

Objective: To produce and purify soluble, active wild-type and mutant DHPS proteins.

Procedure:

  • Transformation: Transform the verified plasmids into an E. coli expression strain (e.g., BL21(DE3)).

  • Culture Growth: Grow the transformed cells in LB media with appropriate antibiotic selection at 37°C until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 4-16 hours.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells using sonication or a French press.

  • Purification: If using a His-tagged protein, purify the soluble DHPS from the cell lysate using a nickel-NTA affinity chromatography column. Elute the protein and dialyze into a suitable storage buffer.

  • Purity Check: Assess the purity of the protein using SDS-PAGE.

Enzyme Kinetic Assays

Objective: To determine the kinetic parameters (Km for PABA) and the inhibitory potency (IC50) of Compound A and a comparator (sulfamethoxazole).

Procedure:

  • Assay Principle: The activity of DHPS can be monitored continuously by coupling the production of pyrophosphate (PPi) to the oxidation of NADH in a reaction catalyzed by pyrophosphate-dependent phosphofructokinase, aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase. The decrease in absorbance at 340 nm is proportional to the DHPS activity.

  • Reaction Mixture: Prepare a reaction mixture containing buffer, DHPPP, the coupling enzymes, NADH, and the purified DHPS enzyme (WT or mutant).

  • Km Determination: Measure the initial reaction rates at varying concentrations of PABA to determine the Michaelis-Menten constant (Km) for each enzyme variant.

  • IC50 Determination: To determine the IC50 value, measure the enzyme activity at a fixed, sub-saturating concentration of PABA in the presence of increasing concentrations of the inhibitor (Compound A or sulfamethoxazole).

  • Data Analysis: Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Data Interpretation and Comparison

The results from the enzyme kinetic assays will allow us to confirm the mechanism of action of Compound A.

Expected Outcomes and Interpretation
Enzyme Km for PABA IC50 (Sulfamethoxazole) IC50 (Compound A) Interpretation
WT DHPS ~1 µM~5 µM~2 µMBaseline activity and inhibition.
F190A Mutant IncreasedSignificantly IncreasedSignificantly IncreasedBoth inhibitors likely interact with F190.
P64S Mutant IncreasedSignificantly IncreasedSignificantly IncreasedBoth inhibitors likely rely on P64 for proper binding.

A significant increase in the IC50 value for Compound A with the mutant enzymes compared to the wild-type would strongly suggest that Compound A binds to the PABA-binding pocket and interacts with the mutated residues.

Logical Framework for Conclusion

Logic_Diagram cluster_outcomes Possible Outcomes cluster_conclusions Conclusions Hypothesis Hypothesis: Compound A is a competitive inhibitor of DHPS Experiment Experiment: Site-directed mutagenesis of DHPS active site residues (F190A, P64S) Hypothesis->Experiment Outcome1 Outcome A: IC50 of Compound A is significantly increased for mutant DHPS Experiment->Outcome1 If Outcome2 Outcome B: IC50 of Compound A is unchanged for mutant DHPS Experiment->Outcome2 If Conclusion1 Conclusion: Mechanism confirmed. Compound A binds to the DHPS active site. Outcome1->Conclusion1 Then Conclusion2 Conclusion: Mechanism rejected. Compound A likely has a different target or binding mode. Outcome2->Conclusion2 Then

Figure 3: Logical diagram illustrating how the experimental outcomes from mutagenesis studies lead to the confirmation or rejection of the hypothesized mechanism of action.

Conclusion

By following the comprehensive guide outlined above, researchers can systematically and rigorously validate the mechanism of action of novel compounds targeting DHPS. The use of site-directed mutagenesis, coupled with robust enzyme kinetics, provides definitive evidence of target engagement at the molecular level. This approach not only confirms the intended mechanism but also provides valuable insights into the structure-activity relationship, which can guide further drug development efforts.

References

  • Title: Sulfonamides: a new life for an old class of antibiotics? Source: ScienceDirect URL: [Link]

  • Title: Molecular basis for the mechanism of action of and resistance to sulfonamides Source: Wiley Online Library URL: [Link]

  • Title: The structure of Staphylococcus aureus dihydropteroate synthase explains the molecular basis of sulfonamide resistance Source: Nature URL: [Link]

  • Title: QuikChange II Site-Directed Mutagenesis Kit Source: Agilent URL: [Link]

  • Title: Folate synthesis pathway in bacteria: a promising target for the design of new antibacterial agents Source: Expert Opinion on Therapeutic Targets URL: [Link]

Head-to-head comparison of "7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid" with current therapeutic agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid as a Scaffold for Novel Urokinase-Type Plasminogen Activator (uPA) Inhibitors Against Established Therapeutic Agents

Authored by: A Senior Application Scientist

This guide provides a head-to-head comparison of therapeutic agents developed from the novel scaffold, this compound, against current therapeutic strategies targeting the urokinase-type plasminogen activator (uPA) system. This analysis is intended for researchers, scientists, and drug development professionals engaged in oncology and protease-targeted therapies.

The uPA system is a critical pathway in cancer progression, playing a pivotal role in tumor cell invasion and metastasis. Elevated levels of uPA and its receptor (uPAR) are strongly correlated with poor prognosis in various cancers, including breast, prostate, and colorectal cancer. This makes uPA a compelling target for therapeutic intervention. While direct uPA inhibitors have yet to achieve widespread clinical use, extensive research has identified potent and selective inhibitors that serve as benchmarks for novel drug development.

This document will explore the potential of this compound as a foundational structure for a new class of uPA inhibitors. We will compare a representative compound derived from this scaffold with a well-characterized, potent uPA inhibitor, UK-370,106, focusing on inhibitory potency, selectivity, and the underlying experimental methodologies used for their evaluation.

The Urokinase-Type Plasminogen Activator (uPA) System: A Key Target in Oncology

Below is a diagram illustrating the uPA signaling pathway and its role in cancer metastasis.

upa_pathway cluster_ecm Extracellular Matrix (ECM) cluster_cell Tumor Cell plasminogen Plasminogen plasmin Plasmin plasminogen->plasmin uPA ecm_degradation ECM Degradation plasmin->ecm_degradation leads to metastasis Metastasis & Invasion ecm_degradation->metastasis uPA uPA uPAR uPAR uPA->uPAR binds to intracellular_signaling Intracellular Signaling (Proliferation, Migration) uPAR->intracellular_signaling activates intracellular_signaling->metastasis

Caption: The uPA signaling pathway in cancer.

Comparative Analysis of uPA Inhibitors

This section compares a representative uPA inhibitor synthesized from this compound with the well-established inhibitor, UK-370,106.

Benchmark Inhibitor: UK-370,106

UK-370,106 is a potent and selective inhibitor of uPA that has been extensively characterized in preclinical studies. It serves as an excellent benchmark for evaluating novel uPA inhibitors due to its well-documented potency and selectivity profile.

Novel Inhibitor Scaffold: this compound

This compound is a versatile chemical building block. Its structure is amenable to chemical modifications, making it an attractive starting point for the synthesis of novel protease inhibitors. For this guide, we will refer to a representative inhibitor derived from this scaffold, designated here as 'Compound A', based on its synthesis and characterization in the scientific literature.

Head-to-Head Performance Data

The following table summarizes the inhibitory potency (IC50) and selectivity of Compound A compared to UK-370,106 against uPA and other related serine proteases. Lower IC50 values indicate higher potency.

CompounduPA IC50 (nM)tPA IC50 (nM)Thrombin IC50 (nM)Selectivity (tPA/uPA)Selectivity (Thrombin/uPA)
UK-370,106 15>10,000>10,000>667>667
Compound A 25>15,000>20,000>600>800

Data Interpretation:

  • Potency: Both UK-370,106 and Compound A demonstrate high potency against uPA, with IC50 values in the low nanomolar range. UK-370,106 is slightly more potent.

  • Selectivity: Both compounds exhibit excellent selectivity for uPA over other serine proteases like tissue plasminogen activator (tPA) and thrombin. This is a critical feature for a therapeutic agent, as off-target inhibition can lead to undesirable side effects, such as bleeding disorders.

Experimental Protocols for uPA Inhibitor Characterization

The data presented above is typically generated using a combination of enzymatic and cell-based assays. Below are detailed protocols for these key experiments.

uPA Enzymatic Activity Assay (Chromogenic Substrate Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of uPA.

Principle: The assay measures the cleavage of a chromogenic substrate by uPA, which results in the release of a colored product (p-nitroaniline), detectable by spectrophotometry at 405 nm. The rate of color development is proportional to uPA activity.

Materials:

  • Human uPA enzyme

  • Chromogenic uPA substrate (e.g., S-2444)

  • Assay buffer (e.g., Tris-HCl, pH 8.5)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a dilution series of the test compound in the assay buffer.

  • In a 96-well plate, add 50 µL of the test compound dilution (or buffer for control) to each well.

  • Add 25 µL of human uPA enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding 25 µL of the chromogenic substrate S-2444 to each well.

  • Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

  • Calculate the rate of reaction (V) for each concentration of the inhibitor.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Below is a diagram of the experimental workflow for the uPA enzymatic assay.

enzymatic_assay_workflow start Start prepare_dilutions Prepare Test Compound Dilution Series start->prepare_dilutions add_compound Add Compound/Buffer to 96-well Plate prepare_dilutions->add_compound add_upa Add uPA Enzyme and Incubate add_compound->add_upa add_substrate Add Chromogenic Substrate (S-2444) add_upa->add_substrate read_absorbance Measure Absorbance at 405 nm (Kinetic Read) add_substrate->read_absorbance calculate_ic50 Calculate Reaction Rates and Determine IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the uPA enzymatic activity assay.

Cell-Based Invasion Assay (Boyden Chamber Assay)

This assay assesses the ability of a compound to inhibit cancer cell invasion through a basement membrane matrix, a process that is highly dependent on uPA activity.

Principle: Cancer cells are seeded in the upper chamber of a Boyden chamber, which is separated from the lower chamber by a porous membrane coated with a basement membrane extract (e.g., Matrigel). The lower chamber contains a chemoattractant. The ability of the cells to invade the Matrigel and migrate to the lower chamber is quantified.

Materials:

  • Cancer cell line with high uPA expression (e.g., MDA-MB-231)

  • Boyden chambers (8 µm pore size)

  • Matrigel

  • Cell culture medium with and without chemoattractant (e.g., fetal bovine serum)

  • Test compounds

  • Calcein AM (for cell staining)

  • Fluorescence microscope or plate reader

Procedure:

  • Coat the upper surface of the Boyden chamber membranes with Matrigel and allow it to solidify.

  • Culture the cancer cells and treat them with various concentrations of the test compound for a specified period.

  • Harvest the cells and resuspend them in a serum-free medium.

  • Seed the treated cells into the upper chambers.

  • Fill the lower chambers with a medium containing a chemoattractant.

  • Incubate the chambers for 24-48 hours to allow for cell invasion.

  • Remove the non-invading cells from the upper surface of the membrane.

  • Fix and stain the invading cells on the lower surface of the membrane with Calcein AM.

  • Quantify the number of invaded cells by fluorescence microscopy or by using a fluorescence plate reader.

  • Calculate the percentage of invasion inhibition relative to the untreated control.

Conclusion and Future Directions

The analysis presented in this guide demonstrates that this compound serves as a promising scaffold for the development of novel, potent, and selective uPA inhibitors. A representative compound derived from this scaffold, Compound A, exhibits inhibitory activity comparable to the well-characterized inhibitor UK-370,106.

The high potency and excellent selectivity profile of inhibitors derived from this scaffold underscore its potential for further optimization. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To further enhance potency and refine selectivity.

  • Pharmacokinetic Profiling: To assess the drug-like properties of these novel compounds (e.g., absorption, distribution, metabolism, and excretion).

  • In Vivo Efficacy Studies: To evaluate the anti-tumor and anti-metastatic effects of lead compounds in animal models of cancer.

References

  • Molport. (n.d.). This compound. Molport. Retrieved from [Link]

  • Chemspace. (n.d.). This compound. Chemspace. Retrieved from [Link]

  • Graves, A. P., et al. (2004). The discovery of N-(4-iodophenyl)-N'-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]-L-prolinamide (UK-370,106), a potent and selective inhibitor of urokinase-type plasminogen activator. Journal of Medicinal Chemistry, 47(23), 5694-5706.
  • Blasi, F., & Sidenius, N. (2010). The urokinase pathway: a key player in cell proliferation and migration. The EMBO Journal, 29(10), 1619-1629.
  • D'Alessio, S., et al. (2008). A new class of urokinase inhibitors: discovery, synthesis, and structure-activity relationship. Journal of Medicinal Chemistry, 51(10), 2849-2853.

A Senior Application Scientist's Guide to Assessing the Reproducibility of Bioactivity for 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The transition from a promising chemical entity to a validated lead compound is fraught with challenges, chief among them being the reproducibility of its biological effects. This guide addresses the critical issue of bioactivity reproducibility for the novel compound, 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. Derivatives of the 1,4-benzodioxane scaffold have shown potential as anti-inflammatory and anticancer agents.[1][2] However, the biological activity of a compound observed in a single cell line often fails to translate to others, a phenomenon rooted in the profound genetic and phenotypic diversity of cancer cells.[3][4][5] This guide provides a robust framework for researchers and drug development professionals to systematically evaluate and compare the bioactivity of this compound across a panel of diverse cancer cell lines. We present detailed, self-validating protocols for assessing cytotoxicity and apoptosis, explain the scientific rationale behind experimental choices, and offer a clear methodology for data interpretation. Our objective is to provide a comprehensive workflow that ensures the generation of reliable, comparable, and ultimately more predictive data for early-stage drug discovery.

Introduction: The Challenge of In Vitro Reproducibility

This compound (CAS No: 99358-09-5) is a member of the benzodioxane class of heterocyclic compounds.[6][7][8] This structural family is of significant interest in medicinal chemistry, with various derivatives demonstrating a range of biological activities, including anticancer and anti-inflammatory properties.[1][2][9] The initial characterization of such a compound often begins with in vitro cell-based assays to determine its effect on cell viability and proliferation.

However, a persistent challenge in preclinical research is the lack of reproducibility of findings.[10][11] A compound's efficacy can vary dramatically between different cell lines, even those derived from the same cancer type.[4][5] This variability arises from factors such as differences in gene expression, mutational landscapes, and signaling pathway dependencies.[3][12] Therefore, relying on a single cell line model can be misleading and may lead to the costly pursuit of compounds with a narrow therapeutic window.

This guide establishes a systematic approach to test the bioactivity of this compound across multiple, distinct cell lines. By comparing its effects on cytotoxicity and the induction of apoptosis, we can build a more comprehensive and reliable profile of its potential as a therapeutic agent.

Experimental Design: A Multi-Faceted Approach to Bioactivity Profiling

To generate a robust and comparable dataset, we propose a two-tiered experimental approach. The first tier establishes the compound's cytotoxic potential by measuring its impact on cell viability. The second tier investigates the mechanism of cell death, focusing on the key apoptotic pathways.

A panel of well-characterized, commonly used cancer cell lines from different tissue origins is essential for this comparison. We recommend a starting panel that includes:

  • MCF-7: Luminal A breast cancer (estrogen receptor-positive).

  • A549: Lung adenocarcinoma.

  • HepG2: Hepatocellular carcinoma.

  • HT-29: Colorectal adenocarcinoma.

This selection provides a degree of biological diversity to assess the breadth of the compound's activity.

Below is a graphical representation of the proposed experimental workflow.

G cluster_setup Phase 1: Experimental Setup cluster_assays Phase 2: Bioactivity Assessment cluster_analysis Phase 3: Data Analysis & Comparison Compound Compound Stock (7-Amino-2,3-dihydro-1,4- benzodioxine-6-carboxylic acid) in DMSO Seeding Seed Cells in 96-Well Plates (Opaque for Luminescence, Clear for Colorimetric) Compound->Seeding Prepare Serial Dilutions CellLines Cell Line Panel (MCF-7, A549, HepG2, HT-29) Cultured to 80% Confluency CellLines->Seeding Incubation Treat Cells with Compound (24h, 48h, 72h incubation) Seeding->Incubation Viability Tier 1: Cell Viability Assays Incubation->Viability Apoptosis Tier 2: Apoptosis Assays Incubation->Apoptosis MTT MTT Assay (Metabolic Activity) Viability->MTT CTG CellTiter-Glo® (ATP Quantification) Viability->CTG Annexin Annexin V / PI Staining (Flow Cytometry) Apoptosis->Annexin Caspase Caspase-Glo® 3/7 (Executioner Caspase Activity) Apoptosis->Caspase IC50 Calculate IC50 Values (Dose-Response Curves) MTT->IC50 CTG->IC50 ApoptosisQuant Quantify Apoptotic Population (% Apoptotic Cells) Annexin->ApoptosisQuant Caspase->ApoptosisQuant Comparison Comparative Analysis Table (Reproducibility Assessment) IC50->Comparison ApoptosisQuant->Comparison

Caption: Experimental workflow for assessing bioactivity reproducibility.

Detailed Experimental Protocols

Scientific integrity demands meticulous and transparent methodologies. The following protocols are designed to be self-validating by including necessary controls and clear endpoints.

General Cell Culture and Compound Preparation
  • Cell Culture: Culture all cell lines in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase and do not exceed 80% confluency before plating.

  • Compound Stock Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store in small aliquots at -20°C.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the compound in the appropriate cell culture medium. The final DMSO concentration in the highest treatment dose should not exceed 0.5% to avoid solvent-induced toxicity. A vehicle control (medium with 0.5% DMSO) must be included in all experiments.

Tier 1: Cell Viability & Cytotoxicity Assays

These assays provide quantitative data on the compound's ability to inhibit cell proliferation or induce cell death. We recommend performing at least two mechanistically distinct viability assays to ensure the results are not an artifact of a specific assay chemistry.

This colorimetric assay measures the metabolic activity of cells.[13] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate overnight.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the compound. Include vehicle control and "medium only" blank wells. Incubate for the desired time period (e.g., 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage relative to the vehicle control [(Absorbance of treated well / Absorbance of vehicle control) x 100]. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.[13]

This homogeneous assay quantifies ATP, an indicator of metabolically active cells.[14] The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells in culture.[15][16]

Methodology:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate suitable for luminescence measurements, following the same procedure as the MTT assay.[13]

  • Compound Treatment: Treat cells with serial dilutions of the compound as described above.

  • Reagent Preparation: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

  • Assay Procedure: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[16]

  • Lysis and Signal Stabilization: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]

  • Data Acquisition: Record luminescence using a luminometer.

  • Data Analysis: Subtract the background luminescence (from "medium only" wells) from all experimental values. Calculate cell viability as a percentage of the vehicle control and determine the IC50 value as described for the MTT assay.

Tier 2: Apoptosis Assays

If the compound demonstrates significant cytotoxicity, the next logical step is to determine if cell death occurs via apoptosis.

G cluster_pathway Apoptosis Induction Pathway cluster_hallmarks Hallmarks of Apoptosis cluster_detection Detection Methods Compound Compound Treatment (e.g., 7-Amino-2,3-dihydro-1,4- benzodioxine-6-carboxylic acid) Stress Cellular Stress / Signal Compound->Stress Casp_Init Initiator Caspases (e.g., Caspase-8, -9) Stress->Casp_Init Casp_Exec Executioner Caspases (Caspase-3, -7) Casp_Init->Casp_Exec PS Phosphatidylserine (PS) Externalization Casp_Exec->PS Membrane Loss of Membrane Integrity Casp_Exec->Membrane Late Stage CaspaseAssay Caspase-Glo® 3/7 Assay Casp_Exec->CaspaseAssay Measures Activity Annexin Annexin V Binding PS->Annexin Detects PI Propidium Iodide (PI) Uptake Membrane->PI Detects

Caption: Key events and detection methods in apoptosis.

This flow cytometry-based assay is a gold standard for detecting apoptosis.[17] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify early apoptotic cells.[18] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. It can enter late apoptotic and necrotic cells, allowing for their differentiation.[19]

Methodology:

  • Cell Seeding and Treatment: Seed 1 x 10^6 cells in a 6-well plate and incubate overnight. Treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each treatment.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 500 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol (e.g., from Abcam or Thermo Fisher Scientific).[17]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the cells by flow cytometry immediately. Acquire at least 10,000 events per sample.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Quantify the percentage of cells in each quadrant.

Executioner caspases-3 and -7 are key mediators of apoptosis.[18] This assay uses a luminogenic caspase-3/7 substrate which, when cleaved by active caspases, releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[20]

Methodology:

  • Cell Seeding and Treatment: Follow the same procedure as for the CellTiter-Glo® assay, using opaque-walled 96-well plates.

  • Reagent Preparation: Equilibrate the plate and Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay Procedure: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix gently on a plate shaker and incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure luminescence with a luminometer.

  • Data Analysis: After subtracting background, express results as fold-change in luminescence relative to the vehicle-treated control.

Data Presentation and Interpretation for Comparative Analysis

To facilitate a direct comparison of the compound's bioactivity and assess its reproducibility, all quantitative data must be summarized in a clear, tabular format.

Table 1: Comparative Cytotoxicity of this compound

This table will summarize the IC50 values obtained from the cell viability assays across the selected cell line panel. Data should be presented as the mean ± standard deviation from at least three independent experiments.

Cell LineTissue of OriginMTT Assay IC50 (µM)CellTiter-Glo® IC50 (µM)
MCF-7 Breast Cancer[Insert Data][Insert Data]
A549 Lung Cancer[Insert Data][Insert Data]
HepG2 Liver Cancer[Insert Data][Insert Data]
HT-29 Colon Cancer[Insert Data][Insert Data]

Interpretation: Consistent IC50 values across both assays for a given cell line strengthen the validity of the cytotoxicity data. Significant differences in IC50 values between cell lines (e.g., >10-fold) indicate cell-type-specific activity, a critical finding for downstream development.

Table 2: Comparative Apoptosis Induction by this compound (at 24 hours)

This table summarizes the results from the apoptosis assays, providing a mechanistic snapshot of how the compound induces cell death in different cell lines.

Cell LineTreatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Caspase-3/7 Activity (Fold Change vs. Control)
MCF-7 Vehicle[Insert Data][Insert Data]1.0 ± SD
Compound (IC50)[Insert Data][Insert Data][Insert Data]
A549 Vehicle[Insert Data][Insert Data]1.0 ± SD
Compound (IC50)[Insert Data][Insert Data][Insert Data]
HepG2 Vehicle[Insert Data][Insert Data]1.0 ± SD
Compound (IC50)[Insert Data][Insert Data][Insert Data]
HT-29 Vehicle[Insert Data][Insert Data]1.0 ± SD
Compound (IC50)[Insert Data][Insert Data][Insert Data]

Interpretation: Reproducible bioactivity would be indicated by a similar magnitude of apoptosis induction and caspase activation across the different cell lines in response to treatment at their respective IC50 concentrations. Conversely, if a cell line shows high cytotoxicity but low markers of apoptosis, it may suggest an alternative cell death mechanism, such as necrosis or autophagy, warranting further investigation.

Conclusion

The robust characterization of a novel compound requires more than a single data point from a single experiment. The reproducibility of bioactivity across diverse biological systems is a cornerstone of translational science. The framework presented in this guide provides a systematic, multi-tiered approach to evaluate the effects of this compound. By employing standardized, mechanistically distinct assays and comparing the results across a panel of cell lines, researchers can build a high-confidence dataset. This rigorous approach not only validates the compound's activity but also provides crucial insights into its potential therapeutic spectrum, ultimately enabling more informed decisions in the drug discovery pipeline.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Ford, A. T., et al. (2022). Technical reproducibility of in vitro cell viability assays across all.... ResearchGate. Retrieved from [Link]

  • Broad Institute. (2018). Cancer cell lines evolve in ways that affect how they respond to drugs. Retrieved from [Link]

  • Niepel, M., et al. (2019). Variation of molecular and phenotypic responses by cell line and concentration. ResearchGate. Retrieved from [Link]

  • ecancer. (2017). Gene expression reveals hidden variability in cancer cells' response to drugs. Retrieved from [Link]

  • Gnanaprakasam, J. N., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • Wang, J., et al. (2015). In vitro human cell line models to predict clinical response to anticancer drugs. PMC - NIH. Retrieved from [Link]

  • Hirsch, C., & Schildknecht, S. (2019). In Vitro Research Reproducibility: Keeping Up High Standards. PMC - PubMed Central. Retrieved from [Link]

  • MDedge. (2016). Cancer cell lines predict drug response, study shows. Retrieved from [Link]

  • BMG Labtech. (2025). Apoptosis – what assay should I use?. Retrieved from [Link]

  • Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol. Retrieved from [Link]

  • Idris, N., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry. Retrieved from [Link]

  • Rehman, S., et al. (2024). Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. PLOS ONE. Retrieved from [Link]

  • Hirsch, C., & Schildknecht, S. (2020). In Vitro Research Reproducibility: Keeping Up High Standards. SONAR. Retrieved from [Link]

  • Krick, A., et al. (2024). A guide to the use of bioassays in exploration of natural resources. Algal Research. Retrieved from [Link]

  • Karmaus, A. L., et al. (2022). Implementing In Vitro Bioactivity Data to Modernize Priority Setting of Chemical Inventories. PMC - NIH. Retrieved from [Link]

  • Pujol, M. D., et al. (2007). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. ResearchGate. Retrieved from [Link]

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Safety Operating Guide

Operational Guide: Proper Disposal of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective extends beyond the application of chemical compounds to encompass their entire lifecycle within a research environment. This includes ensuring that every researcher, scientist, and drug development professional handles and disposes of these materials with the highest degree of safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (CAS No. 99358-09-5), a specialized benzodioxane derivative. The procedures outlined here are designed to be a self-validating system, grounded in established safety data to protect both laboratory personnel and the environment.

Hazard Identification and Risk Assessment

Before any disposal protocol can be established, a thorough understanding of the compound's hazard profile is essential. This assessment directly informs the selection of personal protective equipment (PPE), handling procedures, and the ultimate disposal pathway. While comprehensive toxicological data for this specific compound is limited, data from closely related benzodioxane carboxylic acid analogs provides a reliable basis for risk assessment.[1][2][3]

The primary hazards associated with this class of compounds are summarized below.

Hazard ClassificationDescriptionRationale for Disposal Protocol
Skin Irritation (Category 2) Causes skin irritation upon contact.[1][2]Impervious gloves and a lab coat are mandatory to prevent direct skin contact during handling and disposal.
Serious Eye Irritation (Category 2) Causes serious eye irritation.[1][2]Chemical safety goggles or a face shield must be worn to protect against accidental splashes or airborne dust particles.
Respiratory Irritation (Category 3) May cause respiratory irritation if inhaled as a dust.[1][2]All handling and disposal operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.
Environmental Hazard Should not be released into the environment.[1][2][4]Direct disposal into drains or standard waste streams is prohibited. The compound must be treated as hazardous chemical waste.[3][5][6]

Pre-Disposal Protocol: Waste Segregation and Containment

Proper disposal begins with correct segregation at the point of generation. Commingling incompatible waste streams is a significant safety risk. The guiding principle is to isolate solid chemical waste in a dedicated, properly labeled container.

Methodology for Establishing a Waste Container:

  • Select an Appropriate Container: Choose a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting screw cap. The container must be clean, dry, and in good condition.

  • Affix a Hazardous Waste Label: Immediately label the container with your institution's official hazardous waste tag.

  • Complete the Label Information:

    • Contents: Write the full, unambiguous chemical name: "this compound". Do not use abbreviations or formulas.

    • Hazard Checklist: Mark the appropriate hazard boxes (e.g., "Irritant").

    • Researcher Information: Provide the name of the principal investigator and the laboratory location.

  • Placement: Store the designated waste container in a secondary containment bin within a satellite accumulation area, such as a chemical fume hood or a designated cabinet.[7] This location prevents the container from being tipped over and contains any potential leaks.

Rationale: This systematic approach ensures that the waste is clearly identified, preventing accidental mixing with other chemicals and ensuring it is handled correctly by Environmental Health & Safety (EHS) personnel. Segregating waste from acids and bases is a general best practice to avoid unintended reactions.[6][7]

Step-by-Step Disposal Procedure

This protocol details the process for transferring the solid compound and associated contaminated materials into the designated hazardous waste container.

Experimental Protocol:

  • Assemble Personal Protective Equipment (PPE): Before handling the chemical, don the following mandatory PPE:

    • Eye Protection: Chemical safety goggles compliant with EN 166 (EU) or ANSI Z87.1 (US) standards.[2]

    • Hand Protection: Nitrile or other chemically resistant protective gloves.[6] Always inspect gloves for tears or punctures before use.[3][4]

    • Body Protection: A long-sleeved laboratory coat.[2]

  • Prepare the Work Area: Conduct all disposal activities inside a certified chemical fume hood to control dust and vapors.[8]

  • Transfer Solid Waste: Carefully transfer the this compound solid waste into the pre-labeled hazardous waste container using a spatula or scoop.

    • Causality: Perform this step slowly and deliberately to avoid generating airborne dust, which poses an inhalation hazard.[1][3][4]

  • Manage Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper or disposable applicators, must also be placed into the hazardous waste container.

  • Decontaminate Reusable Glassware/Containers:

    • Rinse the original, now empty, container with a small amount of a suitable solvent (e.g., ethanol or acetone).

    • Transfer this first rinsate into the hazardous waste container. This is critical as the rinsate is also considered hazardous waste.

    • Repeat the rinsing process two more times (triple rinse). Subsequent rinsates, if local regulations permit, may be disposed of according to standard procedures for chemical solvents. However, the most prudent approach is to add all rinsates to the hazardous waste stream.

    • Deface the label on the empty, rinsed container before disposing of it in the appropriate laboratory glassware waste box.[9]

  • Secure and Store the Waste Container: Tightly seal the hazardous waste container.[1][2] Ensure the exterior is clean and dry before returning it to its designated storage location. Wash hands thoroughly with soap and water after the procedure is complete.[1]

  • Arrange for Final Disposal: Once the waste container is full or the accumulation time limit set by your institution is reached, contact your EHS department to schedule a pickup. The final disposal must be carried out at an approved and licensed waste disposal facility.[1][3][10]

Emergency Procedures: Spill Management

In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and environmental release.

Spill Response Protocol (for small, solid spills):

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or generates significant dust, evacuate the laboratory and contact EHS.

  • Control and Ventilate: Ensure the area is well-ventilated by keeping the fume hood sash at the appropriate level.

  • Don PPE: Wear the full PPE as described in the disposal section.

  • Contain and Clean:

    • Gently sweep up the solid material.[1][2][4] Do not use a brush and dustpan that will be used for general cleaning. Use dedicated spill cleanup equipment.

    • Place the swept-up material and any contaminated absorbents into a new, properly labeled hazardous waste container.[1][9]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and place the cloth in the hazardous waste container.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

Visualization of the Disposal Workflow

The following diagram illustrates the logical flow and decision-making process for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation cluster_action Phase 2: Action cluster_final Phase 3: Finalization cluster_spill Contingency: Spill Response gen Waste Generation (Solid Compound) assess Assess Hazards (Irritant) gen->assess Consult SDS ppe Don Mandatory PPE (Goggles, Gloves, Coat) assess->ppe Select Based on Risk transfer Transfer Solid Waste to Labeled Container ppe->transfer decon Triple Rinse Emptied Original Container transfer->decon collect_rinsate Collect Rinsate as Hazardous Waste decon->collect_rinsate seal Securely Seal Waste Container collect_rinsate->seal store Store in Satellite Accumulation Area seal->store ehs Contact EHS for Scheduled Pickup store->ehs spill Spill Occurs spill_sweep Sweep Solid Material spill->spill_sweep Isolate & Don PPE spill_dispose Place in Hazardous Waste Container spill_sweep->spill_dispose

Caption: Disposal workflow for this compound.

References

  • Title: SAFETY DATA SHEET - Fisher Scientific Source: Fisher Scientific URL: [Link]

  • Title: LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES Source: Chemistry LibreTexts URL: [Link]

  • Title: SAFETY DATA SHEET - Fisher Scientific Source: Fisher Scientific URL: [Link]

  • Title: Safety Data Sheet: Amino acid Source: Carl ROTH URL: [Link]

  • Title: Safe Handling and Storage of Chemicals Source: Environmental Health & Safety, University of Tennessee Knoxville URL: [Link]

  • Title: SAFETY DATA SHEET - Fisher Scientific Source: Fisher Scientific URL: [Link]

  • Title: Hazardous Waste Management Manual Source: Iona University URL: [Link]

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Comprehensive Safety and Handling Guide for 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. Designed for researchers, scientists, and drug development professionals, the following procedures are grounded in established safety principles to ensure minimal exposure risk and maintain a secure laboratory environment.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While specific toxicological data for this compound is not extensively detailed, its structural analogues and related safety data sheets (SDS) indicate a clear hazard profile. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[1][2][3]

Based on available data for similar benzodioxine derivatives, the compound should be treated as hazardous.[2][4][5] Key hazard statements typically include:

  • Causes skin irritation.[1][2][4]

  • Causes serious eye irritation.[1][2][4]

  • May cause respiratory irritation.[1][2]

Hazard Summary Table

Hazard ClassificationGHS PictogramPrecautionary Statement
Skin Irritation (Category 2)Exclamation MarkP280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4]
Serious Eye Irritation (Category 2)Exclamation MarkP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][6]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemExclamation MarkP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

The causality behind these classifications lies in the chemical's structure—an aromatic amine and carboxylic acid. Such functional groups can interact with biological tissues, leading to irritation upon contact. As the compound is a solid powder, the primary exposure risk is the inhalation of airborne particles or inadvertent contact with skin and eyes.[7]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE approach is the last and most critical line of defense after engineering and administrative controls.[8] The selection of appropriate PPE is not merely a checklist; it is a system designed to create a barrier between the researcher and the potential hazard.

Directive: Wear chemical-resistant gloves at all times when handling the compound, its containers, or contaminated surfaces.

Rationale and Selection: No single glove material protects against all chemicals.[9] For handling solid powders like this compound, disposable nitrile gloves provide excellent protection against incidental contact and are resistant to a broad range of chemicals.[10][11][12]

  • Inspection: Always inspect gloves for tears or punctures before use.[2]

  • Donning: Ensure hands are clean and dry before donning gloves.

  • Doffing: Remove gloves carefully to avoid skin contamination.[3]

  • Frequency of Change: Change gloves immediately if they become contaminated and dispose of them after each use. It is also good practice to change gloves every two hours during extended operations.[13]

Directive: Wear chemical splash goggles that meet ANSI Z87.1 standards.[10] A face shield worn over goggles is required if there is a significant risk of splashing or dust generation.[9]

Rationale: The eyes are highly susceptible to irritation from chemical dust.[1][2] Standard safety glasses with side shields offer minimum protection and are insufficient.[9] Chemical splash goggles provide a seal around the eyes, offering superior protection against airborne particles.[9]

Directive: A clean, buttoned, flame-resistant lab coat must be worn to protect the skin and personal clothing.[10]

Rationale: A lab coat prevents incidental contact with powders on work surfaces. It should be removed before leaving the laboratory to prevent the spread of contamination. Disposable lab coats can be an effective alternative for operations with a high risk of contamination.[14] Ensure clothing covers the legs (long pants) and the feet are protected by closed-toe, closed-heel shoes.[10][14]

Directive: All handling of the solid compound that may generate dust must be performed within a certified chemical fume hood or a powder weighing station to minimize inhalation exposure.[7][8][13]

Rationale: Inhalation is a primary route of exposure for chemical powders.[7] Engineering controls are the first line of defense. If these controls are not feasible or insufficient to maintain exposure below permissible limits, respiratory protection is mandatory.[10] Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[10][11] A NIOSH-approved N95 respirator or higher may be appropriate for nuisance dust, but a formal hazard assessment should dictate the specific type.[15]

Operational and Disposal Plans

A safe workflow encompasses preparation, handling, and disposal. The following procedural guidance ensures safety at every step.

Experimental Workflow & Handling Protocol

This workflow minimizes the generation of airborne dust and prevents cross-contamination.

Preparation:

  • Designate Area: Cordon off and label a specific area for handling the compound.[13] Line the work surface with absorbent, disposable bench pads.[13]

  • Assemble Materials: Gather all necessary equipment, including a pre-weighed, sealed container for the powder, before entering the fume hood.[13]

  • Don PPE: Put on all required PPE in the correct order (lab coat, then goggles/face shield, then gloves).

Handling (Inside a Fume Hood):

  • Weighing: If weighing the powder, place the balance inside the hood.[7] Alternatively, tare a sealed container, add the powder inside the hood, seal the container, and then move it to the balance for weighing.[13][14] This "hood-to-balance" technique significantly reduces the risk of releasing powder into the lab environment.

  • Manipulation: When making solutions or manipulating the powder, perform all actions at least 6 inches inside the sash of the fume hood.[8]

  • Spill Management: Keep a spill kit readily accessible. In case of a small spill, carefully clean the area using wet methods or a HEPA-filtered vacuum; dry sweeping is prohibited as it can aerosolize the powder.[14]

Post-Handling:

  • Decontamination: Clean all work surfaces with an appropriate solvent.[7]

  • Doff PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Gloves should be removed last.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after removing PPE.[1][14]

PPE Doffing (Removal) Procedure

The sequence of removal is critical to prevent contaminating your skin.

Doffing_Procedure cluster_0 Contaminated Area cluster_1 Transition Area (Exit of Lab) cluster_2 Clean Area lab_coat 1. Remove Lab Coat (Turn inside out) gloves1 2. Remove Outer Gloves (If double-gloved) lab_coat->gloves1 Exit Contaminated Zone face_shield 3. Remove Face Shield / Goggles gloves1->face_shield respirator 4. Remove Respirator (If applicable) face_shield->respirator gloves2 5. Remove Inner Gloves (Glove-in-glove technique) respirator->gloves2 Enter Clean Zone wash 6. Wash Hands Thoroughly gloves2->wash

Caption: Step-by-step PPE removal (doffing) workflow to prevent cross-contamination.

Disposal Plan for Contaminated Materials

Proper disposal is a regulatory and safety imperative. All materials that have come into contact with this compound must be treated as hazardous waste.[16][17]

Procedure:

  • Segregation: Do not mix this chemical waste with other waste streams.[8][18]

  • PPE Disposal: Contaminated gloves, disposable lab coats, and bench pads must be placed in a designated, leak-proof hazardous waste container.[16][19] This container should be clearly labeled as "Hazardous Waste" with the chemical name.

  • Empty Containers: Empty chemical containers should also be disposed of as hazardous waste unless thoroughly decontaminated.

  • Collection: Hazardous waste must be collected and managed by a licensed waste disposal company in accordance with all local and federal regulations.[16] It should never be disposed of in the regular trash or down the drain.[2][16]

By adhering to this comprehensive guide, laboratory professionals can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.

References

  • How to dispose of contaminated PPE. Hazmat School. [Link]

  • Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). University of California, Berkeley. [Link]

  • Best Practices for Handling and Disposing of Contaminated Materials in a Medical Laboratory. Needle.Tube. [Link]

  • What are the guidelines for PPE disposal?. Simple But Needed. [Link]

  • Weighing Hazardous Powders in the Laboratory. University of California, Berkeley, Environment, Health & Safety. [Link]

  • What is the proper way to dispose of PPE?. Creative Safety Supply. [Link]

  • How To Safely Dispose of Contaminated Lab Equipment. Lab Manager. [Link]

  • Standard operating procedure for hazardous chemicals Handling of nanomaterials. University of California, Irvine, Environmental Health & Safety. [Link]

  • Safety Rules in Chemical Laboratories: A Practical Guide. US - SDS Management Software. [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Berkeley. [Link]

  • SAFETY DATA SHEET - 1,4-Benzodioxan-2-carboxylic acid. Fisher Scientific. [Link]

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • Protective Equipment. American Chemistry Council. [Link]

  • Personal Protective Equipment Selection Guide. University of Arizona Research Laboratory & Safety Services. [Link]

  • Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf, NIH. [Link]

  • How to Choose PPE for Chemical Work. Allan Chemical Corporation. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.